molecular formula C20H23N3O B2589819 BRD0705

BRD0705

货号: B2589819
分子量: 321.4 g/mol
InChI 键: NCKLQXXBRWCYMA-FQEVSTJZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BRD0705 is a useful research compound. Its molecular formula is C20H23N3O and its molecular weight is 321.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(4S)-4-ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-4-20(13-8-6-5-7-9-13)14-12-21-23-18(14)22-15-10-19(2,3)11-16(24)17(15)20/h5-9,12H,4,10-11H2,1-3H3,(H2,21,22,23)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKLQXXBRWCYMA-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

BRD0705: A Technical Guide to its Discovery and Development as a Paralog-Selective GSK3α Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD0705 is a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α), a key enzyme implicated in various cellular processes and a therapeutic target of interest in several diseases, notably Acute Myeloid Leukemia (AML). The discovery of this compound was a landmark in kinase inhibitor development, showcasing a rational design strategy to achieve paralog selectivity. This was accomplished by exploiting a single amino acid difference—an aspartate-glutamate "switch"—in the ATP-binding sites of the highly homologous GSK3α and GSK3β paralogs.[1][2] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and experimental protocols related to this compound.

Discovery and Rationale for Selectivity

The development of this compound was driven by the therapeutic potential of targeting GSK3. However, dual inhibition of both GSK3α and GSK3β has been associated with mechanism-based toxicities, primarily due to the stabilization of β-catenin, which can promote neoplastic growth.[3][4] Genetic studies have indicated that individual knockdown of either GSK3α or GSK3β does not lead to β-catenin stabilization, suggesting that paralog-selective inhibitors could offer a safer therapeutic window.[2][3]

The design of this compound exploited a key structural difference in the ATP-binding domain of the two paralogs: a glutamate (B1630785) residue in GSK3α (Glu196) versus an aspartate in GSK3β (Asp133).[1][3] This single amino acid "switch" provided a basis for the rational design of a selective inhibitor.[1][2] Through structure-based design, this compound was developed to preferentially bind to the hinge region of GSK3α, achieving significant selectivity over GSK3β.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterTargetValueReference
IC50GSK3α66 nM[5][6]
IC50GSK3β515 nM[5][6]
SelectivityGSK3α vs. GSK3β~8-fold[5]
KdGSK3α4.8 μM[5][6]

Table 2: Kinome Selectivity of this compound

Kinase FamilyMost Potently Inhibited Kinases (besides GSK3α)IC50Selectivity vs. GSK3αReference
CDKCDK26.87 μM87-fold[3][5]
CDKCDK39.74 μM123-fold[3][5]
CDKCDK59.20 μM116-fold[3][5]

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of GSK3α.[2] By binding to the ATP pocket, it prevents the phosphorylation of downstream substrates. A key feature of its mechanism is the selective inhibition of GSK3α without significantly affecting GSK3β at therapeutic concentrations.[3] This selectivity is crucial for avoiding the stabilization of β-catenin, a downstream effector in the Wnt signaling pathway that is regulated by both GSK3 paralogs.[1][3] Inhibition of both GSK3α and GSK3β leads to the accumulation and nuclear translocation of β-catenin, which can activate target genes associated with cell proliferation and is a concern for oncogenic potential.[4] this compound, by selectively targeting GSK3α, has been shown to inhibit GSK3α activity without causing this β-catenin stabilization.[1][3]

BRD0705_Mechanism_of_Action cluster_Wnt Wnt Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Axin Axin Dishevelled->Axin GSK3a GSK3α beta_catenin β-catenin GSK3a->beta_catenin P GSK3b GSK3β GSK3b->beta_catenin P APC APC Axin->GSK3a Axin->GSK3b Axin->APC CK1 CK1 Axin->CK1 CK1->beta_catenin P TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation Proteasomal\nDegradation Proteasomal Degradation beta_catenin->Proteasomal\nDegradation Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression This compound This compound This compound->GSK3a Dual_Inhibitor Dual GSK3α/β Inhibitor Dual_Inhibitor->GSK3a Dual_Inhibitor->GSK3b

This compound selectively inhibits GSK3α, avoiding β-catenin stabilization.

Development for Acute Myeloid Leukemia (AML)

GSK3α has been identified as a potential therapeutic target in AML, where its inhibition can induce differentiation of leukemic cells.[1][3] this compound has been extensively evaluated in preclinical models of AML.

In Vitro Studies

In various AML cell lines (including HL-60, NB-4, U937, TF-1, MOLM13, and MV4-11) and primary patient samples, this compound has been shown to:

  • Induce myeloid differentiation.[3]

  • Reduce transcriptional programs associated with stemness.[1][3]

  • Impair colony formation in a concentration-dependent manner.[3][5]

  • Inhibit GSK3α Tyr279 phosphorylation without affecting GSK3β Tyr216 phosphorylation.[3][5]

In Vivo Studies

In mouse models of AML, including patient-derived xenografts, oral administration of this compound has demonstrated:

  • Impaired leukemia initiation.[3]

  • Prolonged survival.[3][6]

  • No significant toxicity to normal hematopoietic cells.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of this compound.

Western Immunoblotting

Objective: To assess the phosphorylation status of GSK3α, GSK3β, and downstream substrates like glycogen synthase, and the protein levels of β-catenin.

Protocol:

  • Cell Lysis: AML cells treated with this compound or vehicle control are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a Bradford assay.

  • SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

    • Phospho-GSK3α (Tyr279)

    • Phospho-GSK3β (Tyr216)

    • Total GSK3α

    • Total GSK3β

    • Phospho-Glycogen Synthase

    • Total Glycogen Synthase

    • Total β-catenin

    • GAPDH or β-actin (as a loading control)

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged with a chemiluminescence imaging system.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to PVDF Membrane B->C D Blocking C->D E Primary Antibody Incubation (Overnight at 4°C) D->E F Secondary Antibody Incubation E->F G Detection (ECL) F->G H Image Analysis G->H

A streamlined workflow for Western blot analysis.
In Vivo AML Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in suppressing AML progression and prolonging survival.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., NSG mice) are used.[5]

  • Cell Engraftment: Human AML cell lines (e.g., MOLM13) or primary patient-derived AML cells are injected intravenously into the mice.

  • Treatment: Once leukemia is established (confirmed by bioluminescence imaging or peripheral blood analysis), mice are treated with this compound (e.g., 30 mg/kg, administered by oral gavage twice daily) or a vehicle control.[5][6]

  • Monitoring: Disease progression is monitored by regular assessment of body weight, clinical signs, and leukemia burden (e.g., flow cytometry of peripheral blood for human CD45+ cells).

  • Endpoint: The primary endpoint is overall survival. Mice are euthanized when they meet predefined humane endpoint criteria (e.g., significant weight loss, hind-limb paralysis).

Colony Formation Assay

Objective: To assess the effect of this compound on the self-renewal capacity of AML progenitor cells.

Protocol:

  • Cell Plating: AML cells are plated in semi-solid methylcellulose (B11928114) medium (e.g., MethoCult™) supplemented with appropriate cytokines.

  • Treatment: this compound is added to the medium at various concentrations.

  • Incubation: Plates are incubated at 37°C in a humidified incubator with 5% CO2 for 10-14 days.

  • Colony Scoring: The number of colonies (defined as clusters of >40 cells) is counted using a light microscope.

  • Data Analysis: The colony counts in treated samples are normalized to the vehicle control to determine the percentage of inhibition.

Colony_Formation_Assay_Workflow A Prepare AML Cell Suspension B Mix Cells with Methylcellulose Medium +/- this compound A->B C Plate Cell Mixture B->C D Incubate for 10-14 Days C->D E Score Colonies D->E F Data Analysis E->F

Workflow for assessing AML progenitor cell self-renewal.
In Vitro Kinase Assay

Objective: To determine the IC50 of this compound against GSK3α and GSK3β.

Protocol:

  • Assay Principle: A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Reagents:

    • Recombinant human GSK3α and GSK3β enzymes

    • A specific peptide substrate for GSK3

    • ATP

    • This compound at various concentrations

    • Kinase assay buffer

    • ADP-Glo™ Kinase Assay kit (or similar)

  • Procedure: a. A serial dilution of this compound is prepared. b. The kinase, substrate, and inhibitor are pre-incubated. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a defined period at room temperature. e. The ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP. f. The kinase detection reagent is added to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Luminescence is measured using a plate reader. The IC50 value is calculated by fitting the data to a dose-response curve.

Conclusion

This compound represents a significant advancement in the field of kinase inhibitor development, demonstrating the feasibility of achieving paralog-selectivity for a highly conserved kinase family. Its development as a potential therapeutic for AML highlights the importance of a deep understanding of target biology and rational drug design. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in GSK3α inhibition and the broader field of targeted cancer therapy.

References

The Rational Design of BRD0705: A Paradigm of Paralog-Selective Kinase Inhibition Through an Aspartate-Glutamate Switch

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen (B147801) synthase kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that has garnered significant interest as a therapeutic target in a multitude of diseases, including cancer, metabolic disorders, and neurological conditions. The existence of two highly homologous paralogs, GSK3α and GSK3β, presents a formidable challenge in the development of selective inhibitors. Dual inhibition of both paralogs often leads to mechanism-based toxicities, primarily through the stabilization of β-catenin and subsequent activation of the Wnt signaling pathway, which is associated with oncogenesis. This guide elucidates the rational design of BRD0705, a first-in-class, potent, and selective inhibitor of GSK3α. The core of this design strategy lies in the exploitation of a single amino acid difference—an aspartate-to-glutamate "switch"—within the ATP-binding site of the two paralogs. This compound has demonstrated significant therapeutic potential in preclinical models of acute myeloid leukemia (AML) by inducing differentiation and impairing leukemia initiation without the adverse effects associated with dual GSK3 inhibition.[1][2] This document provides a comprehensive overview of the design, quantitative characterization, and key experimental methodologies related to this compound, serving as a technical resource for the scientific community.

The Challenge of GSK3 Paralog Selectivity

GSK3α and GSK3β share 95% sequence identity and 100% similarity in their ATP-binding domains, making the design of paralog-selective inhibitors a significant medicinal chemistry challenge.[2][3] Historically, most GSK3 inhibitors have targeted both paralogs, leading to concerns about on-target toxicities. A key toxicity is the stabilization of β-catenin, a central component of the canonical Wnt signaling pathway. Under normal conditions, a destruction complex containing GSK3 phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of both GSK3α and GSK3β disrupts this process, leading to β-catenin accumulation, nuclear translocation, and activation of TCF/LEF-mediated transcription of genes involved in cell proliferation and survival.[4] This has been a major hurdle in the clinical translation of GSK3 inhibitors for indications like AML.[1][5]

The Asp-Glu Switch: A Gateway to Selectivity

The rational design of this compound hinged on a subtle yet critical difference in the kinase hinge region of the ATP-binding site: GSK3α possesses a glutamate (B1630785) residue (Glu196), while GSK3β has an aspartate at the corresponding position (Asp133).[1][3][5] This single amino acid difference, the "Asp-Glu switch," provided a unique opportunity for structure-based drug design to achieve paralog selectivity.

The additional methylene (B1212753) group in the glutamate side chain of GSK3α compared to the aspartate in GSK3β creates a nuanced topological difference in the hinge-binding domain and the adjacent selectivity pocket.[1] Molecular modeling and crystallographic studies were instrumental in designing a chemical scaffold that could differentially engage with this microenvironment. The core of this compound was designed to form specific hydrogen bond interactions that are favored by the glutamate in GSK3α but disrupted by the shorter aspartate side chain in GSK3β.[1]

Rational_Design_Logic cluster_0 The Challenge cluster_1 The Opportunity cluster_2 The Solution: Rational Design of this compound High_Homology High Homology in ATP-binding Site (95% identity, 100% similarity) Dual_Inhibition Dual GSK3α/β Inhibition High_Homology->Dual_Inhibition Toxicity Mechanism-Based Toxicity (β-catenin stabilization) Dual_Inhibition->Toxicity Asp_Glu_Switch Single Amino Acid Difference Asp133 (GSK3β) vs. Glu196 (GSK3α) Structure_Based_Design Structure-Based Design Asp_Glu_Switch->Structure_Based_Design Selective_Interactions Exploit Topological Differences Favored H-bond with Glu196 Structure_Based_Design->Selective_Interactions This compound This compound (GSK3α-selective inhibitor) Selective_Interactions->this compound

Quantitative Profile of this compound

Biochemical and cellular assays have quantitatively demonstrated the potency and paralog selectivity of this compound.

Assay Type Target Metric Value Selectivity (GSK3β/GSK3α)
Biochemical Kinase AssayGSK3αIC₅₀66 nM[6]~8-fold[6]
GSK3βIC₅₀515 nM[6]
Cellular Binding Assay (NanoBRET)GSK3αK𝘥4.8 µM[6]N/A
Kinome Scan (311 kinases)CDK2IC₅₀6.87 µM87-fold vs. GSK3α[1]
CDK3IC₅₀9.74 µM123-fold vs. GSK3α[1]
CDK5IC₅₀9.20 µM116-fold vs. GSK3α[1]

Signaling Pathway Modulation: Decoupling GSK3α Inhibition from β-Catenin Stabilization

A key feature of this compound is its ability to inhibit GSK3α without significantly stabilizing β-catenin.[1][2] This decouples the therapeutic effect of GSK3α inhibition from the potentially oncogenic activation of the Wnt/β-catenin pathway. In AML cells, treatment with this compound leads to the desired biological effects of myeloid differentiation and impaired colony formation without an increase in β-catenin levels or the activation of TCF/LEF reporter genes.[1][5] In contrast, dual GSK3α/β inhibitors strongly induce β-catenin signaling.[5]

Wnt_Signaling_Pathway cluster_0 Wnt OFF State (Constitutive Activity) cluster_1 Dual GSK3α/β Inhibition cluster_2 This compound: Selective GSK3α Inhibition Destruction_Complex Destruction Complex (Axin, APC, CK1, GSK3α/β) beta_catenin_p p-β-catenin Destruction_Complex->beta_catenin_p Phosphorylation Proteasome Proteasomal Degradation beta_catenin_p->Proteasome Dual_Inhibitor Dual GSK3α/β Inhibitor GSK3_inhibited GSK3α/β Inhibited Dual_Inhibitor->GSK3_inhibited beta_catenin_stable β-catenin (stabilized) GSK3_inhibited->beta_catenin_stable No Phosphorylation Nucleus_dual Nucleus beta_catenin_stable->Nucleus_dual Translocation TCF_LEF_dual TCF/LEF Gene_Transcription_dual Target Gene Transcription (Proliferation) TCF_LEF_dual->Gene_Transcription_dual Activation This compound This compound GSK3a_inhibited GSK3α Inhibited This compound->GSK3a_inhibited AML_Effect AML Differentiation, Reduced Stemness GSK3a_inhibited->AML_Effect GSK3b_active GSK3β (active) beta_catenin_degraded β-catenin Degradation Maintained GSK3b_active->beta_catenin_degraded Phosphorylation

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used in the characterization of this compound.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC₅₀) of this compound against purified GSK3α and GSK3β.

Materials:

  • Recombinant human GSK3α and GSK3β enzymes

  • GSK3 peptide substrate

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound and control inhibitors

  • Multi-well plates (e.g., 384-well)

  • ADP-Glo™ Kinase Assay kit (for luminescence-based detection) or phosphocellulose paper and scintillation counter (for radiometric detection)

Procedure:

  • Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase assay buffer.

  • In a multi-well plate, add the kinase assay buffer, the GSK3 peptide substrate, and the diluted this compound or DMSO control.

  • Add the GSK3α or GSK3β enzyme to each well to initiate a pre-incubation period (e.g., 10-15 minutes at room temperature).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction.

  • For luminescence-based assays (e.g., ADP-Glo™), add the ADP-Glo™ Reagent, incubate, then add the Kinase Detection Reagent and measure luminescence.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot Analysis for Phospho-GSK3 and β-Catenin

Objective: To assess the cellular target engagement and the effect of this compound on the Wnt/β-catenin pathway in AML cell lines (e.g., U937, MOLM13).

Materials:

  • AML cell lines

  • This compound, dual GSK3 inhibitor (e.g., BRD0320), and vehicle control (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-GSK3α (Tyr279), anti-phospho-GSK3β (Tyr216), anti-total GSK3α, anti-total GSK3β, anti-active-β-catenin (anti-ABC), anti-total β-catenin, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Culture AML cells and treat with various concentrations of this compound or controls for specified time points (e.g., 2-24 hours).

  • Harvest and wash cells with ice-cold PBS.

  • Lyse cells in lysis buffer and determine protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply ECL substrate.

  • Capture the chemiluminescent signal and perform densitometric analysis to quantify protein levels.

AML Colony Formation Assay

Objective: To evaluate the effect of this compound on the clonogenic potential of AML cells.

Materials:

  • AML cell lines or primary patient samples

  • Methylcellulose-based medium (e.g., MethoCult™)

  • This compound and vehicle control (DMSO)

  • 35 mm culture dishes

Procedure:

  • Prepare a single-cell suspension of AML cells.

  • Mix the cells with the methylcellulose-based medium containing various concentrations of this compound or DMSO.

  • Plate the cell/methylcellulose mixture into 35 mm culture dishes.

  • Incubate the dishes at 37°C in a humidified incubator with 5% CO₂ for 10-14 days.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells) using a light microscope.

  • Calculate the plating efficiency and the percent inhibition of colony formation for each treatment condition.

TCF/LEF Luciferase Reporter Assay

Objective: To measure the transcriptional activity of the Wnt/β-catenin pathway following treatment with this compound.

Materials:

  • AML cell line (e.g., TF-1)

  • TCF/LEF luciferase reporter plasmid (e.g., TOPflash) and a control plasmid with mutated TCF/LEF binding sites (e.g., FOPflash)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound, dual GSK3 inhibitor, and vehicle control (DMSO)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed cells in a multi-well plate and transfect with the TOPflash or FOPflash reporter plasmids.

  • After transfection, treat the cells with this compound, a dual GSK3 inhibitor, or DMSO for a specified period (e.g., 24 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the TOPflash luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

  • Compare the normalized luciferase activity between treatment groups to determine the effect on TCF/LEF-mediated transcription.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Mechanism of Action cluster_2 Functional Cellular Assays cluster_3 In Vivo Validation Biochemical_Assay Biochemical Kinase Assay (IC₅₀ Determination) Western_Blot Western Blot (Target Engagement & Pathway Analysis) Biochemical_Assay->Western_Blot Kinome_Scan Kinome-wide Selectivity Screening Kinome_Scan->Western_Blot Colony_Formation Colony Formation Assay (AML Cell Proliferation) Western_Blot->Colony_Formation Luciferase_Assay TCF/LEF Luciferase Assay (Wnt Pathway Activity) Luciferase_Assay->Colony_Formation AML_Mouse_Model AML Mouse Models (Xenograft or Syngeneic) Colony_Formation->AML_Mouse_Model Differentiation_Assay Myeloid Differentiation Assays (e.g., CD11b expression) Differentiation_Assay->AML_Mouse_Model Survival_Analysis Survival Analysis & Tumor Burden AML_Mouse_Model->Survival_Analysis

Conclusion

The rational design of this compound represents a landmark achievement in the pursuit of paralog-selective kinase inhibitors. By targeting the subtle Asp-Glu switch between GSK3α and GSK3β, it was possible to develop a molecule with a desirable therapeutic window, particularly for the treatment of AML. This compound effectively inhibits GSK3α, leading to anti-leukemic effects, while avoiding the toxicities associated with dual GSK3 inhibition and β-catenin stabilization.[1][2][5] This work not only provides a promising therapeutic candidate but also serves as a compelling case study in the power of structure-based drug design to overcome longstanding challenges in kinase inhibitor development. The detailed experimental protocols provided herein offer a valuable resource for researchers aiming to further investigate the biology of GSK3 and develop the next generation of selective kinase inhibitors.

References

BRD0705: A Technical Guide to its Mechanism of Action as a Paralog-Selective GSK3α Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD0705 is a potent and orally bioavailable small molecule inhibitor that demonstrates high selectivity for Glycogen (B147801) Synthase Kinase 3α (GSK3α) over its paralog, GSK3β.[1][2] This selectivity is achieved by exploiting a single amino acid difference—an aspartate-to-glutamate "switch"—within the ATP-binding pocket of the two isoforms.[2] In the context of Acute Myeloid Leukemia (AML), this compound has been shown to induce myeloid differentiation and impair leukemia progression without the associated toxicity of dual GSK3α/β inhibitors, which can arise from the stabilization of β-catenin.[2][3] This document provides an in-depth technical overview of the mechanism of action of this compound, including its biochemical and cellular activities, detailed experimental protocols, and a summary of its effects in preclinical models of AML.

Core Mechanism of Action: Selective GSK3α Inhibition

This compound acts as an ATP-competitive inhibitor of GSK3α.[2] Its selectivity is derived from its ability to favorably interact with the glutamic acid residue at position 196 in the hinge region of GSK3α, a position occupied by aspartic acid (Asp133) in GSK3β.[2] This targeted inhibition leads to a reduction in the phosphorylation of GSK3α substrates.

A key downstream consequence of GSK3α inhibition by this compound is the impairment of Tyr279 autophosphorylation on GSK3α, a marker of its enzymatic activity, without affecting the corresponding Tyr216 phosphorylation on GSK3β.[1][2] This selective action allows for the decoupling of GSK3α inhibition from the Wnt/β-catenin signaling pathway, a significant advantage over non-selective GSK3 inhibitors which can promote β-catenin-mediated oncogenesis.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency and Selectivity of this compound [1][2]

TargetAssay TypeMetricValue
GSK3αBiochemicalIC5066 nM
GSK3βBiochemicalIC50515 nM
GSK3αCellular (NanoBRET)Kd4.8 µM
Selectivity (IC50 GSK3β / IC50 GSK3α) ~8-fold

Table 2: Kinome Selectivity of this compound [1]

KinaseInhibition at 10 µMIC50Selectivity vs. GSK3α (IC50)
CDK2-6.87 µM~104-fold
CDK3-9.74 µM~148-fold
CDK5-9.20 µM~139-fold

Signaling Pathways and Cellular Effects

This compound's selective inhibition of GSK3α triggers a cascade of cellular events, primarily leading to the differentiation of AML cells. This is in contrast to the effects of dual GSK3α/β inhibitors which can have varied and sometimes opposing effects.

Signaling Pathway Diagram

BRD0705_Mechanism_of_Action cluster_inhibition This compound Action cluster_downstream Downstream Effects in AML cluster_no_effect Unaffected Pathway This compound This compound GSK3a GSK3α This compound->GSK3a Inhibits Tyr279 p-GSK3α (Tyr279)↓ GSK3a->Tyr279 Differentiation Myeloid Differentiation↑ Tyr279->Differentiation ColonyFormation Colony Formation↓ Differentiation->ColonyFormation LeukemiaProgression Leukemia Progression↓ ColonyFormation->LeukemiaProgression GSK3b GSK3β bCatenin β-catenin Stabilization (No change) GSK3b->bCatenin

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis KinaseAssay Biochemical Kinase Assay (IC50 Determination) CellLines AML Cell Lines (e.g., U937, MOLM13) KinaseAssay->CellLines WesternBlot Western Blot (p-GSK3α, β-catenin) CellLines->WesternBlot LuciferaseAssay TCF/LEF Luciferase Assay (β-catenin activity) CellLines->LuciferaseAssay ColonyAssay Colony Formation Assay (Self-renewal) CellLines->ColonyAssay DiffAssay Differentiation Assay (CD11b/CD14 expression) CellLines->DiffAssay MouseModel AML Xenograft Mouse Model (NSG mice) DiffAssay->MouseModel Treatment This compound Treatment (Oral Gavage) MouseModel->Treatment Outcome Survival & Leukemia Burden Analysis Treatment->Outcome

Detailed Experimental Protocols

In Vitro Kinase Assay
  • Objective: To determine the IC50 of this compound against GSK3α and GSK3β.

  • Method: A mobility shift microfluidic assay (e.g., Caliper Life Sciences) is utilized.

  • Protocol:

    • Recombinant human GSK3α or GSK3β enzyme is incubated with a fluorescently labeled peptide substrate and ATP at the Km concentration for each enzyme.

    • This compound is added in a range of concentrations (e.g., 1 nM to 100 µM).

    • The kinase reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • The reaction is stopped, and the phosphorylated and unphosphorylated substrates are separated by electrophoresis on a microfluidic chip.

    • The amount of phosphorylated substrate is quantified by fluorescence detection.

    • IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.

Western Blot Analysis
  • Objective: To assess the effect of this compound on the phosphorylation of GSK3α and the stabilization of β-catenin in AML cells.

  • Cell Line: U937 cells are a commonly used model.[1]

  • Protocol:

    • U937 cells are seeded at a density of 1 x 106 cells/mL and treated with this compound at various concentrations (e.g., 10-40 µM) for different time points (e.g., 2-24 hours).[1]

    • Cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies against p-GSK3α (Tyr279), p-GSK3β (Tyr216), total GSK3α/β, β-catenin, and a loading control (e.g., Vinculin or β-actin).

    • The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

TCF/LEF Luciferase Reporter Assay
  • Objective: To measure the effect of this compound on β-catenin-mediated transcriptional activity.

  • Cell Line: TF-1 AML cells transduced with a TCF/LEF reporter construct.[2]

  • Protocol:

    • TF-1 cells are transduced with a lentiviral vector containing a TCF/LEF-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.

    • Transduced cells are treated with this compound, a dual GSK3α/β inhibitor (e.g., BRD0320) as a positive control, or vehicle for 24-48 hours.

    • Luciferase activity is measured using a dual-luciferase reporter assay system.

    • Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell viability.

Colony Formation Assay
  • Objective: To evaluate the effect of this compound on the self-renewal capacity of AML cells.

  • Cell Lines: A panel of AML cell lines including MOLM13, TF-1, U937, MV4-11, HL-60, and NB4.[1]

  • Protocol:

    • AML cells are plated in semi-solid methylcellulose (B11928114) medium (e.g., MethoCult™) supplemented with appropriate cytokines.

    • This compound is added to the medium at various concentrations.

    • Plates are incubated for 10-14 days at 37°C in a humidified incubator with 5% CO2.

    • Colonies (defined as clusters of >50 cells) are counted using a microscope.

    • The number of colonies in treated wells is compared to vehicle-treated controls.

In Vivo AML Xenograft Model
  • Objective: To assess the in vivo efficacy of this compound in a preclinical AML model.

  • Animal Model: Immunodeficient mice (e.g., NSG mice) are used.

  • Protocol:

    • NSG mice are sublethally irradiated.

    • AML cells (e.g., MOLM13) are injected intravenously into the mice.

    • Engraftment is confirmed by monitoring for signs of disease or by bioluminescence imaging if luciferase-expressing cells are used.

    • Mice are treated with this compound (e.g., 30 mg/kg, twice daily) or vehicle via oral gavage.[1]

    • Animal survival is monitored, and leukemia burden in peripheral blood, bone marrow, and spleen is assessed at the end of the study.

Conclusion

This compound represents a significant advancement in the targeted therapy of AML by offering a paralog-selective approach to GSK3 inhibition. Its mechanism of action, centered on the specific inhibition of GSK3α, allows for the induction of myeloid differentiation and suppression of leukemic growth without the detrimental activation of the Wnt/β-catenin pathway. The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug developers working to further understand and exploit the therapeutic potential of this compound.

References

BRD0705: A Technical Guide to a Paralog-Selective GSK3α Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen (B147801) Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is linked to various pathologies such as neurodegenerative diseases, bipolar disorder, and cancer, making it a compelling therapeutic target. GSK3 exists as two highly homologous paralogs, GSK3α and GSK3β. While many inhibitors target both, the development of paralog-selective inhibitors is crucial to mitigate potential mechanism-based toxicities, such as the stabilization of β-catenin, which can have neoplastic potential.[1][2][3][4] BRD0705 has emerged as a potent and selective inhibitor of GSK3α, offering a valuable tool to dissect the specific roles of this paralog and a potential therapeutic avenue, particularly in acute myeloid leukemia (AML).[1][5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action: The Asp-Glu "Switch"

The high degree of homology between the ATP-binding sites of GSK3α and GSK3β (95% identity) has historically posed a significant challenge for the development of paralog-selective inhibitors.[1][6] The design of this compound ingeniously exploits a single amino acid difference within the kinase hinge region: an aspartate (Asp133) in GSK3β is replaced by a glutamate (B1630785) (Glu196) in GSK3α.[1][3][6] This "Asp-Glu switch" creates subtle but critical differences in the topology of the ATP-binding pocket, which this compound leverages to achieve its selectivity.[1][3][6] Structure-based design and computational modeling were instrumental in developing this compound, which preferentially binds to the hinge region of GSK3α.[1][6]

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeValueReference
GSK3αIC5066 nM[5][7][8][9]
GSK3βIC50515 nM[5][7][8][9]
Selectivity (IC50 GSK3β / IC50 GSK3α) ~8-fold [5][7][9]
GSK3αKd4.8 µM[5][7][8][9]

Table 2: Kinome-Wide Selectivity of this compound

KinaseInhibition at 10 µMIC50Selectivity vs. GSK3αReference
CDK2Significant6.87 µM~104-fold[5][7]
CDK3Significant9.74 µM~148-fold[5][7]
CDK5Significant9.20 µM~139-fold[5][7]
Panel of 311 kinasesExcellent overall selectivity--[5][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

GSK3_Signaling cluster_Wnt Wnt/β-catenin Pathway cluster_this compound Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh Axin Axin Dsh->Axin Inhibition GSK3a GSK3α Axin->GSK3a APC APC APC->GSK3a beta_catenin β-catenin GSK3a->beta_catenin Phosphorylation CK1 CK1 CK1->beta_catenin Phosphorylation Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation Target_Genes Target Gene Transcription TCF_LEF->Target_Genes This compound This compound This compound->GSK3a Selective Inhibition Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Culture AML Cell Lines (e.g., U937, MOLM13) Kinome_Scan Kinome Scan (Selectivity Profiling) BRD0705_Treatment This compound Treatment (Dose & Time Course) Cell_Culture->BRD0705_Treatment Phospho_Assay Western Blot (p-GSK3α Tyr279) BRD0705_Treatment->Phospho_Assay Beta_Catenin_Assay β-catenin Assay (Western Blot/IF) BRD0705_Treatment->Beta_Catenin_Assay TCF_LEF_Assay TCF/LEF Reporter Assay BRD0705_Treatment->TCF_LEF_Assay Colony_Assay Colony Formation Assay BRD0705_Treatment->Colony_Assay AML_Xenograft Orthotopic AML Mouse Model BRD0705_Admin This compound Administration (Oral Gavage) AML_Xenograft->BRD0705_Admin Tumor_Monitoring Tumor Burden (Bioluminescence) BRD0705_Admin->Tumor_Monitoring Survival_Analysis Survival Analysis Tumor_Monitoring->Survival_Analysis

References

BRD0705 Molecular Target Identification: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target identification and characterization of BRD0705, a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α). The document details the experimental methodologies employed to elucidate its mechanism of action, quantitative data on its selectivity and potency, and its effects on relevant signaling pathways.

Introduction

Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase with two highly homologous isoforms, GSK3α and GSK3β, implicated in a wide range of cellular processes.[1] The high degree of similarity in their ATP-binding domains has posed a significant challenge for the development of isoform-selective inhibitors.[2] this compound emerged from a rational design strategy exploiting a single amino acid difference—an aspartate-to-glutamate "switch"—within the hinge region of the ATP-binding site of GSK3α and GSK3β.[2][3] This selective inhibition of GSK3α by this compound has shown therapeutic potential in diseases such as Acute Myeloid Leukemia (AML) and Fragile X syndrome, by modulating specific signaling pathways without the toxicity associated with dual GSK3α/β inhibition.[4][5]

Quantitative Data Presentation

The following tables summarize the key quantitative data defining the potency and selectivity of this compound for its primary target, GSK3α.

Table 1: In Vitro Biochemical Potency and Selectivity of this compound

TargetAssay TypeIC50Fold Selectivity (α vs β)Reference
GSK3αBiochemical Kinase Assay66 nM8-fold[6]
GSK3βBiochemical Kinase Assay515 nM-[6]

Table 2: Cellular Target Engagement and Potency of this compound

TargetAssay TypeKd (apparent)EC50Reference
GSK3αNanoBRET™ Cellular Target Engagement4.8 µM4.8 µM[5][6]
GSK3βNanoBRET™ Cellular Target Engagement>20 µM>20 µM[4]

Table 3: Kinome Selectivity of this compound

KinaseIC50Fold Selectivity (vs GSK3α)Reference
CDK26.87 µM87-fold[5][6]
CDK39.74 µM123-fold[5][6]
CDK59.20 µM116-fold[5][6]
Data from a panel of 311 kinases.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against purified GSK3α and GSK3β enzymes.

Method 1: Radiometric Assay [7]

  • Materials:

    • Purified recombinant GSK3α and GSK3β enzymes

    • Peptide substrate (e.g., a derivative of glycogen synthase)

    • [γ-³²P]ATP

    • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

    • This compound stock solution in DMSO

    • 96-well plates

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • In a 96-well plate, add the kinase assay buffer, peptide substrate, and diluted this compound.

    • Add the GSK3α or GSK3β enzyme to each well to initiate a pre-incubation period of 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction for 30-60 minutes at 30°C.

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Spot a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a dose-response curve.

Method 2: ADP-Glo™ Kinase Assay [7]

  • Materials:

    • Purified recombinant GSK3α and GSK3β enzymes

    • Substrate (peptide or protein)

    • ATP

    • Kinase assay buffer

    • This compound stock solution in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 96-well or 384-well plates

    • Luminometer

  • Procedure:

    • Follow steps 1-5 from the Radiometric Assay protocol, using non-radiolabeled ATP.

    • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol.

    • Measure the luminescent signal using a luminometer.

    • Calculate the percentage of kinase inhibition and determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

Objective: To determine the apparent affinity (Kd) of this compound for GSK3α and GSK3β in a live-cell context.[7][8]

  • Materials:

    • HEK293 cells

    • Plasmids encoding NanoLuc®-GSK3α or NanoLuc®-GSK3β fusion proteins

    • Transfection reagent

    • Opti-MEM® I Reduced Serum Medium

    • NanoBRET™ Kinase Tracer

    • This compound stock solution in DMSO

    • 96-well or 384-well white assay plates

    • Luminometer capable of measuring donor and acceptor emissions

  • Procedure:

    • Transfect HEK293 cells with the appropriate NanoLuc®-kinase fusion plasmid and seed into assay plates.

    • Incubate for 24 hours to allow for protein expression.

    • Prepare serial dilutions of this compound.

    • Add the diluted this compound and the NanoBRET™ Tracer to the cells.

    • Incubate for 2 hours at 37°C in a CO₂ incubator.

    • Measure the BRET signal using a luminometer, detecting both donor (NanoLuc®) and acceptor (Tracer) emissions.

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Competitive displacement of the tracer by this compound results in a decreased BRET signal.

    • Plot the BRET ratio against the logarithm of the inhibitor concentration to determine the IC50, from which the apparent Kd can be derived.

Western Blot Analysis of Target Phosphorylation

Objective: To assess the functional inhibition of GSK3α in cells by measuring the phosphorylation of its downstream targets.

  • Materials:

    • AML cell lines (e.g., U937)

    • This compound

    • Cell lysis buffer

    • Primary antibodies against p-GSK3α/β (Tyr279/216), total GSK3α/β, p-Glycogen Synthase (Ser641), total Glycogen Synthase, and β-catenin

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat AML cells with varying concentrations of this compound for different time points (e.g., 2-24 hours).[6]

    • Lyse the cells and quantify protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate.

    • Analyze the changes in phosphorylation levels of target proteins.

In Vivo Efficacy in AML Mouse Models

Objective: To evaluate the anti-leukemic activity of this compound in a preclinical AML model.[6][9]

  • Materials:

    • Immunocompromised mice (e.g., NSG mice)

    • AML cells (e.g., MOLM13)

    • This compound formulation for oral gavage

    • Vehicle control

  • Procedure:

    • Inject AML cells intravenously into NSG mice.

    • Allow leukemia to establish.

    • Administer this compound (e.g., 30 mg/kg) or vehicle control via oral gavage, twice daily.[6]

    • Monitor mice for signs of disease progression and survival.

    • At the end of the study, collect tissues (e.g., bone marrow, spleen) to assess leukemic burden.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON / Dual GSK3α/β Inhibition cluster_this compound This compound Treatment GSK3a GSK3α beta_catenin β-catenin GSK3a->beta_catenin P GSK3b GSK3β GSK3b->beta_catenin P Axin Axin APC APC CK1 CK1 CK1->beta_catenin P Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF_off TCF/LEF Genes_off Target Genes OFF TCF_LEF_off->Genes_off Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 Dsh->Axin beta_catenin_stable β-catenin Nucleus Nucleus beta_catenin_stable->Nucleus TCF_LEF_on TCF/LEF Genes_on Target Genes ON TCF_LEF_on->Genes_on This compound This compound GSK3a_inhibited GSK3α This compound->GSK3a_inhibited GSK3b_active GSK3β beta_catenin_degraded β-catenin GSK3b_active->beta_catenin_degraded P Proteasome_brd Proteasome beta_catenin_degraded->Proteasome_brd Degradation Wnt_Pathway_Explanation This compound selectively inhibits GSK3α, leaving GSK3β active to phosphorylate β-catenin, leading to its degradation and avoiding Wnt pathway activation.

Caption: Wnt/β-catenin signaling and the selective effect of this compound.

AML_Differentiation_Pathway This compound This compound GSK3a GSK3α This compound->GSK3a AML_Stemness AML Stemness Transcriptional Programs GSK3a->AML_Stemness Inhibits Myeloid_Differentiation Myeloid Differentiation Transcriptional Programs GSK3a->Myeloid_Differentiation Promotes Colony_Formation Colony Formation AML_Stemness->Colony_Formation Leukemia_Initiation Leukemia Initiation AML_Stemness->Leukemia_Initiation Myeloid_Differentiation->Colony_Formation Myeloid_Differentiation->Leukemia_Initiation Explanation This compound-mediated inhibition of GSK3α promotes myeloid differentiation and impairs AML cell self-renewal and proliferation.

Caption: Proposed mechanism of this compound action in AML.

Experimental Workflows

The following diagram outlines the general workflow for identifying and characterizing a selective kinase inhibitor like this compound.

Target_Identification_Workflow cluster_discovery Discovery & Initial Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Validation Rational_Design Rational Drug Design (Asp-Glu Switch) Biochemical_Screening Biochemical Screening (IC50 vs GSK3α/β) Rational_Design->Biochemical_Screening Kinome_Profiling Kinome-wide Selectivity Profiling Biochemical_Screening->Kinome_Profiling Target_Engagement Cellular Target Engagement (NanoBRET™) Kinome_Profiling->Target_Engagement Functional_Assays Functional Cellular Assays (Phospho-Westerns, β-catenin) Target_Engagement->Functional_Assays Phenotypic_Assays Phenotypic Assays (AML Colony Formation) Functional_Assays->Phenotypic_Assays PK_PD Pharmacokinetics & Pharmacodynamics Phenotypic_Assays->PK_PD Efficacy_Models In Vivo Efficacy Models (AML Xenografts) PK_PD->Efficacy_Models Toxicity Toxicity Assessment Efficacy_Models->Toxicity Lead_Candidate Lead Candidate (this compound) Toxicity->Lead_Candidate

Caption: General workflow for this compound target identification.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of GSK3α. Its target was identified and validated through a rigorous series of biochemical, cellular, and in vivo experiments. The selectivity of this compound for GSK3α over GSK3β allows for the dissection of the specific roles of these two isoforms and offers a promising therapeutic strategy for diseases like AML by avoiding the on-target toxicities associated with dual GSK3 inhibition. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers working with this compound and other selective kinase inhibitors.

References

BRD0705: A Technical Guide to its Selective Modulation of the Wnt Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BRD0705 is a potent and selective small-molecule inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α). Unlike pan-GSK3 inhibitors that target both GSK3α and its paralog GSK3β, this compound exhibits significant selectivity for GSK3α. This selectivity is critical in the context of the Wnt signaling pathway, as it allows for the decoupling of GSK3α inhibition from the activation of canonical Wnt/β-catenin signaling. Dual inhibition of both GSK3α and GSK3β leads to the stabilization of β-catenin, its nuclear translocation, and the subsequent transcription of Wnt target genes, a pathway implicated in oncogenesis. This compound, by selectively inhibiting GSK3α, avoids this β-catenin stabilization, mitigating potential mechanism-based toxicities associated with pan-GSK3 inhibitors. This technical guide provides an in-depth overview of this compound's effect on the Wnt pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms and experimental workflows.

Quantitative Data: this compound Inhibitory Activity and Selectivity

The following table summarizes the key quantitative data characterizing the potency and selectivity of this compound against GSK3α and GSK3β.

ParameterGSK3αGSK3βSelectivity (GSK3β/GSK3α)Reference
IC50 (Biochemical Assay) 66 nM515 nM~8-fold[1][2][3]
Cellular Kd (NanoBRET™ Assay) 4.8 µM> 30 µM> 6-fold[1]
Kinome Selectivity Highly selective over a panel of 311 kinases. Next most potently inhibited kinases are CDK2 (6.87 µM), CDK3 (9.74 µM), and CDK5 (9.20 µM), representing 87 to 123-fold selectivity relative to GSK3α.[1][3]

Mechanism of Action in the Wnt Signaling Pathway

The canonical Wnt signaling pathway is tightly regulated by a "destruction complex" that includes GSK3α and GSK3β. In the absence of a Wnt ligand, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This keeps cytosolic β-catenin levels low. Upon Wnt ligand binding to its receptor, the destruction complex is inhibited, leading to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes.[4][5][6]

Pan-GSK3 inhibitors mimic the effect of Wnt signaling by inhibiting both GSK3α and GSK3β, leading to β-catenin stabilization.[1][7] In contrast, this compound's selective inhibition of GSK3α does not result in the stabilization of β-catenin.[1][7] This paralog-selective inhibition allows for the therapeutic targeting of GSK3α-mediated pathways without the potentially oncogenic activation of the Wnt/β-catenin cascade.[1]

Wnt_Pathway_this compound cluster_off Wnt OFF cluster_on Wnt ON / Pan-GSK3 Inhibition cluster_brd This compound Treatment Destruction_Complex_OFF Destruction Complex (Axin, APC, GSK3α, GSK3β) beta_catenin_OFF β-catenin Destruction_Complex_OFF->beta_catenin_OFF P Proteasome Proteasome beta_catenin_OFF->Proteasome Degradation TCF_LEF_OFF TCF/LEF Wnt_Target_Genes_OFF Wnt Target Genes (e.g., c-Myc, Cyclin D1) TRANSCRIPTION OFF TCF_LEF_OFF->Wnt_Target_Genes_OFF Groucho Groucho Groucho->TCF_LEF_OFF Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Destruction_Complex_ON Destruction Complex INHIBITED Frizzled_LRP->Destruction_Complex_ON beta_catenin_ON β-catenin (stabilized) beta_catenin_nucleus β-catenin beta_catenin_ON->beta_catenin_nucleus Nuclear Translocation TCF_LEF_ON TCF/LEF beta_catenin_nucleus->TCF_LEF_ON Wnt_Target_Genes_ON Wnt Target Genes TRANSCRIPTION ON TCF_LEF_ON->Wnt_Target_Genes_ON This compound This compound GSK3a_in_complex GSK3α This compound->GSK3a_in_complex Selective Inhibition GSK3b_in_complex GSK3β beta_catenin_brd β-catenin No_Stabilization No β-catenin Stabilization beta_catenin_brd->No_Stabilization Destruction_Complex_BRD Destruction Complex (Axin, APC, GSK3α, GSK3β) Destruction_Complex_BRD->beta_catenin_brd P

Caption: Wnt signaling pathway and the differential effects of pan-GSK3 vs. selective GSK3α inhibition.

Experimental Protocols

Biochemical Kinase Assay (In Vitro IC50 Determination)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified GSK3α and GSK3β.

Materials:

  • Purified, active GSK3α and GSK3β enzymes

  • GSK3-specific peptide substrate (e.g., a derivative of glycogen synthase)

  • ATP (radiolabeled [γ-³²P]ATP for radiometric assay or standard ATP for luminescence-based assays like ADP-Glo™)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • This compound and control compounds

  • DMSO for compound dilution

  • Multi-well plates (e.g., 96-well)

  • For radiometric assay: Phosphocellulose paper, scintillation counter

  • For ADP-Glo™ assay: ADP-Glo™ reagents, luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.

  • Reaction Setup: In a multi-well plate, add the kinase assay buffer, the peptide substrate, and the diluted this compound or DMSO control.

  • Enzyme Addition: Add the GSK3α or GSK3β enzyme to each well to start a pre-incubation period of 10-15 minutes at room temperature.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Detection:

    • Radiometric Assay: Stop the reaction and spot a portion of the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.[8]

    • ADP-Glo™ Assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity, using a luminometer.[8]

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

TCF/LEF Luciferase Reporter Assay

This cell-based assay is used to determine if a compound activates the canonical Wnt/β-catenin signaling pathway by measuring the transcriptional activity of TCF/LEF.

Materials:

  • Mammalian cell line (e.g., HEK293T, HL-60)

  • TCF/LEF luciferase reporter plasmid (containing TCF/LEF binding sites upstream of a firefly luciferase gene)

  • Control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound, positive control (e.g., CHIR99021 or a Wnt ligand), and negative control (DMSO)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed cells in a multi-well plate. Co-transfect the cells with the TCF/LEF firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound, a positive control, or a negative control.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

  • Cell Lysis: Wash the cells with PBS and then add passive lysis buffer to lyse the cells.

  • Luciferase Activity Measurement:

    • Transfer the cell lysate to a luminometer plate.

    • Add the firefly luciferase substrate and measure the luminescence.

    • Add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase, then measure the Renilla luminescence.[9]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity in this compound-treated cells to that of the positive and negative controls. An absence of increased luciferase activity indicates that this compound does not activate the TCF/LEF reporter.[1][3]

Luciferase_Assay_Workflow cluster_workflow TCF/LEF Luciferase Reporter Assay Workflow Start Start Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Transfect Co-transfect with Firefly (TCF/LEF) and Renilla Luciferase Plasmids Seed_Cells->Transfect Treat Treat with this compound, Positive & Negative Controls Transfect->Treat Incubate Incubate (e.g., 24-48h) Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure_Firefly Measure Firefly Luminescence Lyse->Measure_Firefly Measure_Renilla Add Stop & Glo® Measure Renilla Luminescence Measure_Firefly->Measure_Renilla Analyze Normalize Firefly to Renilla and Analyze Data Measure_Renilla->Analyze End End Analyze->End Western_Blot_Workflow cluster_workflow Western Blot Workflow Start Start: Cell Treatment and Lysis Quantify Protein Quantification Start->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect ECL Detection and Imaging Secondary_Ab->Detect Analyze Data Analysis Detect->Analyze End End Analyze->End

References

Unraveling the Mechanism of BRD0705: A Selective Approach to Avoid Beta-Catenin Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The intricate signaling pathways governing cellular function present both opportunities and challenges in the development of targeted therapeutics. One such pathway, the Wnt/β-catenin signaling cascade, is crucial for embryogenesis and tissue homeostasis, but its aberrant activation is a hallmark of numerous cancers. A key negative regulator of this pathway is Glycogen (B147801) Synthase Kinase 3 (GSK3), which exists as two highly homologous paralogs, GSK3α and GSK3β. While GSK3 inhibition holds therapeutic promise, particularly in acute myeloid leukemia (AML), the clinical utility of pan-GSK3 inhibitors has been hampered by safety concerns arising from the stabilization of β-catenin, a potential oncogenic event. This technical guide delves into the molecular mechanism of BRD0705, a paralog-selective inhibitor of GSK3α, and elucidates how its unique mode of action circumvents the stabilization of β-catenin, offering a safer therapeutic window.

The Core Challenge: Dual GSK3 Inhibition and β-Catenin Stabilization

The canonical Wnt signaling pathway tightly controls the intracellular levels of β-catenin. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), and GSK3α/β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of both GSK3α and GSK3β disrupts this complex, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, driving the expression of genes associated with cell proliferation and survival, which can contribute to tumorigenesis. Therefore, the development of GSK3 inhibitors that do not induce β-catenin stabilization is a critical objective.

This compound: A Paralog-Selective Solution

This compound is a potent and orally active small molecule inhibitor that exhibits significant selectivity for GSK3α over its paralog, GSK3β.[1][2][3] This selectivity is the cornerstone of its ability to avoid β-catenin stabilization. By specifically targeting GSK3α, this compound can exert its therapeutic effects, such as inducing myeloid differentiation in AML cells, without causing the profound disruption of the β-catenin destruction complex that occurs with dual GSK3α/β inhibition.[4][5][6][7][8]

The Structural Basis of Selectivity: The Asp-Glu "Switch"

The high degree of homology between the ATP-binding domains of GSK3α and GSK3β (95% identity) has historically made the development of paralog-selective inhibitors a formidable challenge.[6][7][8] The design of this compound ingeniously exploits a single amino acid difference within the hinge region of the kinase domain: a glutamic acid (Glu196) in GSK3α corresponds to an aspartic acid (Asp133) in GSK3β.[6] This "Asp-Glu switch" creates subtle but critical differences in the topology of the ATP-binding pocket, which this compound leverages to achieve its preferential binding to GSK3α.[6]

Quantitative Profile of this compound

The selectivity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Parameter GSK3α GSK3β Selectivity (Fold) Reference
IC50 66 nM515 nM~8-fold[1][2][3]
Kd 4.8 µM--[1][2]
Table 1: In Vitro Inhibitory Activity of this compound
Kinase IC50 (µM) Selectivity vs. GSK3α (Fold) Reference
CDK2 6.87~104[2][3]
CDK3 9.74~148[2][3]
CDK5 9.20~139[2][3]
Table 2: Kinome Selectivity of this compound

Experimental Evidence: Demonstrating the Lack of β-Catenin Stabilization

A series of key experiments have validated that this compound's selective inhibition of GSK3α does not lead to the stabilization and nuclear translocation of β-catenin.

Immunofluorescence Staining for β-Catenin Localization

Methodology: HEK 293T cells were treated with either DMSO (control), this compound, or a dual GSK3α/β inhibitor for 24 hours.[6] The cells were then fixed, permeabilized, and stained with a primary antibody against β-catenin and a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI. Imaging was performed using confocal microscopy to visualize the subcellular localization of β-catenin.[1]

Results: In cells treated with this compound, β-catenin remained primarily at the cell membrane and in the cytoplasm, similar to the DMSO control. In stark contrast, cells treated with the dual inhibitor showed a significant accumulation of β-catenin in the nucleus.[6]

TCF/LEF Luciferase Reporter Assay

Methodology: AML cell lines (e.g., TF-1) were transduced with a TCF/LEF luciferase reporter construct, which contains binding sites for the β-catenin/TCF/LEF transcription factor complex.[6] These cells were then treated with varying concentrations of this compound or a dual inhibitor. Luciferase activity, indicative of β-catenin-mediated transcriptional activation, was measured.

Results: Treatment with this compound did not induce a significant increase in luciferase activity, even at concentrations that effectively inhibit GSK3α.[2][6] Conversely, the dual inhibitor led to a strong induction of the reporter gene, confirming the activation of β-catenin signaling.[6]

Western Blot Analysis of β-Catenin Levels

Methodology: Various AML cell lines (e.g., HL-60, TF-1, MV4-11) were treated with this compound or a dual inhibitor for a specified period.[6] Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE. Western blotting was performed using antibodies specific for total β-catenin and phosphorylated forms of β-catenin (p-β-catenin S33/37/T41), with a housekeeping protein like actin or vinculin used as a loading control.[6]

Results: this compound treatment did not lead to an increase in total β-catenin levels.[6] Furthermore, the levels of p-β-catenin (S33/37/T41), the form targeted for degradation, remained unchanged. In contrast, the dual inhibitor caused a marked increase in total β-catenin and a decrease in its phosphorylated form.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON / Dual GSK3 Inhibition cluster_nucleus cluster_this compound This compound Treatment GSK3a GSK3α DestructionComplex Destruction Complex (Axin, APC) GSK3a->DestructionComplex GSK3b GSK3β GSK3b->DestructionComplex beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 DestructionComplex_inhibited Destruction Complex Dishevelled->DestructionComplex_inhibited Inhibition beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes beta_catenin_on_nuc β-catenin beta_catenin_on_nuc->TCF_LEF This compound This compound GSK3a_inhibited GSK3α This compound->GSK3a_inhibited Inhibition GSK3b_active GSK3β DestructionComplex_partially_active Destruction Complex (Sufficiently Active) GSK3b_active->DestructionComplex_partially_active beta_catenin_brd β-catenin DestructionComplex_partially_active->beta_catenin_brd Phosphorylation Proteasome_brd Proteasome beta_catenin_brd->Proteasome_brd Degradation

Figure 1: Wnt/β-catenin Signaling and the Impact of this compound.

Experimental_Workflow cluster_immuno Immunofluorescence cluster_luciferase TCF/LEF Reporter Assay cluster_western Western Blot CellCulture1 Cell Culture (e.g., HEK 293T) Treatment1 Treatment (DMSO, this compound, Dual Inhibitor) CellCulture1->Treatment1 Staining Fixation, Permeabilization & Staining (Anti-β-catenin, DAPI) Treatment1->Staining Microscopy Confocal Microscopy Staining->Microscopy Analysis1 Analysis of β-catenin Subcellular Localization Microscopy->Analysis1 CellCulture2 AML Cells with TCF/LEF-Luciferase Reporter Treatment2 Treatment (this compound, Dual Inhibitor) CellCulture2->Treatment2 Lysis Cell Lysis Treatment2->Lysis Luminometry Measure Luciferase Activity Lysis->Luminometry Analysis2 Quantify Transcriptional Activation Luminometry->Analysis2 CellCulture3 AML Cell Culture Treatment3 Treatment (this compound, Dual Inhibitor) CellCulture3->Treatment3 LysatePrep Whole-Cell Lysate Preparation Treatment3->LysatePrep SDS_PAGE SDS-PAGE & Transfer LysatePrep->SDS_PAGE Immunoblotting Immunoblotting (Anti-β-catenin, Anti-p-β-catenin, Loading Control) SDS_PAGE->Immunoblotting Detection Detection & Analysis Immunoblotting->Detection

Figure 2: Experimental Workflows for Assessing β-catenin Stabilization.

Conclusion

References

BRD0705: A Technical Guide to its Downstream Signaling Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD0705 is a potent and highly selective small molecule inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α). Its paralog selectivity for GSK3α over GSK3β offers a significant therapeutic advantage, particularly in contexts such as Acute Myeloid Leukemia (AML), by avoiding the toxicities associated with dual GSK3α/β inhibition, most notably the stabilization of β-catenin. This technical guide provides a comprehensive overview of the known downstream signaling targets of this compound, with a focus on its effects in AML and stem cell biology. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways and experimental workflows.

Introduction

Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a critical role in a wide array of cellular processes, including metabolism, proliferation, differentiation, and apoptosis. The two highly homologous isoforms, GSK3α and GSK3β, have both overlapping and distinct functions. While dual inhibition of GSK3 has been explored therapeutically, the associated toxicity, often linked to the accumulation of β-catenin and activation of the Wnt signaling pathway, has limited its clinical translation.

This compound was developed as a paralog-selective inhibitor of GSK3α, demonstrating an approximately 8-fold greater selectivity for GSK3α over GSK3β.[1][2] This selectivity is achieved by exploiting a single amino acid difference in the ATP-binding pocket of the two isoforms.[3] The primary therapeutic rationale for developing a selective GSK3α inhibitor was to decouple the anti-leukemic effects of GSK3 inhibition from the pro-tumorigenic effects of β-catenin stabilization.[3]

Mechanism of Action

This compound is an ATP-competitive inhibitor of GSK3α. By binding to the ATP-binding site of GSK3α, it prevents the phosphorylation of downstream substrates. A key feature of this compound's mechanism is its ability to inhibit GSK3α activity without leading to the stabilization of β-catenin, a central component of the canonical Wnt signaling pathway.[3] This is a critical distinction from pan-GSK3 inhibitors, which inhibit both isoforms and lead to β-catenin accumulation.

Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative parameters defining the potency and selectivity of this compound.

ParameterValueCell Line/SystemReference
GSK3α IC50 66 nMEnzymatic Assay[1][2]
GSK3β IC50 515 nMEnzymatic Assay[1][2]
Selectivity (GSK3β/GSK3α) ~8-foldEnzymatic Assay[1][2]
GSK3α Kd 4.8 µM[1][2]

Downstream Signaling Targets of this compound

The downstream effects of this compound have been primarily characterized in the context of Acute Myeloid Leukemia (AML) and stem cell self-renewal. The primary mechanism involves the selective inhibition of GSK3α, leading to changes in gene expression that promote differentiation and reduce "stemness" in cancer cells, while promoting self-renewal in pluripotent stem cells without activating the canonical Wnt/β-catenin pathway.

Effects on the Wnt/β-catenin Pathway

A defining characteristic of this compound is its lack of effect on the canonical Wnt/β-catenin signaling pathway. Unlike dual GSK3α/β inhibitors, this compound does not lead to the accumulation of β-catenin.[3] This has been demonstrated through Western blot analysis showing no increase in β-catenin levels and through TCF/LEF luciferase reporter assays, which show no induction of β-catenin-mediated transcription.[2]

Transcriptional Regulation in AML

In the U937 AML cell line, treatment with this compound leads to significant changes in the transcriptional landscape. RNA sequencing followed by Gene Set Enrichment Analysis (GSEA) revealed a significant enrichment of genes associated with myeloid differentiation and a reduction in transcriptional programs related to stemness.[3]

Table 2: Gene Set Enrichment Analysis in this compound-Treated U937 AML Cells

Enriched Gene SetDirection of RegulationPhenotypeReference
Myeloid DifferentiationUpregulatedPromotes AML cell differentiation[3]
Stemness ProgramsDownregulatedReduces leukemic stem cell properties[3]
β-catenin SignalingNo significant changeAvoids pro-tumorigenic Wnt activation[3]
Signaling in Stem Cell Self-Renewal

In mouse embryonic stem cells (ESCs), epiblast stem cells (EpiSCs), and neural stem cells (NSCs), this compound promotes long-term self-renewal.[4][5] This effect is independent of β-catenin signaling, suggesting that GSK3α regulates stemness through alternative pathways.[5] The combination of this compound with a tankyrase inhibitor (IWR1) has been shown to effectively maintain diverse pluripotent stem cell states.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.

Western Blotting for Phosphorylated Proteins

This protocol is designed to assess the phosphorylation status of GSK3α and other downstream targets.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (e.g., anti-p-GSK3α (Tyr279), anti-GSK3α, anti-β-catenin, anti-vinculin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Treat cells with this compound at the desired concentrations and time points.

  • Lyse cells in ice-cold lysis buffer.

  • Determine protein concentration using a protein assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of β-catenin.

Materials:

  • HEK293T cells (or other suitable cell line).

  • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., FOPFlash).

  • Renilla luciferase plasmid for normalization.

  • Transfection reagent.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Procedure:

  • Co-transfect cells with the TCF/LEF reporter plasmid, Renilla plasmid, and the control plasmid.

  • After 24 hours, treat the cells with this compound, a positive control (e.g., a Wnt ligand or a pan-GSK3 inhibitor), and a vehicle control.

  • After the desired treatment time, lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

AML Cell Differentiation Assay (May-Grünwald-Giemsa Staining)

This method is used to morphologically assess the differentiation of AML cells.

Materials:

  • AML cell lines (e.g., U937, HL-60).

  • This compound.

  • Microscope slides.

  • Cytocentrifuge.

  • May-Grünwald stain.

  • Giemsa stain.

  • Buffered water (pH 6.8).

  • Light microscope.

Procedure:

  • Culture AML cells with this compound or a vehicle control for several days to induce differentiation.

  • Prepare cytospin slides of the cells.

  • Air dry the slides.

  • Fix the cells in methanol.

  • Stain with May-Grünwald solution.

  • Rinse with buffered water.

  • Stain with Giemsa solution.

  • Rinse with buffered water and air dry.

  • Examine the slides under a light microscope for morphological changes indicative of differentiation (e.g., nuclear lobulation, decreased nuclear-to-cytoplasmic ratio).

Visualizations

Signaling Pathway Diagrams

BRD0705_Signaling cluster_AML Acute Myeloid Leukemia (AML) Cell cluster_WNT Canonical Wnt Pathway This compound This compound GSK3a GSK3α This compound->GSK3a Inhibits Differentiation Myeloid Differentiation GSK3a->Differentiation Represses Stemness Stemness Programs GSK3a->Stemness Promotes GSK3b GSK3β b_catenin β-catenin GSK3b->b_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF b_catenin->TCF_LEF Activates Wnt_genes Wnt Target Genes TCF_LEF->Wnt_genes Induces Transcription BRD0705_no_effect->GSK3b No Effect

Caption: this compound selectively inhibits GSK3α, promoting myeloid differentiation and repressing stemness programs in AML cells, without affecting the GSK3β-mediated degradation of β-catenin in the canonical Wnt pathway.

Experimental Workflow Diagrams

Western_Blot_Workflow cluster_workflow Western Blot Workflow for p-GSK3α A Cell Treatment (this compound) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF membrane) D->E F Blocking (5% BSA) E->F G Primary Antibody (anti-p-GSK3α) F->G H Secondary Antibody (HRP-conjugated) G->H I ECL Detection H->I

Caption: A streamlined workflow for detecting changes in GSK3α phosphorylation upon treatment with this compound using Western blotting.

Differentiation_Assay_Workflow cluster_workflow AML Differentiation Assay Workflow A AML Cell Culture + this compound B Cytospin Preparation A->B C Methanol Fixation B->C D May-Grünwald Staining C->D E Giemsa Staining D->E F Microscopic Analysis E->F

Caption: Workflow for assessing the morphological differentiation of AML cells treated with this compound using May-Grünwald-Giemsa staining.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies that modulate GSK3 signaling. Its selectivity for GSK3α allows for the therapeutic benefits of GSK3 inhibition in AML, such as the induction of differentiation and suppression of stemness, while circumventing the toxicities associated with the activation of the Wnt/β-catenin pathway. The downstream effects of this compound are primarily mediated through the transcriptional regulation of genes involved in myeloid differentiation and pluripotency.

While transcriptomic studies have provided valuable insights, a comprehensive understanding of the immediate downstream phosphorylation events following this compound treatment is still emerging. Future research employing quantitative phosphoproteomics will be crucial to fully elucidate the direct substrates of GSK3α that are modulated by this compound and to map the intricate signaling networks it governs. Such studies will undoubtedly uncover novel therapeutic targets and further refine the clinical application of selective GSK3α inhibitors.

References

The Biological Function of GSK3α Inhibition by BRD0705: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BRD0705, a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α). We will explore its mechanism of action, isoform selectivity, and its functional consequences in various biological contexts, particularly in acute myeloid leukemia (AML) and stem cell biology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

Introduction to GSK3α and Paralog-Selective Inhibition

Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that is a key regulator in a wide range of cellular processes.[1] It exists as two isoforms, GSK3α and GSK3β, which are encoded by separate genes but share 95% identity in their ATP-binding domains.[2][3] This high degree of homology has made the development of isoform-selective inhibitors a significant challenge.[3] Dual inhibition of both GSK3α and GSK3β often leads to the stabilization of β-catenin, a key component of the Wnt signaling pathway, which can have undesired effects, including potential mechanism-based toxicities.[2][4]

This compound was developed as a potent, orally active, and paralog-selective GSK3α inhibitor.[5][6] Its design cleverly exploits a single amino acid difference in the ATP-binding domain—a glutamate (B1630785) in GSK3α versus an aspartate in GSK3β—to achieve its selectivity.[2][4] This selectivity allows for the decoupling of GSK3α inhibition from the activation of the Wnt/β-catenin pathway, providing a powerful tool to investigate the specific biological roles of GSK3α.[4]

Quantitative Data Presentation: Inhibitor Selectivity and Potency

The selectivity and potency of this compound have been characterized through various biochemical and cellular assays. The data highlights its significant preference for GSK3α over GSK3β and its high selectivity across a broad panel of kinases.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50KdSelectivity vs. GSK3β
GSK3α Biochemical66 nM4.8 µM8-fold
GSK3β Biochemical515 nM--

Data sourced from multiple references.[4][5][6]

Table 2: Kinome Selectivity Profile of this compound

Off-Target Kinase FamilyRepresentative KinaseIC50Fold Selectivity (vs. GSK3α)
Cyclin-Dependent Kinase (CDK)CDK26.87 µM87-fold
Cyclin-Dependent Kinase (CDK)CDK39.74 µM123-fold
Cyclin-Dependent Kinase (CDK)CDK59.20 µM116-fold

This compound was tested against a panel of 311 human kinases and demonstrated excellent overall selectivity.[4][5]

Table 3: Cellular Activity of this compound

Cell-Based AssayCell LineParameterValue
Target Engagement (BRET)293 CellsGSK3α Kd4.8 µM
Tau PhosphorylationHEK-huTauGSK3α IC503.75 µM
Tau PhosphorylationHEK-huTauGSK3β IC50> 30 µM
β-catenin StabilizationSH-SY5YEC50> 30 µM

Data sourced from multiple references.[4][7]

Mechanism of Action and Signaling Pathways

Decoupling GSK3α Inhibition from Wnt/β-Catenin Signaling

A critical feature of this compound is its ability to inhibit GSK3α without causing the stabilization and nuclear translocation of β-catenin.[4] In the canonical Wnt pathway, GSK3 (primarily GSK3β) phosphorylates β-catenin, marking it for proteasomal degradation.[3][8] Dual GSK3α/β inhibitors block this process, leading to β-catenin accumulation and activation of TCF/LEF target genes.[2][8] this compound, due to its selectivity for GSK3α, avoids significant inhibition of GSK3β-mediated β-catenin degradation.[2][4] This has been demonstrated in multiple AML cell lines where this compound treatment does not increase β-catenin levels or activate TCF/LEF reporter constructs.[4][6]

cluster_off Wnt OFF State cluster_on Wnt ON State / Dual GSK3i cluster_brd This compound (GSK3α-selective) Effect GSK3a_off GSK3α DestructionComplex_off Destruction Complex GSK3a_off->DestructionComplex_off GSK3b_off GSK3β GSK3b_off->DestructionComplex_off Axin_off Axin Axin_off->DestructionComplex_off APC_off APC APC_off->DestructionComplex_off bCat_off β-catenin DestructionComplex_off->bCat_off P Proteasome_off Proteasome bCat_off->Proteasome_off Degradation Nucleus_off Nucleus TCF_off TCF/LEF TCF_off->Nucleus_off Target Genes OFF Wnt Wnt FZD Frizzled Wnt->FZD DVL Dishevelled FZD->DVL LRP LRP5/6 LRP->DVL Axin_on Axin DVL->Axin_on Inhibits GSK3_on GSK3α/β bCat_on β-catenin Nucleus_on Nucleus bCat_on->Nucleus_on Accumulates & Translocates TCF_on TCF/LEF TargetGenes_on Target Gene Transcription TCF_on->TargetGenes_on This compound This compound GSK3a_brd GSK3α This compound->GSK3a_brd Inhibits GSK3b_brd GSK3β (Active) bCat_brd β-catenin GSK3b_brd->bCat_brd P Proteasome_brd Proteasome bCat_brd->Proteasome_brd Degradation NoStabilization No β-catenin Stabilization

Caption: Wnt/β-catenin signaling and the selective effect of this compound.

Induction of Differentiation in Acute Myeloid Leukemia (AML)

GSK3α has been identified as a potential therapeutic target in AML.[2] Genetic suppression of GSK3α promotes the differentiation of AML cells and reduces leukemic progression.[2] this compound mimics this effect pharmacologically. Treatment with this compound induces differentiation and impairs colony formation in various AML cell lines and primary patient cells.[2][4] RNA sequencing has confirmed that this compound treatment upregulates differentiation-related transcriptional programs and downregulates stemness gene signatures.[2] In vivo studies using AML mouse models have shown that oral administration of this compound impairs leukemia initiation and prolongs survival.[4][5]

cluster_aml AML Cell State cluster_brd_effect Effect of this compound in AML AML_Stem AML Stem/Progenitor Cell GSK3a_active Active GSK3α This compound This compound AML_Stem->this compound Proliferation Proliferation & Colony Formation GSK3a_active->Proliferation Differentiation_Block Block in Differentiation GSK3a_active->Differentiation_Block GSK3a_inhibited Inhibited GSK3α This compound->GSK3a_inhibited Colony_Impair Impaired Colony Formation GSK3a_inhibited->Colony_Impair Differentiation_Induce Induction of Myeloid Differentiation GSK3a_inhibited->Differentiation_Induce Survival Prolonged Survival (in vivo) Differentiation_Induce->Survival cluster_stem_cell Stem Cell States cluster_brd_stem Effect of this compound on Self-Renewal ESC Embryonic Stem Cells (Naive) Differentiation Differentiation ESC->Differentiation EpiSC Epiblast Stem Cells (Primed) EpiSC->Differentiation NSC Neural Stem Cells NSC->Differentiation This compound This compound SelfRenewal Enhanced Self-Renewal (β-catenin independent) This compound->SelfRenewal SelfRenewal->ESC Maintains State SelfRenewal->EpiSC Maintains State SelfRenewal->NSC Maintains State start Start: Intact Cells treat 1. Treat Cells (this compound or DMSO) start->treat heat 2. Heat to Various Temperatures (T1, T2, T3...) treat->heat lyse 3. Cell Lysis (Freeze-Thaw) heat->lyse centrifuge 4. Centrifugation (Separate Soluble/Insoluble) lyse->centrifuge supernatant 5. Collect Supernatant (Soluble Proteins) centrifuge->supernatant western 6. Western Blot (Detect Target Protein) supernatant->western analysis 7. Data Analysis (Generate Melting Curve) western->analysis end End: Target Engagement Confirmed analysis->end

References

BRD0705: A Technical Guide to a Paralog-Selective GSK3α Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: BRD0705 is a potent and orally bioavailable small molecule inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α).[1][2][3] It demonstrates significant selectivity for the GSK3α isoform over its close paralog, GSK3β.[2][4][5] This selectivity is crucial as it allows for the targeted inhibition of GSK3α-mediated pathways while avoiding the modulation of GSK3β-dependent processes, such as the Wnt/β-catenin signaling pathway, which has been linked to potential neoplastic concerns.[3][6] This technical guide provides a comprehensive overview of this compound's chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers in drug development and cell biology.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the formal IUPAC name (4S)-4-ethyl-1,2,4,6,7,8-hexahydro-7,7-dimethyl-4-phenyl-5H-pyrazolo[3,4-b]quinolin-5-one.[1] Its key identifiers and properties are summarized below.

PropertyValueReference
IUPAC Name (4S)-4-ethyl-1,2,4,6,7,8-hexahydro-7,7-dimethyl-4-phenyl-5H-pyrazolo[3,4-b]quinolin-5-one[1]
CAS Number 2056261-41-5[1][2][4]
Molecular Formula C₂₀H₂₃N₃O[1][2][4]
Molecular Weight 321.42 g/mol [2][4]
SMILES String CC[C@@]1(C2=CNNC2=NC2=C1C(=O)CC(C)(C)C2)c1ccccc1[4]
Appearance White to light yellow solid[2]
Solubility Soluble in DMSO and Methanol[1][3]
Storage (Powder) 3 years at -20°C[2][3]
Storage (In Solvent) 1-2 years at -80°C[2][3]
Predicted Density 1.22 g/cm³[4]

Pharmacological Properties and Selectivity

This compound acts as an ATP-competitive inhibitor, with a distinct selectivity profile for GSK3α. This selectivity is attributed to specific interactions within the kinase domain's ATP-binding pocket. The first crystal structure of GSK3α was solved with this compound bound, revealing key hydrogen bond interactions with the hinge region of the enzyme that contribute to its paralog-specific affinity.[7][8]

ParameterTargetValueReference
IC₅₀ GSK3α66 nM[1][2][3][4]
IC₅₀ GSK3β515 nM[1][2][3][4]
K𝘥 GSK3α4.8 µM[2][3][4]
Paralog Selectivity GSK3α/β~8-fold[2][4]
IC₅₀ CDK26.87 µM[2][4]
IC₅₀ CDK39.74 µM[2][4]
IC₅₀ CDK59.20 µM[2][4]

This compound demonstrates excellent selectivity against a broader panel of 311 kinases, with CDK family kinases being the next most potently inhibited.[2][4]

Mechanism of Action and Signaling Pathways

The primary therapeutic advantage of this compound lies in its ability to inhibit GSK3α without significantly affecting GSK3β at therapeutic concentrations. Pan-inhibition of both GSK3 isoforms leads to the stabilization and nuclear translocation of β-catenin, a key event in the Wnt signaling pathway that can have proliferative effects. This compound avoids this by selectively targeting GSK3α, thus mitigating the risk of activating the Wnt/β-catenin pathway.[3][6][7]

G cluster_0 Pan-GSK3 Inhibition cluster_1 Selective GSK3α Inhibition (this compound) pan_inhibitor Pan-GSK3 Inhibitor gsk3a_pan GSK3α pan_inhibitor->gsk3a_pan Inhibits gsk3b_pan GSK3β pan_inhibitor->gsk3b_pan Inhibits beta_catenin_pan β-catenin (Stabilized) gsk3b_pan->beta_catenin_pan No longer phosphorylates wnt_activation Wnt Pathway Activation beta_catenin_pan->wnt_activation Translocates to nucleus This compound This compound gsk3a_sel GSK3α This compound->gsk3a_sel Inhibits gsk3a_target GSK3α-specific Substrates gsk3a_sel->gsk3a_target Modulates gsk3b_sel GSK3β (Active) beta_catenin_sel β-catenin (Degraded) gsk3b_sel->beta_catenin_sel Phosphorylates for degradation no_wnt No Wnt Pathway Activation beta_catenin_sel->no_wnt

Caption: Comparative signaling of Pan-GSK3 vs. This compound inhibition.

Experimental Protocols

This compound has been validated in various cellular and in vivo models. Below are key experimental protocols cited in the literature.

In Vitro: β-Catenin Immunofluorescence Assay

This protocol is used to confirm that this compound does not induce the nuclear translocation of β-catenin, a downstream effect of GSK3β inhibition.

Methodology:

  • Cell Treatment: Treat cells (e.g., U937) with 20 µM this compound or DMSO (vehicle control) for 24 hours.[3]

  • Cell Plating: Wash 30,000 to 50,000 cells in PBS/2% FBS and cytospin them onto poly-L-Lysine coated slides.[3]

  • Fixation: Fix cells in 4% paraformaldehyde for 20 minutes at room temperature.[3]

  • Permeabilization: Permeabilize cells with 0.2% Triton X-100 for 30 minutes at 4°C.[3]

  • Blocking: Block with 1% BSA / 0.05% Triton X-100 for 1 hour at room temperature.[3]

  • Antibody Incubation:

    • Incubate with primary anti-β-catenin antibody (1:500 dilution) for 1 hour at room temperature.[3]

    • Wash three times for 5 minutes each.

    • Incubate with a suitable secondary antibody for 1 hour.[3]

    • Wash three times for 5 minutes each.

  • Mounting and Imaging: Mount slides with an antifade mounting medium containing DAPI (for nuclear staining) and image using a confocal microscope.[3]

G start Start: AML Cell Culture treat Treat with 20µM this compound or DMSO for 24h start->treat plate Wash & Cytospin Cells onto Slides treat->plate fix Fix with 4% PFA (20 min) plate->fix perm Permeabilize with 0.2% Triton X-100 (30 min) fix->perm block Block with 1% BSA (1 hour) perm->block primary_ab Incubate: Primary Ab (β-catenin) block->primary_ab wash1 Wash x3 primary_ab->wash1 secondary_ab Incubate: Secondary Ab wash2 Wash x3 secondary_ab->wash2 mount Mount with DAPI image Confocal Microscopy mount->image wash1->secondary_ab wash2->mount

Caption: Workflow for β-catenin immunofluorescence staining.
In Vitro: GSK3α Phosphorylation Assay

This assay determines the direct cellular effect of this compound on its target.

Methodology:

  • Cell Line: U937 cells.[2][4]

  • Treatment: Incubate cells with this compound at concentrations ranging from 10-40 µM for 2, 4, 8, and 24 hours.[2][4]

  • Analysis: Assess the phosphorylation status of GSK3α at Tyr279 and GSK3β at Tyr216, typically via Western Blot. A time- and concentration-dependent decrease in p-GSK3α (Tyr279) should be observed with no significant change in p-GSK3β (Tyr216).[2][4]

In Vivo: Acute Myeloid Leukemia (AML) Mouse Model

This protocol evaluates the efficacy of this compound in a disease-relevant animal model.

Methodology:

  • Animal Model: 8-week-old male NOD scid gamma (NSG) mice.[2]

  • Tumor Induction: Inject mice with MLL-AF9 AML cells to establish the leukemia model.[1][2]

  • Dosing Regimen: Administer this compound at 30 mg/kg via oral gavage, twice daily.[2][4]

  • Endpoints: Monitor for leukemia development and overall survival. Treatment with this compound has been shown to impair leukemia initiation and significantly prolong survival in this model.[1][2][4]

Research Applications and Conclusion

This compound is a valuable chemical probe for dissecting the specific biological roles of GSK3α. Its primary applications are in cancer research, particularly in acute myeloid leukemia, where it induces myeloid differentiation and impairs colony formation in AML cells without affecting normal hematopoietic cells.[3] Furthermore, its use in models of Fragile X syndrome has demonstrated that selective GSK3α inhibition can correct disease-relevant pathophysiology.[6]

References

Methodological & Application

BRD0705: Application Notes and In Vitro Assay Protocols for a Selective GSK3α Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For research use only.

Introduction

Glycogen (B147801) Synthase Kinase 3 (GSK3) is a serine/threonine kinase with two isoforms, GSK3α and GSK3β, which are highly homologous within their kinase domains.[1] These isoforms are implicated in a variety of cellular processes, including Wnt/β-catenin signaling, insulin (B600854) signaling, and neurodevelopment.[1] Dysregulation of GSK3 activity has been linked to diseases such as Alzheimer's, psychiatric disorders, and cancer.[1] The high degree of similarity between the ATP-binding sites of GSK3α and GSK3β has made the development of isoform-selective inhibitors challenging.[2]

This compound is a potent and selective, orally active inhibitor of GSK3α.[3][4] It was developed through a rational design strategy targeting a single amino acid difference (Asp133 in GSK3α vs. Glu196 in GSK3β) in the hinge-binding domain.[2][5] This selectivity allows for the decoupling of GSK3α inhibition from the stabilization of β-catenin, a potential mechanism-based toxicity associated with dual GSK3α/β inhibitors.[5] this compound has shown promise in the context of acute myeloid leukemia (AML) by inducing myeloid differentiation and impairing colony formation in AML cells without affecting normal hematopoietic cells.[5]

These application notes provide an overview of the in vitro applications of this compound, including quantitative data on its activity and detailed protocols for key experiments.

Data Presentation

Quantitative Kinase Inhibition Data for this compound
TargetAssay TypeValueNotes
GSK3α IC5066 nM[3][4]8-fold selectivity over GSK3β.[3][4]
GSK3β IC50515 nM[3][4]
GSK3α Kd4.8 µM[3][4]Determined in a cell-based BRET assay.[5]
CDK2 IC506.87 µM[3][5]Represents 87-fold selectivity relative to GSK3α.[3][5]
CDK3 IC509.74 µM[3][5]Represents 123-fold selectivity relative to GSK3α.[3][5]
CDK5 IC509.20 µM[3][5]Represents 116-fold selectivity relative to GSK3α.[3][5]

Signaling Pathway and Experimental Workflow

cluster_0 Wnt/β-catenin Pathway (Wnt OFF) cluster_1 Wnt/β-catenin Pathway (Wnt ON / this compound) GSK3a GSK3α beta_catenin β-catenin GSK3a->beta_catenin P APC APC APC->beta_catenin Axin Axin Axin->beta_catenin CK1 CK1 CK1->beta_catenin P Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_stable β-catenin (stabilized) This compound This compound This compound->GSK3a Inhibits Nucleus Nucleus beta_catenin_stable->Nucleus TCF_LEF TCF/LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates

Caption: Wnt/β-catenin signaling pathway with and without this compound.

start Start: Hypothesis biochem_assay Biochemical Kinase Assay (IC50 Determination) start->biochem_assay cell_based_assay Cell-Based Target Engagement (e.g., BRET for Kd) biochem_assay->cell_based_assay western_blot Western Blot (Phospho-protein levels) cell_based_assay->western_blot functional_assay Functional Cellular Assays western_blot->functional_assay colony_formation Colony Formation Assay (AML cells) functional_assay->colony_formation reporter_assay TCF/LEF Reporter Assay (β-catenin activity) functional_assay->reporter_assay viability_assay Cell Viability Assay (e.g., MTT) functional_assay->viability_assay end Conclusion: Selective GSK3α Inhibition Profile colony_formation->end reporter_assay->end viability_assay->end

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

Western Immunoblotting for GSK3α Phosphorylation

This protocol is designed to assess the selective inhibition of GSK3α by this compound by measuring the phosphorylation status of GSK3α (Tyr279) and GSK3β (Tyr216).[3][5]

Materials:

  • AML cell lines (e.g., U937, HL-60)[5]

  • This compound (dissolved in DMSO)

  • Cell lysis buffer (e.g., Cell Signaling Technology lysis buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-GSK3α (Tyr279)

    • Phospho-GSK3β (Tyr216)

    • Total GSK3α

    • Total GSK3β

    • β-actin or GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed AML cells at an appropriate density. Treat cells with varying concentrations of this compound (e.g., 10-40 µM) or vehicle (DMSO) for different time points (e.g., 2-24 hours).[3]

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, add loading buffer, and denature by heating. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities and normalize to the loading control.

TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the Wnt/β-catenin signaling pathway.[5] It is used to confirm that selective GSK3α inhibition by this compound does not lead to β-catenin stabilization and subsequent pathway activation.[5]

Materials:

  • HEK293T or AML cells

  • TCF/LEF luciferase reporter plasmid

  • A control plasmid for normalization (e.g., Renilla luciferase)

  • Lipofectamine or other transfection reagent

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the TCF/LEF luciferase reporter plasmid and the control plasmid.

  • Treatment: After 24 hours, treat the transfected cells with this compound (e.g., up to 60 µM), a positive control (e.g., a pan-GSK3 inhibitor like CHIR99021), or vehicle (DMSO) for an additional 24 hours.[5]

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity of treated samples to the vehicle control.

AML Colony Formation Assay

This assay assesses the effect of this compound on the self-renewal capacity and clonogenic potential of AML cells in vitro.[4][5]

Materials:

  • AML cell lines (e.g., MOLM13, TF-1, U937, MV4-11, HL-60, NB4)[4]

  • MethoCult™ medium or other semi-solid methylcellulose-based medium

  • This compound

  • 6-well plates or 35 mm dishes

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the AML cell line.

  • Plating: Mix the cells with MethoCult™ medium containing various concentrations of this compound or vehicle control. Plate the mixture into 6-well plates or 35 mm dishes.

  • Incubation: Incubate the plates for 10-14 days in a humidified incubator until colonies are visible.

  • Colony Counting: Count the number of colonies (typically defined as clusters of >40 cells) in each well using a microscope.

  • Data Analysis: Compare the number of colonies in this compound-treated wells to the vehicle control to determine the effect on colony formation.

Cell Viability (MTT) Assay

This protocol is used to determine the effect of this compound on the viability and proliferation of cells.[6]

Materials:

  • Cell line of interest (e.g., SIM-A9 microglial cells, AML cells)[6]

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log concentration of this compound to determine the IC50 value for cytotoxicity.

References

BRD0705 Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BRD0705 is a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α).[1][2] It exhibits an 8-fold higher selectivity for GSK3α over GSK3β, making it a valuable tool for investigating the specific roles of the GSK3α isoform in various cellular processes.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments, with a focus on determining its effective concentration and evaluating its biological effects, particularly in the context of Acute Myeloid Leukemia (AML).

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of GSK3α.[3] Unlike dual GSK3α/β inhibitors, the selective inhibition of GSK3α by this compound has been shown to induce myeloid differentiation and impair colony formation in AML cells without significantly stabilizing β-catenin, a key downstream effector in the WNT signaling pathway.[3][4] This selective activity mitigates potential off-target effects associated with the inhibition of GSK3β and the subsequent activation of WNT/β-catenin signaling.[3][4]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetParameterValueReference
GSK3αIC5066 nM[1][2]
GSK3αKd4.8 µM[1][2]
GSK3βIC50515 nM[1][2]
Table 2: Effective Concentrations of this compound in Cell-Based Assays
Cell LineAssayConcentration RangeObserved EffectReference
U937Western Blot10 - 40 µMImpaired GSK3α Tyr279 phosphorylation[1][2]
MOLM13, TF-1, U937, MV4-11, HL-60, NB4Colony Formation AssayConcentration-dependentImpaired AML colony formation[1]
SH-SY5YWestern Blot10 µMInhibition of GSK3α without affecting β-catenin levels
HEK293Cellular Assay4.8 µM (EC50 for GSK3α)Inhibition of GSK3α

Mandatory Visualization

BRD0705_Signaling_Pathway This compound Signaling Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects This compound This compound GSK3a GSK3α This compound->GSK3a Inhibits Differentiation Myeloid Differentiation GSK3a->Differentiation Promotes Colony_Formation Colony Formation GSK3a->Colony_Formation Suppresses Beta_Catenin β-catenin Stabilization (WNT Pathway) GSK3a->Beta_Catenin No significant effect

Caption: this compound selectively inhibits GSK3α, leading to myeloid differentiation and reduced colony formation in AML cells, without significantly impacting β-catenin stabilization.

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., AML cell lines) Treatment 3. Cell Treatment (Varying concentrations of this compound) Cell_Culture->Treatment BRD0705_Prep 2. This compound Preparation (Stock solution in DMSO) BRD0705_Prep->Treatment MTT 4a. Cell Viability Assay (MTT) Treatment->MTT Western 4b. Western Blot (p-GSK3α, β-catenin) Treatment->Western Colony 4c. Colony Formation Assay Treatment->Colony Data_Analysis 5. Data Analysis (IC50, Protein Levels, Colony Count) MTT->Data_Analysis Western->Data_Analysis Colony->Data_Analysis

Caption: A typical workflow for evaluating the effects of this compound on cancer cells in vitro.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., U937, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell adherence (for adherent cells) or stabilization.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A recommended starting concentration range for initial screening is 10 nM to 100 µM.

    • Include a vehicle control (DMSO) at a final concentration equivalent to the highest concentration of this compound used.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation:

    • Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition and Incubation:

    • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • After the 4-hour incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation following this compound treatment.

Materials:

  • Cancer cell lines (e.g., U937)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-GSK3α (Tyr279)

    • Total GSK3α

    • β-catenin

    • Loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 10, 20, 40 µM) or vehicle control for a specified duration (e.g., 2, 4, 8, 24 hours).[2]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 3: Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells after treatment with this compound.

Materials:

  • AML cell lines (e.g., MOLM13, TF-1, U937, MV4-11, HL-60, NB4)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Methylcellulose-based medium (e.g., MethoCult™)

  • 6-well plates or 35 mm dishes

Procedure:

  • Cell Preparation and Treatment:

    • Treat a suspension of AML cells with various concentrations of this compound or vehicle control for 24 hours.

  • Cell Plating in Methylcellulose:

    • After treatment, wash the cells to remove the compound.

    • Resuspend the cells in complete culture medium and perform a cell count.

    • Mix the cells with the methylcellulose-based medium at a low density (e.g., 500-1000 cells/mL).

    • Plate 1 mL of the cell-methylcellulose mixture into each 35 mm dish or the well of a 6-well plate.

  • Incubation:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 10-14 days, or until colonies are visible.

  • Colony Staining and Counting:

    • Stain the colonies with a solution such as crystal violet or MTT to enhance visibility.

    • Count the number of colonies (typically defined as a cluster of >50 cells) in each dish.

  • Data Analysis:

    • Calculate the plating efficiency and surviving fraction for each treatment condition compared to the vehicle control.

References

BRD0705 Application Notes and Protocols for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BRD0705 is a potent and orally bioavailable small molecule inhibitor that demonstrates high selectivity for Glycogen (B147801) Synthase Kinase 3α (GSK3α) over its paralog GSK3β.[1][2] This selectivity is achieved by targeting a single amino acid difference—an aspartate-to-glutamate "switch"—in the ATP-binding domains of the two kinases.[3][4] A significant advantage of this compound is its ability to inhibit GSK3α without causing the stabilization of β-catenin, a potential mechanism-based toxicity associated with dual GSK3α/β inhibitors.[3][4] These characteristics make this compound a valuable tool for investigating the specific roles of GSK3α in various disease models and a promising therapeutic candidate, particularly in acute myeloid leukemia (AML) and neurological disorders like Fragile X syndrome.[3][5]

Mechanism of Action

This compound is an ATP-competitive inhibitor of GSK3α. By binding to the ATP pocket of GSK3α, it prevents the phosphorylation of downstream substrates. This selective inhibition of GSK3α has been shown to induce myeloid differentiation and impair colony formation in AML cells.[3] In the context of Fragile X syndrome, this compound has been demonstrated to reduce exaggerated protein synthesis.[5]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50KdSelectivity vs. GSK3β
GSK3α66 nM4.8 µM~8-fold
GSK3β515 nM--

Data sourced from[1][2]

Table 2: Kinase Selectivity Profile of this compound

KinaseInhibition (at 10 µM)Selectivity vs. GSK3α
CDK26.87 µM87-fold
CDK39.74 µM123-fold
CDK59.20 µM116-fold

This compound was tested against a panel of 311 kinases and showed exquisite overall selectivity.[3]

Experimental Protocols

In Vivo Efficacy Study in an Acute Myeloid Leukemia (AML) Mouse Model

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a xenograft mouse model of AML.

1. Animal Model:

  • 8-week-old male NSG (NOD scid gamma) mice are typically used.[2][6]

  • Animals are injected with MLL-AF9 AML cells to establish the leukemia model.[2][6]

2. This compound Formulation:

  • Stock Solution: Prepare a stock solution of this compound in DMSO. For example, 75 mg/mL.[2]

  • Working Solution for Oral Gavage: A common formulation consists of a mixture of DMSO, PEG300, Tween-80, and saline.[1][2]

    • Protocol 1:

      • Add 10% DMSO (from stock solution) to 40% PEG300 and mix thoroughly.

      • Add 5% Tween-80 and mix.

      • Add 45% Saline to reach the final volume. This formulation can achieve a solubility of ≥ 7.5 mg/mL.[2]

    • Note: It is recommended to prepare the working solution fresh daily. If precipitation occurs, warming and/or sonication can be used to aid dissolution.[2]

3. Dosing and Administration:

  • Dosage: 30 mg/kg.[1][2][6]

  • Administration Route: Oral gavage.[1][2][6]

  • Frequency: Twice daily.[1][2][6]

  • Control Group: A vehicle control group (receiving the formulation without this compound) should be included.

4. Monitoring and Endpoints:

  • Monitor animal body weight and overall health regularly.

  • Monitor tumor burden by methods such as bioluminescence imaging if using luciferase-expressing AML cells.

  • The primary endpoint is typically overall survival.[2][3][6]

In Vivo Study in a Fragile X Syndrome Mouse Model

This protocol provides a general method for assessing the effects of this compound in a mouse model of Fragile X syndrome.

1. Animal Model:

  • Fmr1-/y mice are used as the model for Fragile X syndrome.[5]

2. This compound Formulation:

  • Working Solution for Intraperitoneal (IP) Injection:

    • Protocol 2:

      • Prepare a stock solution in DMSO.

      • A formulation of 10% DMSO and 90% Corn Oil can be used.[2] This formulation can achieve a solubility of ≥ 7.5 mg/mL.[2]

    • Note: For studies involving repeated dosing over an extended period, the choice of vehicle should be carefully considered to minimize potential local irritation.

3. Dosing and Administration:

  • Dosage: 30 mg/kg.[5]

  • Administration Route: Intraperitoneal (IP) injection.[5]

  • Frequency: Once daily.[5]

  • Control Group: A vehicle control group should be included.

4. Monitoring and Endpoints:

  • Audiogenic Seizures: Assess the incidence and severity of seizures induced by a loud auditory stimulus.[5]

  • Behavioral Tests: Various behavioral assays can be performed to assess anxiety, social interaction, and cognitive function.

  • Biochemical Analysis: Brain tissue can be collected to analyze protein synthesis rates and the phosphorylation status of relevant signaling proteins.[5]

Visualizations

Signaling Pathway of this compound

BRD0705_Signaling_Pathway cluster_cell Cell This compound This compound GSK3a GSK3α This compound->GSK3a Downstream Downstream Substrates GSK3a->Downstream Differentiation Myeloid Differentiation Downstream->Differentiation ProteinSynthesis Exaggerated Protein Synthesis Downstream->ProteinSynthesis

Caption: this compound selectively inhibits GSK3α, impacting downstream pathways.

Experimental Workflow for In Vivo Mouse Studies

In_Vivo_Workflow cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Analysis Animal_Model Select Animal Model (e.g., NSG mice for AML, Fmr1-/y for Fragile X) Formulation Prepare this compound Formulation Animal_Model->Formulation Dosing Administer this compound (Oral Gavage or IP Injection) Formulation->Dosing Monitoring Monitor Animal Health and Tumor Growth (if applicable) Dosing->Monitoring Endpoints Measure Primary Endpoints (e.g., Survival, Seizure Incidence) Monitoring->Endpoints Biochemical Perform Biochemical Analysis (e.g., Western Blot, IHC) Endpoints->Biochemical

Caption: General workflow for in vivo studies with this compound.

References

Application Notes and Protocols: Preparation of BRD0705 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

BRD0705 is a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α) with an IC50 of 66 nM, demonstrating an 8-fold selectivity over GSK3β (IC50 of 515 nM)[1][2]. It is an orally active compound investigated for its therapeutic potential in conditions such as acute myeloid leukemia (AML)[1][3]. Accurate preparation of a stock solution is the first critical step for in vitro and in vivo experiments to ensure the reliability and reproducibility of results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

2. Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This information is crucial for accurate calculations and proper handling of the compound.

PropertyValueReference
Molecular Formula C₂₀H₂₃N₃O[1][4]
Molecular Weight 321.42 g/mol [1]
Appearance Solid[4]
Solubility (DMSO) Up to 300 mg/mL (933.36 mM)[1]
Solubility (Ethanol) 64 mg/mL (199.11 mM)[3]
Solubility (Water) Insoluble[3]
Storage (Powder) -20°C for up to 3 years[1]
Storage (in Solvent) -80°C for up to 1 year[1]

3. Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). Fresh, anhydrous DMSO is recommended for optimal solubility[3].

3.1. Materials and Equipment

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2. Safety Precautions

  • Handle this compound powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE to avoid inhalation, and skin or eye contact.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

3.3. Step-by-Step Procedure

  • Equilibrate this compound: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.

  • Weigh this compound: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.21 mg of this compound.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be applied to aid dissolution if necessary[1]. Visually inspect the solution to ensure no particulates are present.

  • Aliquot and Store: For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -80°C for long-term storage[1].

4. Quantitative Data Summary

The following table provides the mass of this compound required to prepare stock solutions of various concentrations and volumes.

Formula for Calculation: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

Desired Stock Concentration (mM)Final Volume (mL)This compound Mass Required (mg)
110.321
1013.21
2016.43
50116.07
10516.07
101032.14

5. Visualization of Pathways and Workflows

5.1. Simplified GSK3α Signaling Pathway

This compound is a selective inhibitor of GSK3α. This kinase is a key regulator in multiple signaling pathways, including those involved in cell proliferation and differentiation. The diagram below illustrates a simplified representation of GSK3α's role and its inhibition by this compound.

GSK3a_Pathway cluster_input Upstream Signals cluster_pathway Signaling Cascade Growth_Factors Growth Factors / Wnt PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt activates GSK3a GSK3α PI3K_Akt->GSK3a inhibits Downstream Downstream Targets (e.g., β-catenin, c-Myc) GSK3a->Downstream phosphorylates (regulates activity/degradation) This compound This compound This compound->GSK3a inhibits

Caption: Simplified GSK3α signaling pathway and its inhibition by this compound.

5.2. Experimental Workflow for Stock Solution Preparation

The following diagram outlines the logical flow of the experimental protocol for preparing the this compound stock solution.

Stock_Solution_Workflow start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -80°C aliquot->store end End store->end

References

BRD0705: Application Notes and Protocols for a Selective GSK3α Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solubility, storage, and application of BRD0705, a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α). The following protocols are intended to serve as a foundation for researchers utilizing this compound in their studies.

Chemical Properties and Solubility

This compound is a small molecule inhibitor with a molecular weight of 321.42 g/mol and a chemical formula of C₂₀H₂₃N₃O. It is a valuable tool for investigating the specific roles of GSK3α in various biological processes, including its implications in diseases such as Acute Myeloid Leukemia (AML).

Table 1: Solubility of this compound

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)64 - 300 mg/mL (199.11 - 933.36 mM)Sonication is recommended to aid dissolution. Use of fresh, anhydrous DMSO is advised as hygroscopic DMSO can reduce solubility.[1][2]
In vivo Formulation5 - 7.5 mg/mL (15.56 - 23.33 mM)A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Sonication is recommended for a clear solution.[2]

Storage:

  • Powder: Store at -20°C for up to 3 years.

  • In Solvent: Store stock solutions at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective, orally active inhibitor of GSK3α with an IC₅₀ of 66 nM. It exhibits approximately 8-fold selectivity for GSK3α over its isoform, GSK3β (IC₅₀ of 515 nM).[3][4] This selectivity is crucial as it allows for the decoupling of GSK3α inhibition from the activation of the Wnt/β-catenin signaling pathway, a common effect of dual GSK3α/β inhibitors that can lead to off-target effects.

GSK3α is a serine/threonine kinase involved in numerous cellular processes. In the canonical Wnt signaling pathway, GSK3α, as part of a destruction complex, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK3α by this compound prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, and subsequent activation of TCF/LEF-mediated transcription of Wnt target genes. However, due to its selectivity for GSK3α, this compound has been shown to inhibit GSK3α kinase function without significantly stabilizing β-catenin in certain cellular contexts like AML, thus mitigating potential neoplastic concerns.[1]

GSK3a_Wnt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP56 LRP5/6 Co-receptor DestructionComplex Destruction Complex (Axin, APC, GSK3α/β, CK1) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates Ub Ubiquitin BetaCatenin->Ub ubiquitination BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc translocates Proteasome Proteasome Ub->Proteasome degradation This compound This compound This compound->DestructionComplex selectively inhibits GSK3α TCFLEF TCF/LEF BetaCatenin_nuc->TCFLEF binds WntTargetGenes Wnt Target Genes TCFLEF->WntTargetGenes activates transcription

Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 311.12 µL of DMSO to 1 mg of this compound).

  • Vortex the tube thoroughly to dissolve the powder.

  • If the powder is not fully dissolved, sonicate the solution for 10-15 minutes.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Stock_Solution_Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex Thoroughly Add_DMSO->Vortex Check_Dissolution Fully Dissolved? Vortex->Check_Dissolution Sonicate Sonicate 10-15 min Check_Dissolution->Sonicate No Aliquot Aliquot Stock Solution Check_Dissolution->Aliquot Yes Sonicate->Check_Dissolution Store Store at -80°C Aliquot->Store End End Store->End

References

Application Notes and Protocols for BRD0705 in AML Cell Line Differentiation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A promising therapeutic strategy in AML is differentiation therapy, which aims to induce malignant myeloblasts to mature into functional, non-proliferating cells. BRD0705 has emerged as a potent and selective small molecule inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α), a promising target in AML.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in AML cell line differentiation studies.

This compound offers a significant advantage over pan-GSK3 inhibitors by selectively targeting GSK3α.[1][4] This selectivity is achieved by exploiting a single amino acid difference in the ATP-binding domains of GSK3α and GSK3β.[1] Inhibition of GSK3α by this compound promotes myeloid differentiation and impairs colony formation in AML cell lines and primary patient samples without the unwanted stabilization of β-catenin, a potential concern with dual GSK3α/β inhibitors that can be associated with neoplastic transformation.[1][2][3]

Mechanism of Action

This compound selectively inhibits the kinase activity of GSK3α.[2] In AML cells, GSK3α has been identified as a therapeutic target whose suppression promotes differentiation.[1] By inhibiting GSK3α, this compound induces the expression of transcriptional programs associated with differentiation and downregulates gene signatures related to stemness.[1] A key feature of this compound's mechanism is its ability to induce these effects without activating the WNT/β-catenin signaling pathway, thereby mitigating potential mechanism-based toxicities.[2][3]

BRD0705_Signaling_Pathway cluster_cell AML Cell This compound This compound GSK3a GSK3α This compound->GSK3a Inhibits Differentiation_Programs Differentiation Transcriptional Programs GSK3a->Differentiation_Programs Represses Stemness_Signatures Stemness Gene Signatures GSK3a->Stemness_Signatures Promotes b_catenin β-catenin Differentiation Myeloid Differentiation Differentiation_Programs->Differentiation Stemness_Signatures->Differentiation Inhibits Wnt_Signaling Wnt/β-catenin Signaling

Caption: Proposed signaling pathway of this compound in AML cell differentiation.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on various AML cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Kd (µM)Selectivity (over GSK3β)Reference
GSK3α664.88-fold[4][5]
GSK3β515--[5]

Table 2: Effects of this compound on AML Cell Lines

Cell LineEffectConcentration RangeDurationKey MarkersReference
MOLM13Impaired Colony FormationConcentration-dependentNot Specified-[5][6]
TF-1Impaired Colony FormationConcentration-dependentNot Specified-[5][6]
U937Impaired Colony Formation, Decreased p-GSK3α (Tyr279)Concentration-dependent, 10-40 µMNot Specified, 2-24 hours-[5][6]
MV4-11Impaired Colony FormationConcentration-dependentNot Specified-[5][6]
HL-60Impaired Colony FormationConcentration-dependentNot SpecifiedCD11b, CD14[5][6][7]
NB4Impaired Colony FormationConcentration-dependentNot Specified-[5][6]
Panel of 4 AML Cell LinesInduced Morphological and Surface Marker ChangesNot SpecifiedNot SpecifiedCD11b, CD11c, CD14, CD117[4]
5 Primary AML SamplesInduced Morphological and Surface Marker ChangesNot SpecifiedNot SpecifiedCD11b, CD11c, CD14, CD117[4]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on AML cell line differentiation.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Studies cluster_assays Differentiation & Viability Assays cluster_mechanism Mechanism of Action Studies start Start cell_culture AML Cell Line Culture (e.g., U937, HL-60) start->cell_culture brd_treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->brd_treatment flow_cytometry Flow Cytometry (CD11b, CD14) brd_treatment->flow_cytometry morphology Morphological Analysis (May-Grunwald Giemsa) brd_treatment->morphology colony_formation Colony Formation Assay (Methylcellulose) brd_treatment->colony_formation western_blot Western Blotting (p-GSK3α, β-catenin) brd_treatment->western_blot rnaseq RNA Sequencing (Gene Expression Profiling) brd_treatment->rnaseq data_analysis Data Analysis & Interpretation flow_cytometry->data_analysis morphology->data_analysis colony_formation->data_analysis western_blot->data_analysis rnaseq->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying this compound-induced AML cell differentiation.

Protocol 1: AML Cell Culture and this compound Treatment
  • Cell Culture:

    • Culture AML cell lines (e.g., U937, HL-60, MOLM13, MV4-11) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Ensure cells are in the logarithmic growth phase before starting experiments.

  • This compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -80°C.

    • On the day of the experiment, dilute the stock solution to the desired concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment:

    • Seed the AML cells at a density of 2 x 10⁵ cells/mL in appropriate culture plates.

    • Add the desired concentrations of this compound to the cells. Include a vehicle control (DMSO) in all experiments.

    • For time-course experiments, treat the cells for various durations (e.g., 24, 48, 72, 96 hours).

    • For dose-response experiments, use a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 20 µM) for a fixed duration.

Protocol 2: Flow Cytometry for Differentiation Markers
  • Cell Harvesting: After this compound treatment, harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS) containing 2% FBS.

  • Antibody Staining:

    • Resuspend the cells in 100 µL of PBS with 2% FBS.

    • Add fluorescently conjugated antibodies against myeloid differentiation markers (e.g., FITC-CD11b, PE-CD14).

    • Incubate for 30 minutes on ice in the dark.

    • Include isotype controls to account for non-specific antibody binding.

  • Washing: Wash the cells twice with cold PBS with 2% FBS.

  • Data Acquisition:

    • Resuspend the cells in 300-500 µL of PBS with 2% FBS.

    • Analyze the cells using a flow cytometer.

    • Gate on the live cell population based on forward and side scatter properties.

    • Quantify the percentage of cells positive for each differentiation marker.

Protocol 3: Morphological Analysis of Differentiation
  • Cell Preparation: After treatment with this compound, harvest a small aliquot of cells.

  • Cytospin: Prepare cytospin slides by centrifuging 5 x 10⁴ cells onto a glass slide.

  • Staining:

    • Air dry the slides.

    • Stain the slides with May-Grunwald Giemsa stain according to the manufacturer's protocol.

  • Microscopy:

    • Examine the slides under a light microscope.

    • Observe morphological changes indicative of myeloid differentiation, such as a decreased nuclear-to-cytoplasmic ratio, nuclear condensation, and the appearance of granules.

Protocol 4: Colony Formation Assay
  • Cell Preparation: Treat AML cells with various concentrations of this compound for a specified period (e.g., 72 hours).

  • Plating in Methylcellulose:

    • Wash the cells to remove the drug.

    • Resuspend the cells in a serum-free medium.

    • Mix the cell suspension with methylcellulose-based medium (e.g., MethoCult™) according to the manufacturer's instructions to a final density of 1 x 10³ cells/mL.

    • Plate 1 mL of the cell-methylcellulose mixture into 35 mm culture dishes.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 10-14 days.

  • Colony Counting:

    • Count the number of colonies (defined as aggregates of >40 cells) using an inverted microscope.

    • Calculate the percentage of colony formation relative to the vehicle control.

Protocol 5: Western Blotting for Protein Expression
  • Cell Lysis:

    • After this compound treatment, harvest the cells and wash with cold PBS.

    • Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-GSK3α (Tyr279), total GSK3α/β, β-catenin, and a loading control (e.g., GAPDH, Vinculin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Visualize the bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software.

Conclusion

This compound represents a valuable tool for studying AML differentiation. Its selectivity for GSK3α provides a more targeted approach compared to broader GSK3 inhibitors, minimizing off-target effects and potential toxicities associated with β-catenin stabilization. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in various AML cell line models, contributing to the development of novel differentiation-based therapies for this challenging disease.

References

Application Notes and Protocols for BRD0705 in Fragile X Syndrome Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragile X syndrome (FXS) is the most common inherited cause of intellectual disability and a significant genetic contributor to autism spectrum disorder.[1][2] The syndrome results from the silencing of the FMR1 gene, leading to the absence of the Fragile X Mental Retardation Protein (FMRP).[1][2] FMRP is an RNA-binding protein crucial for regulating protein synthesis at synapses, and its loss disrupts multiple signaling pathways essential for normal synaptic function and plasticity.[1][2][3]

One of the key pathways implicated in FXS pathophysiology is the metabotropic glutamate (B1630785) receptor 5 (mGluR5) signaling cascade.[1][4] Overactivity in this pathway is believed to contribute to many of the neurological and psychiatric symptoms of FXS.[1][4] While mGluR5 inhibitors have shown promise in preclinical models, they have not been successful in clinical trials, partly due to the development of tolerance.[1][4]

An alternative therapeutic target is Glycogen (B147801) Synthase Kinase 3 (GSK3).[1] GSK3 has two paralogs, GSK3α and GSK3β.[1] Non-selective GSK3 inhibitors have demonstrated therapeutic potential in FXS mouse models but are often associated with toxicity due to the inhibition of both paralogs, which can lead to the stabilization of β-catenin and potential oncogenic effects.[1][5]

BRD0705 is a novel, potent, and selective inhibitor of GSK3α.[1][5][6] This selectivity offers a promising therapeutic strategy by avoiding the toxicities associated with dual GSK3α/β inhibition.[1][5][7] Research in the Fmr1 knockout (Fmr1-/y) mouse model of FXS has shown that this compound can correct multiple disease-related phenotypes, including aberrant protein synthesis, altered synaptic plasticity, and behavioral deficits, without the side effects observed with mGluR5 inhibitors.[1][4][8]

These application notes provide a comprehensive overview of the use of this compound in FXS research, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies utilizing this compound in the context of Fragile X syndrome research.

Table 1: Efficacy of this compound on Electrophysiological Phenotypes in Fmr1-/y Mice

PhenotypeModelTreatmentEffectReference
Long-Term Depression (LTD)Wild-type hippocampal slices10 µM this compoundBlocked low-frequency stimulation-induced LTD[1]
Cortical HyperexcitabilityFmr1-/y visual cortical slices10 µM this compoundSignificantly reduced the number of action potentials[1]
Cortical ExcitabilityWild-type visual cortical slices10 µM this compoundNo effect on the number of action potentials[1]

Table 2: Effect of this compound on Biochemical Phenotypes in Fmr1-/y Mice

PhenotypeModelTreatmentEffectReference
Basal Protein SynthesisFmr1-/y hippocampal slices10 µM this compoundReduced elevated protein synthesis to wild-type levels[1]
Basal Protein SynthesisWild-type hippocampal slices10 µM this compoundNo effect[1]
ERK1/2 PhosphorylationWild-type and Fmr1-/y hippocampal slices10 µM this compoundNo effect on mGluR5-stimulated ERK1/2 phosphorylation[1]

Table 3: Selectivity and Potency of this compound

ParameterGSK3αGSK3βReference
IC503.75 µM> 30 µM[5][6]
β-catenin stabilization EC50---> 20 µM[1]

Signaling Pathways and Experimental Workflows

BRD0705_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects mGluR5 mGluR5 Ras Ras mGluR5->Ras MEK MEK Ras->MEK ERK ERK1/2 MEK->ERK Protein_Synthesis Exaggerated Protein Synthesis ERK->Protein_Synthesis stimulates GSK3a GSK3α GSK3a->Protein_Synthesis contributes to LTD Altered Synaptic Plasticity (LTD) Protein_Synthesis->LTD FXS_Phenotypes FXS Phenotypes LTD->FXS_Phenotypes This compound This compound This compound->GSK3a inhibits

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_experiments Experimental Procedures cluster_analysis Data Analysis Fmr1_KO Fmr1-/y Mice (FXS Model) Slice_Prep Brain Slice Preparation (Hippocampus/Cortex) Fmr1_KO->Slice_Prep WT_Mice Wild-Type Mice (Control) WT_Mice->Slice_Prep Drug_Treatment Incubation with This compound or Vehicle Slice_Prep->Drug_Treatment Electrophysiology Electrophysiology (LTD, Action Potentials) Drug_Treatment->Electrophysiology Biochemistry Biochemical Assays (Protein Synthesis, Western Blot) Drug_Treatment->Biochemistry Data_Quant Quantification of Electrophysiological and Biochemical Data Electrophysiology->Data_Quant Biochemistry->Data_Quant Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Quant->Stats

Experimental Protocols

Protocol 1: Electrophysiological Recording of Long-Term Depression (LTD) in Hippocampal Slices

Objective: To assess the effect of this compound on mGluR-dependent LTD in the hippocampus.

Materials:

  • Fmr1-/y mice and wild-type littermates

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • (S)-3,5-Dihydroxyphenylglycine (DHPG)

  • Dissection tools

  • Vibratome

  • Recording chamber with perfusion system

  • Glass microelectrodes

  • Amplifier and data acquisition system

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate the mouse.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 400 µm thick transverse hippocampal slices using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording Setup:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses every 30 seconds.

  • Drug Application:

    • Perfuse the slice with aCSF containing 10 µM this compound or vehicle (e.g., 0.09% DMSO) for at least 20 minutes prior to LTD induction.

  • LTD Induction:

    • Induce LTD by applying 50 µM DHPG to the bath for 5 minutes.

  • Post-Induction Recording:

    • Wash out the DHPG and continue to record fEPSPs for at least 60 minutes.

  • Data Analysis:

    • Normalize the fEPSP slope to the pre-LTD baseline.

    • Compare the magnitude of LTD between vehicle- and this compound-treated slices.

Protocol 2: Measurement of Cortical Excitability

Objective: To determine the effect of this compound on neuronal hyperexcitability in the visual cortex.

Materials:

  • Fmr1-/y mice and wild-type littermates

  • aCSF

  • This compound

  • Dissection tools

  • Vibratome

  • Recording chamber with perfusion system

  • Patch-clamp electrodes and amplifier system

Procedure:

  • Slice Preparation:

    • Prepare 300 µm thick coronal slices of the visual cortex as described in Protocol 1.

  • Recording Setup:

    • Perform whole-cell patch-clamp recordings from layer 5 pyramidal neurons.

  • Action Potential Evocation:

    • Evoke action potentials using a stimulating electrode placed in the white matter.

    • Deliver stimuli every 30 seconds.

  • Baseline and Drug Application:

    • Record baseline responses in vehicle-containing aCSF for 30 minutes.

    • Perfuse with aCSF containing 10 µM this compound for an additional 30 minutes and continue recording.

  • Data Analysis:

    • Count the number of action potentials evoked by each stimulus.

    • Compare the number of action potentials before and after this compound application using a paired t-test.[1]

Protocol 3: Protein Synthesis Assay in Hippocampal Slices

Objective: To measure the effect of this compound on basal protein synthesis rates.

Materials:

  • Fmr1-/y mice and wild-type littermates

  • aCSF

  • This compound

  • 35S-methionine/cysteine

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Slice Preparation and Pre-incubation:

    • Prepare hippocampal slices as described in Protocol 1.

    • Pre-incubate slices in oxygenated aCSF containing either 10 µM this compound or vehicle for a designated period.

  • Radiolabeling:

    • Transfer slices to aCSF containing 35S-methionine/cysteine and incubate for a defined period to allow for incorporation into newly synthesized proteins.

  • Homogenization and Precipitation:

    • Homogenize the slices in a suitable buffer.

    • Precipitate proteins using ice-cold TCA.

  • Quantification:

    • Wash the protein pellets to remove unincorporated radiolabel.

    • Resuspend the pellets and measure the amount of incorporated 35S using a scintillation counter.

    • Normalize the radioactive counts to the total protein content of each sample.

  • Data Analysis:

    • Compare the normalized protein synthesis rates between genotypes and treatment conditions using a two-way ANOVA.[1]

Conclusion

This compound represents a promising therapeutic candidate for Fragile X syndrome.[4] Its selectivity for GSK3α allows for the correction of core cellular and behavioral phenotypes in a mouse model of FXS without the adverse effects associated with less selective compounds.[1][8] The protocols and data presented here provide a framework for researchers to further investigate the therapeutic potential of this compound and to explore the role of GSK3α in the pathophysiology of Fragile X syndrome and related neurodevelopmental disorders.

References

Application Notes and Protocols for BRD0705 in Stem Cell Self-Renewal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD0705 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3α (GSK3α). Recent studies have highlighted its significant role in promoting the self-renewal of various stem cell populations, including mouse embryonic stem cells (ESCs), epiblast stem cells (EpiSCs), and neural stem cells (NSCs).[1][2][3] Notably, this compound maintains stem cell pluripotency through a mechanism independent of the canonical Wnt/β-catenin signaling pathway, offering a distinct advantage over pan-GSK3α/β inhibitors that can have broader, less specific effects.[1][2][3] When used in combination with the tankyrase inhibitor IWR1, this compound provides a robust system for the long-term co-culture and maintenance of diverse pluripotent stem cell states.[1][2][3][4] These properties make this compound a valuable tool for stem cell research, regenerative medicine, and developmental biology.

Data Presentation

The following tables summarize the quantitative data regarding the application of this compound in stem cell self-renewal.

Table 1: Effective Concentrations of this compound for Stem Cell Culture

Cell TypeCulture MediumThis compound ConcentrationDurationOutcomeReference
Mouse ESCsDMEM/FBSNot Specified4 daysIncreased Alkaline Phosphatase positive colonies[2]
Mouse ESCsDMEM/10% FBSNot Specified25 passagesMaintained self-renewal[2]
Mouse ESCsN2B27 or DMEM/FBSNot Specified12 passagesMaintained self-renewal[2]
Formative Stem CellsAloXR followed by this compound/IWR1Not Specified8 passagesMaintained formative pluripotent state[2]
Neural Stem CellsbFGF + EGFNot SpecifiedNot SpecifiedEnhanced expansion of Sox1-GFP+ colonies[2]

Table 2: Effects of this compound on Pluripotency Marker Expression

Cell TypeTreatmentMarkers AnalyzedMethodResultReference
Mouse ESCsThis compoundPluripotency and germ-layer specific genesqRT-PCRMaintained high expression of pluripotency markers, comparable to 2iL conditions.[2]
Mouse ESCs and EpiSCsThis compound/IWR1NANOG, OCT4ImmunofluorescenceMaintained expression after 12 passages.[4]
Mouse EpiSCsThis compound/IWR1Fgf5, Otx2, Rex1Not SpecifiedHigh expression of Fgf5 and Otx2, minimal Rex1, consistent with a primed identity.[2][4]

Signaling Pathway

This compound selectively inhibits GSK3α, which promotes stem cell self-renewal. This mechanism is independent of β-catenin signaling, a key divergence from non-selective GSK3 inhibitors. The downstream effectors of GSK3α in this pathway are still under investigation.

BRD0705_Signaling_Pathway This compound This compound GSK3a GSK3α This compound->GSK3a bCatenin β-catenin Signaling SelfRenewal Stem Cell Self-Renewal GSK3a->SelfRenewal inhibition promotes GSK3a->bCatenin

This compound selectively inhibits GSK3α to promote stem cell self-renewal, independent of β-catenin.

Experimental Protocols

Long-Term Culture of Mouse ESCs with this compound

This protocol describes the maintenance of mouse embryonic stem cells (ESCs) in an undifferentiated state using this compound.

Workflow:

ESC_Culture_Workflow Start Start with established mESC line Culture Culture in DMEM/10% FBS + this compound Start->Culture Passage Passage cells every 2-3 days Culture->Passage LongTerm Continue for desired number of passages (e.g., 25 passages) Passage->LongTerm Repeat Analysis Characterize pluripotency LongTerm->Analysis

Workflow for long-term mESC culture with this compound.

Materials:

  • Mouse Embryonic Stem Cells (ESCs)

  • DMEM (high glucose)

  • Fetal Bovine Serum (FBS), ESC-qualified

  • This compound (stock solution in DMSO)

  • Penicillin-Streptomycin

  • L-Glutamine

  • 2-Mercaptoethanol

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Gelatin-coated culture plates

Procedure:

  • Prepare Culture Medium: Supplement DMEM with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, and 0.1 mM 2-Mercaptoethanol. Add this compound to the desired final concentration.

  • Cell Thawing and Plating: Thaw a vial of mESCs and plate onto gelatin-coated plates in the prepared culture medium.

  • Maintenance: Culture cells at 37°C in a 5% CO2 incubator. Change the medium daily.

  • Passaging:

    • When colonies are confluent, aspirate the medium and wash once with PBS.

    • Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize trypsin with an equal volume of culture medium and gently pipette to create a single-cell suspension.

    • Centrifuge the cells, resuspend the pellet in fresh medium, and plate at the desired density on new gelatin-coated plates.

  • Long-Term Culture: Repeat the passaging every 2-3 days for the desired duration.

Quantitative Real-Time PCR (qRT-PCR) for Pluripotency Markers

This protocol is for quantifying the expression of pluripotency genes in mESCs cultured with this compound.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR Master Mix

  • Primers for pluripotency markers (e.g., Nanog, Oct4, Sox2) and a housekeeping gene (e.g., Gapdh)

  • qPCR instrument

Procedure:

  • RNA Extraction: Harvest mESCs and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration 100-200 nM), and cDNA template.

    • Run the reaction in a qPCR instrument with a standard cycling program (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Immunofluorescence Staining for NANOG and OCT4

This protocol details the detection of pluripotency proteins NANOG and OCT4 in mESCs.

Materials:

  • mESCs cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibodies (anti-NANOG, anti-OCT4)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash three times with PBS and block with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash three times with PBS, stain with DAPI for 5 minutes, wash again, and mount the coverslips on microscope slides.

  • Imaging: Visualize the staining using a fluorescence microscope.

Chimera Formation Assay

This assay is the gold standard for assessing the pluripotency of ESCs by evaluating their contribution to embryonic development.

Workflow:

Chimera_Assay_Workflow Start Culture mESCs with this compound Inject Inject 10-15 mESCs into E3.5 blastocysts Start->Inject Transfer Transfer blastocysts to pseudopregnant female Inject->Transfer Analyze Analyze chimerism in E10.5 embryos or live births Transfer->Analyze

Workflow for chimera formation assay.

Procedure:

  • Prepare ESCs: Culture mESCs (often expressing a fluorescent reporter like GFP) under this compound conditions.

  • Blastocyst Injection: Collect blastocysts at embryonic day 3.5 (E3.5) from a donor mouse strain. Microinject 10-15 this compound-treated ESCs into the blastocoel of each blastocyst.

  • Embryo Transfer: Transfer the injected blastocysts into the uterine horns of a pseudopregnant recipient female mouse.

  • Analysis of Chimerism:

    • For embryonic analysis, dissect embryos at a specific stage (e.g., E10.5) and assess the contribution of the injected ESCs (e.g., by observing GFP fluorescence).[2]

    • For analysis of live-born chimeras, assess the contribution of the ESCs to different tissues, often by coat color or molecular analysis.

Conclusion

This compound presents a significant advancement in stem cell research by providing a selective method to maintain self-renewal across different stem cell states. Its unique β-catenin-independent mechanism of action and its efficacy in combination with other small molecules make it a versatile tool for a wide range of applications, from fundamental studies of pluripotency to the development of novel cell-based therapies. The protocols outlined above provide a framework for researchers to effectively utilize this compound in their experimental workflows.

References

Application Notes and Protocols for BRD0705 in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD0705 is a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α). It exhibits an IC50 of 66 nM for GSK3α, demonstrating 8-fold selectivity over its paralog GSK3β (IC50 of 515 nM).[1][2] This selectivity is crucial for dissecting the specific roles of GSK3α in various cellular processes and for therapeutic development, particularly in areas like acute myeloid leukemia (AML).[2] Unlike dual GSK3α/β inhibitors, this compound does not stabilize β-catenin, mitigating potential off-target effects associated with the Wnt signaling pathway. This document provides detailed protocols for utilizing this compound in both biochemical and cellular assays to probe GSK3α activity.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound, facilitating a comparative understanding of its potency and selectivity.

TargetAssay TypeIC50KdSelectivity Notes
GSK3α Biochemical Kinase Assay66 nM 4.8 µM8-fold selective over GSK3β.[1][2]
GSK3βBiochemical Kinase Assay515 nM-
CDK2Kinase Panel Screen6.87 µM-87-fold selectivity relative to GSK3α.[1]
CDK3Kinase Panel Screen9.74 µM-123-fold selectivity relative to GSK3α.[1]
CDK5Kinase Panel Screen9.20 µM-116-fold selectivity relative to GSK3α.[1]

Signaling Pathway

Caption: GSK3α signaling and inhibition by this compound.

Experimental Protocols

Biochemical Kinase Activity Assay (ADP-Glo™ Format)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is suitable for determining the IC50 of this compound against GSK3α.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is directly proportional to the kinase activity.

Materials:

  • Recombinant human GSK3α enzyme

  • GSK peptide substrate (e.g., a derivative of glycogen synthase)

  • This compound

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Plate Setup:

    • Add 1 µL of the diluted this compound or vehicle (DMSO in Kinase Buffer for controls) to the wells of a 384-well plate.

    • Include "no inhibitor" controls (vehicle) and "no enzyme" blanks.

  • Enzyme Addition: Add 2 µL of diluted GSK3α enzyme in Kinase Buffer to each well, except for the "no enzyme" blanks.

  • Reaction Initiation: Add 2 µL of a solution containing the GSK peptide substrate and ATP in Kinase Buffer to all wells to start the kinase reaction. The final concentrations of substrate and ATP should be optimized, but a starting point could be at their respective Km values or, for example, 25 µM ATP and 0.2 µg/µL substrate.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin (B1168401) to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background signal from the "no enzyme" blanks. Normalize the data to the "no inhibitor" control (100% activity). Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Caption: Biochemical kinase assay workflow.

Cellular Assay: Western Blot for Phospho-GSK3α

This protocol describes how to assess the inhibitory effect of this compound on GSK3α activity in a cellular context by measuring the phosphorylation status of GSK3α at Tyr279.

Principle: The phosphorylation of GSK3α at Tyr279 is an autophosphorylation event that is a surrogate for its kinase activity. Inhibition of GSK3α by this compound is expected to decrease this phosphorylation.

Cell Line: U937 (human monocytic cell line)

Materials:

  • U937 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-GSK3α (Tyr279), anti-total GSK3α, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture U937 cells to a density of approximately 0.5 x 10⁶ cells/mL.

    • Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) or DMSO for different time points (e.g., 2, 4, 8, 24 hours).[2]

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-GSK3α (Tyr279) and anti-total GSK3α) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • If necessary, strip the membrane and re-probe for a loading control like GAPDH.

    • Quantify the band intensities to determine the ratio of phospho-GSK3α to total GSK3α.

Cellular Assay: AML Colony Formation Assay

This assay evaluates the effect of this compound on the self-renewal and proliferative capacity of AML progenitor cells.

Principle: The colony formation assay measures the ability of single cells to proliferate and form colonies in a semi-solid medium. A reduction in the number or size of colonies indicates an anti-proliferative or cytotoxic effect of the compound.

Cell Lines: MOLM13, TF-1, U937, MV4-11, HL-60, NB4[2]

Materials:

  • AML cell lines

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • Methylcellulose-based semi-solid medium (e.g., MethoCult™)

  • 35 mm culture dishes or plates suitable for colony visualization

Procedure:

  • Cell Preparation and Treatment:

    • Culture the AML cells in their recommended growth medium.

    • Treat the cells with a range of concentrations of this compound or DMSO for a specified period (e.g., 24 hours).

  • Plating in Semi-Solid Medium:

    • After treatment, harvest the cells and perform a viable cell count.

    • Resuspend a defined number of viable cells (e.g., 500-1000 cells/dish) in the methylcellulose-based medium containing the same concentrations of this compound or DMSO as the pre-treatment.

    • Dispense the cell-methylcellulose mixture into 35 mm dishes.

  • Incubation:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 10-14 days, or until colonies are of a sufficient size for counting.

  • Colony Counting and Analysis:

    • Count the number of colonies in each dish under an inverted microscope. A colony is typically defined as a cluster of at least 50 cells.

    • Calculate the colony-forming efficiency for each treatment condition.

    • Analyze the data to determine the concentration-dependent effect of this compound on AML colony formation.[2]

References

Application Notes and Protocols for BRD0705 Oral Gavage Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD0705 is a potent and selective inhibitor of glycogen (B147801) synthase kinase 3α (GSK3α) with demonstrated efficacy in preclinical mouse models of Acute Myeloid Leukemia (AML) and Fragile X Syndrome.[1][2][3] Its selectivity for GSK3α over GSK3β allows for the therapeutic targeting of GSK3α-mediated pathways without activating the WNT/β-catenin signaling cascade, a common concern with dual GSK3α/β inhibitors.[1][3] These notes provide a comprehensive overview of the oral gavage administration of this compound in mice, including detailed protocols, quantitative data, and a summary of its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound as reported in the literature.

Table 1: In Vitro Potency and Selectivity

ParameterValueNotes
GSK3α IC5066 nM8-fold selectivity for GSK3α over GSK3β.[4][5]
GSK3β IC50515 nM[4][5]
GSK3α Kd4.8 µM[4][5]
Other KinasesCDK2 (6.87 µM), CDK3 (9.74 µM), CDK5 (9.20 µM)Shows high overall kinase selectivity.[1][4]

Table 2: Pharmacokinetic Parameters in Mice

ParameterValueAdministration Route
Tmax0.25 hoursSingle oral dose.[1]
AUC67.6 µmol/L·hSingle oral dose.[1]
Bioavailability100%Oral.[1]

Table 3: Dosing Regimens for Oral Gavage in Mice

IndicationDosageFrequencyMouse Model
Acute Myeloid Leukemia (AML)15 mg/kgOnce Daily (QD)MLL-AF9 syngeneic model.[1]
Acute Myeloid Leukemia (AML)30 mg/kgOnce Daily (QD)MLL-AF9 syngeneic model.[1]
Acute Myeloid Leukemia (AML)30 mg/kgTwice Daily (BID)MLL-AF9 syngeneic and orthotopic HL-60 xenograft models.[1][4][5]
Fragile X Syndrome30 mg/kgSingle Dose (ip)Fmr1-/y mice.[2]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol describes the preparation of a this compound solution for oral administration to mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (recommended)

Procedure:

  • Prepare a stock solution: Dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 75 mg/mL).[4]

  • Vehicle Preparation: In a sterile tube, combine the following in the specified order, mixing thoroughly after each addition:

    • 40% PEG300

    • 5% Tween-80

  • Final Formulation: Add the this compound stock solution to the vehicle to achieve the desired final concentration. For example, to prepare a 5 mg/mL solution, add 10% of the DMSO stock solution.

  • Add Saline: Bring the solution to the final volume with 45% saline.

  • Ensure Homogeneity: Vortex the solution thoroughly. Sonication is recommended to ensure complete dissolution and a clear solution.[5]

  • Storage: The final formulation should be prepared fresh for each experiment. The powder can be stored at -20°C for up to 3 years.[5]

Protocol 2: Oral Gavage Administration in Mice

This protocol outlines the standard procedure for administering this compound to mice via oral gavage.

Materials:

  • Prepared this compound solution

  • Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, curved with a 2.25-mm ball tip)[6]

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Handling: Acclimatize the mice to handling to minimize stress.

  • Dosage Calculation: Weigh each mouse accurately to calculate the precise volume of the this compound solution to be administered based on the desired mg/kg dose. The typical gavage volume is around 10 mL/kg.[6]

  • Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.[6]

  • Needle Insertion:

    • With the mouse in a vertical position, gently insert the gavage needle into the side of the mouth.

    • Allow the mouse to swallow the tip of the needle.

    • Carefully advance the needle along the esophagus until it reaches the stomach. There should be no resistance. If resistance is met, withdraw the needle and restart.

  • Substance Administration: Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the this compound solution.

  • Needle Removal: Gently and smoothly withdraw the gavage needle.

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits GSK3α, a serine/threonine kinase involved in a multitude of cellular processes.[1] Unlike dual GSK3 inhibitors, this compound's selectivity for the α isoform avoids the stabilization of β-catenin, a key mediator of the WNT signaling pathway.[1][3] This is significant because aberrant activation of WNT signaling is associated with neoplastic growth.[1]

In the context of AML, inhibition of GSK3α by this compound leads to myeloid differentiation and impairs colony formation in AML cells, ultimately reducing leukemia progression and prolonging survival in mouse models.[1][3] In Fragile X Syndrome, this compound corrects aberrant protein synthesis and cortical hyperexcitability by acting downstream of the ERK1/2 signaling pathway.[2]

Diagram 1: this compound Experimental Workflow for AML Studies in Mice

This compound Experimental Workflow for AML Studies in Mice cluster_prep Preparation cluster_animal Animal Model cluster_admin Administration cluster_analysis Analysis prep_brd Prepare this compound Solution gavage Oral Gavage (Once or Twice Daily) prep_brd->gavage prep_vehicle Prepare Vehicle Control prep_vehicle->gavage aml_model Induce AML in Mice (e.g., MLL-AF9 syngeneic model) grouping Group Mice (Vehicle, 15 mg/kg, 30 mg/kg) aml_model->grouping grouping->gavage monitoring Monitor Disease Progression (e.g., Bioluminescence) gavage->monitoring survival Survival Analysis gavage->survival toxicity Assess Toxicity gavage->toxicity

Caption: Workflow for in vivo studies of this compound in AML mouse models.

Diagram 2: this compound Signaling Pathway

Simplified Signaling Pathway of this compound This compound This compound GSK3a GSK3α This compound->GSK3a Inhibits GSK3b GSK3β This compound->GSK3b Weakly Inhibits AML_diff Myeloid Differentiation (AML) GSK3a->AML_diff Suppresses AML_prog Leukemia Progression (AML) GSK3a->AML_prog Promotes Protein_synth Aberrant Protein Synthesis (Fragile X) GSK3a->Protein_synth Promotes BetaCatenin β-catenin GSK3b->BetaCatenin Inhibits Phosphorylation (leading to degradation) ERK ERK1/2 Pathway ERK->GSK3a Activates

Caption: this compound selectively inhibits GSK3α, impacting downstream pathways.

References

Troubleshooting & Optimization

BRD0705 Experimental Results: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experimental results involving the selective GSK3α inhibitor, BRD0705. This guide includes frequently asked questions, detailed experimental protocols, and key data presented in a clear, accessible format to address common challenges encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Here we address specific issues that users might encounter during their experiments with this compound.

Q1: Why am I not observing the expected selective inhibition of GSK3α?

A1: Several factors could contribute to a lack of selective GSK3α inhibition. Firstly, ensure the correct concentration of this compound is being used. While potent, the selectivity for GSK3α over GSK3β is approximately 8- to 10-fold.[1][2] At very high concentrations, off-target effects, including inhibition of GSK3β, may become apparent. Secondly, confirm the integrity of the compound; improper storage or handling can lead to degradation. Finally, the cellular context matters. The expression levels of GSK3α and GSK3β in your specific cell line can influence the observed selectivity. As a control, it is recommended to test a dual GSK3α/β inhibitor, such as BRD0320, in parallel to confirm that the system is responsive to GSK3 inhibition.[3]

Q2: I am seeing β-catenin stabilization after treating my cells with this compound. Is this expected?

A2: Generally, this compound is not expected to cause β-catenin stabilization at concentrations where it selectively inhibits GSK3α.[3][4][5] This is a key feature that distinguishes it from dual GSK3α/β inhibitors.[3][5] If you observe β-catenin stabilization, consider the following:

  • Concentration: As mentioned, excessively high concentrations of this compound may lead to off-target inhibition of GSK3β, which is a key regulator of β-catenin.[3] It is crucial to perform a dose-response experiment to identify the optimal concentration for selective GSK3α inhibition without affecting β-catenin.

  • Cell Line Specificity: While uncommon, some cell lines may have unique signaling network properties that could lead to β-catenin stabilization through indirect mechanisms.

  • Experimental Controls: Always include a positive control for β-catenin stabilization (e.g., a known Wnt agonist or a dual GSK3 inhibitor) and a vehicle control.

Q3: My in vivo experiment with this compound did not show the expected efficacy. What could be the reason?

A3: In vivo efficacy can be influenced by multiple factors. This compound is orally active, but its pharmacokinetics and bioavailability can vary depending on the animal model and formulation.[1][6] Ensure that the dosing regimen (dose and frequency) is appropriate for your model.[1] It is also advisable to conduct pilot pharmacokinetic studies to determine the optimal dosing strategy. Additionally, consider the stability of the compound in your chosen vehicle. For in vivo experiments, it is recommended to prepare fresh solutions for administration.[1]

Q4: I am observing off-target effects in my experiment. What are the known off-targets of this compound?

A4: While this compound is highly selective for GSK3α, it can inhibit other kinases at higher concentrations. The most potently inhibited off-target kinases belong to the CDK family, specifically CDK2, CDK3, and CDK5, but with IC50 values that are 87- to 123-fold higher than for GSK3α.[1][3] If you suspect off-target effects are confounding your results, consider reducing the concentration of this compound or using a structurally distinct GSK3α inhibitor as a control.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound to facilitate experimental design and data interpretation.

Table 1: Inhibitory Activity of this compound

TargetIC50Cellular KdNotes
GSK3α66 nM[1][6]4.8 µM[1][3]High potency and cellular engagement.
GSK3β515 nM[1][6]>30 µM[7]Demonstrates ~8-fold selectivity for GSK3α over GSK3β in biochemical assays.[1][6]

Table 2: Off-Target Kinase Inhibition Profile of this compound

Off-Target KinaseIC50 (µM)Selectivity vs. GSK3α (fold)
CDK26.87[1][3]87[1][3]
CDK39.74[1][3]123[1][3]
CDK59.20[1][3]116[1][3]

Key Experimental Protocols

Detailed methodologies for common experiments involving this compound are provided below.

Western Blotting for Phospho-GSK3 and β-Catenin

This protocol is used to assess the selective inhibition of GSK3α and its effect on β-catenin stabilization.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-GSK3α/β (Tyr279/216), anti-total GSK3α/β, anti-β-catenin, anti-vinculin or other loading control

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., BRD0320) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using a chemiluminescent substrate.

Colony Formation Assay

This assay evaluates the effect of this compound on the long-term proliferative capacity of cells, particularly relevant for cancer cell lines like those in AML.[1][3]

Materials:

  • Complete cell culture medium

  • Soft agar (B569324) or methylcellulose-based medium

  • 6-well plates

  • This compound

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the desired cell line.

  • Plating: Mix the cells with the semi-solid medium containing different concentrations of this compound or a vehicle control. Plate the mixture in 6-well plates.

  • Incubation: Incubate the plates at 37°C in a humidified incubator for 7-14 days, or until colonies are visible.

  • Staining and Counting: Stain the colonies with a solution like crystal violet and count the number of colonies.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify experimental processes and the mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cluster_outcome Expected Outcome cell_culture Cell Culture treatment This compound Treatment (Dose-Response) cell_culture->treatment controls Vehicle & Positive Controls western_blot Western Blot (p-GSK3, β-catenin) treatment->western_blot colony_assay Colony Formation Assay treatment->colony_assay reporter_assay TCF/LEF Reporter Assay treatment->reporter_assay selective_inhibition Selective p-GSK3α Reduction western_blot->selective_inhibition no_catenin No β-catenin Stabilization western_blot->no_catenin impaired_colony Impaired Colony Formation colony_assay->impaired_colony

Caption: A typical experimental workflow for characterizing the effects of this compound.

signaling_pathway cluster_gsk3a GSK3α Pathway cluster_wnt Wnt/β-catenin Pathway This compound This compound GSK3a GSK3α This compound->GSK3a Differentiation Differentiation GSK3a->Differentiation Promotes GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation APC_Axin APC/Axin Complex APC_Axin->GSK3b degradation Degradation beta_catenin->degradation

References

Technical Support Center: Optimizing BRD0705 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of BRD0705 to achieve desired experimental outcomes while maintaining cell viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α).[1][2][3] It functions as an ATP-competitive inhibitor with a reported IC50 of 66 nM for GSK3α, showing approximately 8-fold selectivity over GSK3β (IC50 of 515 nM).[2][3] A key feature of this compound is its ability to inhibit GSK3α without causing the stabilization of β-catenin, a common effect of dual GSK3α/β inhibitors that can lead to off-target effects related to the Wnt signaling pathway.[1][4]

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: Based on published studies, a common starting concentration range for this compound in cell-based assays is between 1 µM and 40 µM.[2][3] However, the optimal concentration is highly dependent on the specific cell line and the biological question being investigated. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared. It is crucial to ensure the final DMSO concentration in your cell culture medium remains low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5]

Q4: How does this compound affect cell viability?

A4: The effect of this compound on cell viability is cell-type specific. In acute myeloid leukemia (AML) cell lines, this compound has been shown to impair colony formation in a concentration-dependent manner, suggesting a reduction in cell proliferation or viability.[1][2][3] However, it has been noted to have no significant effect on normal hematopoietic cells.[1] For any new cell line, it is essential to perform a cell viability assay to determine the cytotoxic concentration of this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect of this compound at tested concentrations. Concentration is too low: The effective concentration for your cell line may be higher than the tested range.Test a broader and higher concentration range. A logarithmic dilution series (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM) is recommended for initial screening.
Compound instability: Improper storage or handling may have degraded the compound.Ensure this compound is stored correctly. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.
Insensitive cell line: The cell line may not be sensitive to GSK3α inhibition or may have compensatory mechanisms.Verify that your cell line expresses GSK3α. Use a positive control compound known to elicit a response in your assay to confirm the assay's functionality.
High levels of cell death, even at low concentrations. High sensitivity of the cell line: Some cell lines may be particularly sensitive to GSK3α inhibition.Perform a more detailed dose-response curve with concentrations at the lower end of the spectrum (e.g., nanomolar to low micromolar range) to identify a non-toxic working concentration.
Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration is at or below 0.1%. Run a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) to assess solvent toxicity.[5]
Inconsistent or variable results between experiments. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect results.Standardize all cell culture parameters. Use cells within a consistent passage number range and seed them at a consistent density.
Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can lead to significant variability.Ensure pipettes are properly calibrated and use precise pipetting techniques. Prepare a master mix for each concentration to be tested across replicate wells.

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on your cell line of interest.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.

    • Count the cells and dilute to the optimal seeding density (determined beforehand to ensure exponential growth throughout the assay).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20, 40, 60, 80, 100 µM).

    • Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Include wells with medium only as a blank control.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), depending on the cell line's doubling time and the experimental goals.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

    • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Use appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

Data Presentation

Table 1: Reported IC50 Values for this compound

TargetIC50Reference
GSK3α66 nM[2][3]
GSK3β515 nM[2][3]

Table 2: Example Concentration Range of this compound in Cell-Based Assays

Cell LineConcentration RangeAssayReference
U937 (AML)10 - 40 µMWestern Blot (Phospho-GSK3α)[2][3]
Various AML cell linesConcentration-dependentColony Formation Assay[2][3]
SIM-A9 (Microglia)Not specifiedMTT Assay[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate brd0705_prep Prepare serial dilutions of this compound treatment Treat cells with this compound and controls brd0705_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization read_absorbance Measure absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for determining the optimal concentration of this compound.

gsk3a_signaling cluster_upstream Upstream Signals cluster_gsk3a GSK3α Regulation cluster_downstream Downstream Effects growth_factors Growth Factors / Mitogens pi3k PI3K growth_factors->pi3k akt Akt pi3k->akt gsk3a_active GSK3α (Active) akt->gsk3a_active phosphorylates & inactivates gsk3a_inactive p-GSK3α (Inactive) substrates Substrate Phosphorylation (e.g., Glycogen Synthase) gsk3a_active->substrates phosphorylates cellular_processes Cellular Processes (e.g., Metabolism, Proliferation) substrates->cellular_processes This compound This compound This compound->gsk3a_active inhibits

Caption: Simplified signaling pathway of GSK3α and the inhibitory action of this compound.

References

BRD0705 Technical Support Center: Troubleshooting Solubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing BRD0705, ensuring its proper solubilization is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered with this compound solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous media?

A1: this compound is a hydrophobic molecule, meaning it has poor solubility in water-based (aqueous) solutions. Its chemical structure lends itself to being more soluble in organic solvents. Direct dissolution in aqueous buffers will likely result in precipitation.

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[1][2] It is highly soluble in DMSO, allowing for the creation of a high-concentration stock that can be diluted into your experimental media.

Q3: My this compound precipitated when I diluted my DMSO stock into my aqueous cell culture media. What happened?

A3: This is a common issue known as "crashing out" or precipitation. It occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit, even with the presence of a small amount of DMSO. The troubleshooting guide below offers several strategies to overcome this.

Q4: Can I heat or sonicate this compound to aid dissolution?

A4: Yes, heating and/or sonication are recommended methods to aid in the dissolution of this compound, particularly for in vivo formulations.[1][3]

Q5: What are the recommended storage conditions for this compound solutions?

A5: For long-term storage, it is recommended to store this compound as a powder at -20°C for up to three years.[1] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide for this compound Solubility

This guide provides a step-by-step approach to addressing common solubility issues with this compound in aqueous media.

Issue: Precipitate forms upon dilution of DMSO stock solution into aqueous buffer.

Solution Workflow:

G start Start: Precipitate observed step1 Decrease final concentration of this compound start->step1 step2 Increase percentage of DMSO in final solution (if experimentally permissible) step1->step2 If precipitation persists end_success Success: Clear Solution step1->end_success If successful step3 Prepare a co-solvent formulation step2->step3 If precipitation persists or high DMSO is not an option step2->end_success If successful step4 Use sonication or gentle heating step3->step4 For further enhancement step3->end_success If successful step4->end_success end_fail Still Issues? Contact Technical Support step4->end_fail If precipitation persists

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvent systems.

Solvent/FormulationMaximum ConcentrationNotes
DMSO300 mg/mL (933.36 mM)[1]Sonication is recommended.[1]
DMSO64 mg/mL (199.11 mM)[2]Use fresh, moisture-free DMSO.[2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline5 mg/mL (15.56 mM)[1]Sonication is recommended. Add solvents sequentially.[1]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 7.5 mg/mL (23.33 mM)[3]Results in a clear solution.[3]
10% DMSO + 90% Corn Oil≥ 7.5 mg/mL (23.33 mM)[3]Results in a clear solution.[3]

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 321.42 g/mol ). For 1 mL of a 10 mM solution, you will need 3.2142 mg.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the powdered this compound.

  • Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C.

Protocol 2: Preparation of an In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)

This protocol is adapted from manufacturer recommendations for achieving a concentration of up to 5 mg/mL.[1]

  • Initial Dissolution: Prepare a concentrated stock of this compound in DMSO (e.g., 50 mg/mL).

  • Sequential Addition: In a sterile tube, perform the following additions sequentially, ensuring the solution is clear after each step before proceeding to the next: a. Add the required volume of the this compound DMSO stock. b. Add 40% of the final volume as PEG300 and mix thoroughly. c. Add 5% of the final volume as Tween 80 and mix thoroughly. d. Add 45% of the final volume as sterile saline and mix thoroughly.

  • Final Dissolution Aid: If any cloudiness or precipitate is observed, sonicate the final solution until it becomes clear. Gentle warming may also be applied.

  • Use: It is recommended to prepare this formulation fresh for each experiment and use it immediately.[1]

This compound Signaling Pathway

This compound is a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α).[1][2][3] A key feature of its selectivity is that it inhibits GSK3α without significantly affecting GSK3β, thus avoiding the stabilization of β-catenin, a common effect of dual GSK3α/β inhibitors.[4][5] This makes this compound a valuable tool for studying the specific roles of GSK3α.

G cluster_inhibition This compound Action cluster_pathway Signaling Pathway This compound This compound GSK3a GSK3α This compound->GSK3a Inhibits Downstream_a GSK3α Substrates (e.g., in AML differentiation) GSK3a->Downstream_a Phosphorylates GSK3b GSK3β BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation Downstream_b β-catenin Target Genes BetaCatenin->Downstream_b Activates Transcription

Caption: this compound selectively inhibits GSK3α without affecting β-catenin.

References

BRD0705 Technical Support Center: Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential off-target effects of BRD0705. Utilize the following frequently asked questions and troubleshooting guides to ensure the accurate interpretation of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent, orally active, and paralog-selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α).[1][2][3][4] It has a reported IC50 of 66 nM and a Kd of 4.8 μM for GSK3α.[1][3][4]

Q2: What are the primary known off-targets for this compound?

The primary off-target for this compound is the closely related paralog, GSK3β, for which it exhibits an 8-fold selectivity.[1][2][5] Beyond GSK3β, kinome screening has identified the Cyclin-Dependent Kinase (CDK) family, specifically CDK2, CDK3, and CDK5, as the next most potently inhibited kinases, though at significantly higher concentrations.[1][2][6]

Q3: Does this compound treatment lead to β-catenin stabilization?

A significant concern with dual GSK3α/β inhibitors is the stabilization of β-catenin, a key component of the Wnt signaling pathway, which can have neoplastic potential.[6][7][8] However, multiple studies have demonstrated that the selectivity of this compound for GSK3α is sufficient to inhibit its target without causing β-catenin stabilization or activating Wnt/β-catenin transcriptional programs.[4][6][9][10] This is a key advantage over non-selective GSK3 inhibitors.[6]

Q4: How can I confirm that my observed phenotype is due to on-target GSK3α inhibition?

To confirm on-target activity, you should assess the phosphorylation status of GSK3α and its downstream substrates. Treatment with this compound has been shown to impair the autophosphorylation of GSK3α at Tyr279 in a time- and concentration-dependent manner, without affecting the corresponding phosphorylation of GSK3β at Tyr216.[1][2][6] Additionally, you can use the inactive enantiomer, BRD5648, as a negative control in your experiments; it should not induce the same phenotypic changes or affect GSK3 phosphorylation.[6]

Quantitative Kinase Selectivity Profile

The following table summarizes the inhibitory potency of this compound against its primary target and known off-targets.

Target KinaseIC50Selectivity vs. GSK3αReference
GSK3α 66 nM-[1][3][5]
GSK3β515 nM8-fold[1][3][5]
CDK26.87 µM87-fold[1][6]
CDK59.20 µM116-fold[1][6]
CDK39.74 µM123-fold[1][6]

Troubleshooting Guides

Issue 1: Unexpected Phenotype Not Consistent with Known GSK3α Function

If you observe a biological effect that is not readily explained by the known functions of GSK3α, it may be due to an off-target effect or a novel role for GSK3α in your specific experimental system.

G Start Unexpected Phenotype Observed Step1 Perform Dose-Response Curve with this compound Start->Step1 Decision1 Is Phenotype Dose-Dependent? Step1->Decision1 Step2 Test Inactive Control (e.g., BRD5648) Decision1->Step2  Yes Outcome1 Phenotype is likely on-target or artifactual. Decision1->Outcome1  No Decision2 Does Inactive Control Replicate Phenotype? Step2->Decision2 Step3 Confirm On-Target Engagement (Western Blot for p-GSK3α) Decision2->Step3  No Decision2->Outcome1  Yes Decision3 Is p-GSK3α (Tyr279) Reduced? Step3->Decision3 Outcome2 Phenotype is likely due to GSK3α inhibition. Decision3->Outcome2  Yes Outcome3 Consider off-target effect at high concentrations. Decision3->Outcome3  No

Caption: Workflow for troubleshooting unexpected experimental results.
Issue 2: Evidence of β-Catenin Stabilization is Observed

While this compound is designed to avoid this, observing β-catenin stabilization could be due to several factors.

  • Concentration: Are you using this compound at concentrations significantly higher than its IC50 for GSK3α? At very high concentrations (>10 µM), the inhibitory effect on GSK3β may become significant enough to trigger the Wnt pathway.

  • Cell-Type Specificity: Certain cell lines may have different sensitivities or feedback mechanisms within the Wnt pathway.

  • Experimental Confirmation: Verify the stabilization using multiple methods, such as Western blot for total β-catenin and a TCF/LEF luciferase reporter assay.[1]

G cluster_0 GSK3 Inhibition cluster_1 Downstream Pathways GSK3a GSK3α Target GSK3α-specific Substrates (e.g., Tau, Glycogen Synthase) GSK3a->Target Phosphorylation GSK3b GSK3β BetaCatenin β-catenin Degradation GSK3b->BetaCatenin Phosphorylation This compound This compound This compound->GSK3a Potent Inhibition (IC50 = 66 nM) This compound->GSK3b Weak Inhibition (IC50 = 515 nM) Dual Dual GSK3α/β Inhibitor Dual->GSK3a Dual->GSK3b G Start Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) Step1 Add Serially Diluted this compound Start->Step1 Step2 Incubate at 30°C Step1->Step2 Step3 Stop Reaction Step2->Step3 Step4 Quantify Substrate Phosphorylation (e.g., Mobility Shift Assay, Luminescence) Step3->Step4 Step5 Plot % Inhibition vs. [this compound] Step4->Step5 End Calculate IC50 Value Step5->End

References

BRD0705 Technical Support Center: Minimizing Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize experimental variability when working with BRD0705, a selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α).

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What are the common causes?

A1: Inconsistent results with small molecule inhibitors like this compound can arise from several factors. These can be broadly categorized as compound-related issues, cell culture-related issues, and assay-specific variability. It is crucial to systematically evaluate each of these potential sources to ensure reproducibility.

Q2: How can I be sure that the observed phenotype is a result of on-target GSK3α inhibition and not off-target effects?

A2: This is a critical aspect of using any selective inhibitor. To confirm on-target activity of this compound, consider the following approaches:

  • Use a structurally different GSK3α inhibitor: If a different inhibitor targeting GSK3α produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Perform a dose-response curve: A clear relationship between the this compound concentration and the biological effect, consistent with its known IC50 for GSK3α, suggests on-target activity.[1]

  • Utilize an inactive enantiomer: BRD5648, the inactive enantiomer of this compound, should not produce the same biological effects and can be used as a negative control.

  • Rescue experiment: If feasible, overexpressing a this compound-resistant mutant of GSK3α should rescue the phenotype induced by the inhibitor.

Q3: What is the optimal concentration of this compound to use in my experiments?

A3: The optimal concentration of this compound is cell-type and assay-dependent. It is recommended to perform a dose-response experiment to determine the effective concentration for your specific system. This compound has an IC50 of 66 nM for GSK3α and is 8-fold more selective for GSK3α over GSK3β (IC50 of 515 nM).[1] In cell-based assays, concentrations ranging from 10 to 40 µM have been used.[2]

Q4: How should I prepare and store this compound stock solutions?

A4: Proper handling and storage of this compound are critical for maintaining its activity.

  • Storage of solid compound: Store the powder at -20°C for up to 3 years.[2]

  • Stock solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO. For example, it is soluble in DMSO up to 300 mg/mL (933.36 mM).[2] Sonication may be required for complete dissolution.[2]

  • Storage of stock solution: Store stock solutions in small, single-use aliquots at -80°C for up to 1 year to minimize freeze-thaw cycles.[2]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability or Proliferation Assays
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure accurate and consistent cell numbers are seeded in each well. Use a calibrated pipette and mix the cell suspension thoroughly before plating.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS.
Variability in Treatment Initiation Stagger the addition of this compound to the plates to ensure a consistent incubation time for all wells.
Compound Precipitation in Media Visually inspect the media for any signs of precipitation after adding this compound. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility.
Cell Passage Number Use cells within a consistent and low passage number range, as prolonged passaging can alter cellular responses.
Issue 2: Inconsistent Results in Western Blotting for pGSK3α
Potential Cause Troubleshooting Steps
Suboptimal Lysis Buffer Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of GSK3α.
Variable Protein Concentration Accurately determine the protein concentration of each lysate using a reliable method (e.g., BCA assay) and load equal amounts of protein for each sample.
Poor Antibody Performance Use a validated antibody specific for phosphorylated GSK3α (Tyr279). Optimize the antibody dilution and incubation conditions.
Inefficient Protein Transfer Ensure complete and even transfer of proteins from the gel to the membrane by optimizing the transfer time and voltage.
Timing of Cell Lysis The phosphorylation state of proteins can change rapidly. Lyse the cells at a consistent time point after this compound treatment.
Issue 3: Variability in Colony Formation Assays
Potential Cause Troubleshooting Steps
Inaccurate Cell Seeding Density The number of seeded cells is critical. Perform a preliminary experiment to determine the optimal seeding density that results in well-separated colonies in the control group.
Uneven Colony Growth Ensure a single-cell suspension before plating to avoid cell clumps, which can lead to the appearance of a single large colony. Gently swirl the plate after seeding to distribute the cells evenly.
Inconsistent Staining Use a consistent staining protocol. Ensure the colonies are fixed properly before staining and that the staining and washing times are uniform across all plates.
Subjectivity in Colony Counting Establish clear criteria for what constitutes a colony (e.g., a minimum of 50 cells). If possible, use imaging software for automated and unbiased colony counting.

Quantitative Data

Table 1: In Vitro Potency of this compound

Target IC50 Selectivity
GSK3α66 nM8-fold vs. GSK3β
GSK3β515 nM

Data sourced from MedchemExpress and TargetMol.[1][2]

Table 2: Effect of this compound on Colony Formation in AML Cell Lines

Cell Line Effect of this compound
MOLM13Concentration-dependent impairment
TF-1Concentration-dependent impairment
U937Concentration-dependent impairment
MV4-11Concentration-dependent impairment
HL-60Concentration-dependent impairment
NB4Concentration-dependent impairment

Data sourced from MedchemExpress and TargetMol.[1][2]

Experimental Protocols

Protocol 1: Western Blotting for Phospho-GSK3α (Tyr279)
  • Cell Treatment: Plate cells at a suitable density and treat with the desired concentrations of this compound for the specified duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-GSK3α (Tyr279) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Colony Formation Assay
  • Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates. The optimal number should be determined empirically for each cell line.[3]

  • Treatment: Allow cells to adhere for 24 hours, then treat with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plates for 10-14 days, or until visible colonies form in the control wells. Change the medium with fresh compound every 3-4 days.[3]

  • Fixation and Staining: Wash the colonies with PBS, fix with a solution such as methanol (B129727) or 4% paraformaldehyde, and then stain with 0.5% crystal violet solution.[3]

  • Colony Counting: After washing and drying the plates, count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition compared to the vehicle control.

Visualizations

BRD0705_Signaling_Pathway cluster_inhibition This compound Action cluster_downstream Downstream Effects cluster_outcome Cellular Outcome This compound This compound GSK3a GSK3α This compound->GSK3a Inhibits GS Glycogen Synthase GSK3a->GS Phosphorylates (Inactivates) bCatenin β-catenin GSK3a->bCatenin Phosphorylates (Promotes Degradation) Differentiation Myeloid Differentiation GSK3a->Differentiation Inhibits Glycogen Glycogen Synthesis (Increased) GS->Glycogen Degradation Degradation bCatenin->Degradation bCatenin_acc β-catenin Stabilization (Unaffected) AML_diff AML Cell Differentiation Differentiation->AML_diff

Caption: Signaling pathway of this compound, a selective GSK3α inhibitor.

Experimental_Workflow start Start Experiment prep Prepare this compound Stock (DMSO, -80°C aliquots) start->prep culture Cell Culture (Consistent Passage #) prep->culture seed Seed Cells (Accurate Density) culture->seed treat Treat with this compound (Dose-Response) seed->treat assay Perform Assay (e.g., Western, CFA) treat->assay data Data Acquisition assay->data analysis Data Analysis data->analysis end End analysis->end

Caption: General experimental workflow for using this compound.

Troubleshooting_Logic issue Inconsistent Results compound Compound-Related? (Solubility, Storage) issue->compound cell Cell-Related? (Passage, Seeding) issue->cell assay_var Assay-Related? (Protocol, Reagents) issue->assay_var check_compound Check Stock, Final Conc. compound->check_compound check_cell Verify Passage #, Seeding Density cell->check_cell check_assay Standardize Protocol, Reagents assay_var->check_assay

Caption: Logical approach to troubleshooting this compound experimental variability.

References

BRD0705 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of BRD0705, a potent and paralog-selective GSK3α inhibitor.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

A: The solid form of this compound is stable for an extended period when stored at -20°C. For optimal stability, it is recommended to store the powder at -20°C.[1][2][3][4] Some suppliers suggest that storage at 4°C is also acceptable for shorter periods (up to 2 years).[2]

Q2: What are the recommended storage conditions for this compound in solvent?

A: Once dissolved, this compound solutions should be stored at -80°C for long-term stability (up to 1 year).[1][4] For shorter-term storage (up to 1 month), -20°C is also acceptable.[4][5] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[5]

Q3: What solvents can I use to dissolve this compound?

A: this compound is soluble in DMSO and Methanol.[3] For creating stock solutions, DMSO is commonly used, with a high solubility of up to 300 mg/mL.[1]

Q4: I'm having trouble dissolving this compound in DMSO. What should I do?

A: Sonication is recommended to aid in the dissolution of this compound in DMSO.[1] If you are still experiencing issues, ensure you are using fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[4]

Q5: How should I prepare this compound for in vivo experiments?

A: For in vivo studies, it is recommended to prepare the working solution fresh on the day of use.[5][6] A common formulation involves a multi-solvent system, such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution upon freezing The concentration of this compound is too high for the solvent at low temperatures.Prepare aliquots of a slightly lower concentration. Before use, gently warm the vial to room temperature and vortex to ensure complete dissolution.
Inconsistent results in cell-based assays Degradation of this compound due to repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use volumes after the initial preparation to avoid multiple freeze-thaw cycles.[5]
Compound precipitation in in vivo formulation The formulation is not stable for extended periods.Always prepare the in vivo working solution fresh on the day of the experiment.[5][6] If precipitation occurs during preparation, use sonication or gentle warming to aid dissolution.[5][6]
Low apparent potency in experiments The compound may have degraded due to improper storage.Ensure the compound has been stored according to the recommended conditions (-20°C for powder, -80°C for solutions in solvent).[1][4]

Quantitative Data Summary

Storage Conditions
Form Storage Temperature Stability Duration Source
Powder-20°C≥ 4 years[3]
Powder-20°C3 years[1][2][4]
Powder4°C2 years[2]
In Solvent-80°C1 year[1][4]
In Solvent-80°C6 months[5]
In Solvent-20°C1 month[4][5]
Solubility
Solvent Concentration Notes Source
DMSO300 mg/mL (933.36 mM)Sonication is recommended.[1]
DMSO64 mg/mL (199.11 mM)Use fresh, moisture-free DMSO.[4]
MethanolSoluble-[3]
In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)5 mg/mL (15.56 mM)Sonication is recommended.[1]
In Vivo Formulation (10% DMSO + 90% Corn oil)≥ 7.5 mg/mLNot recommended for dosing periods longer than half a month.[6]

Experimental Protocols & Workflows

Preparation of this compound Stock Solution

A crucial first step in many experiments is the preparation of a concentrated stock solution, which is then diluted to the final working concentration.

G cluster_0 Stock Solution Preparation Workflow A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex/Sonicate until Dissolved B->C D Aliquot into Single-Use Vials C->D E Store at -80°C D->E

Caption: Workflow for preparing a this compound stock solution.

Biochemical Kinase Assay for IC50 Determination

This assay is used to measure the concentration of this compound required to inhibit 50% of the enzymatic activity of GSK3α and GSK3β.

Objective: To determine the IC50 values of this compound against GSK3α and GSK3β.

Materials:

  • Recombinant human GSK3α and GSK3β enzymes

  • GSK3 peptide substrate

  • ATP

  • This compound

  • Assay buffer

  • Kinase detection reagent

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a multi-well plate, add the GSK3 enzyme (either GSK3α or GSK3β), the peptide substrate, and the various concentrations of this compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and for the appropriate time for the enzyme.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., a reagent that measures the amount of phosphorylated substrate).

  • Plot the kinase activity against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway

This compound Mechanism of Action in the Wnt/β-catenin Pathway

This compound is a selective inhibitor of GSK3α. In the canonical Wnt signaling pathway, GSK3 (both α and β isoforms) plays a key role in the degradation of β-catenin. By selectively inhibiting GSK3α, this compound can modulate downstream effects without significantly impacting the GSK3β-mediated degradation of β-catenin, a key concern for potential off-target effects.[7][8][9]

G This compound Selective Inhibition of GSK3α cluster_0 Normal State cluster_1 With this compound GSK3a_n GSK3α Bcat_n β-catenin GSK3a_n->Bcat_n P GSK3b_n GSK3β GSK3b_n->Bcat_n P Deg_n Degradation Bcat_n->Deg_n This compound This compound GSK3a_i GSK3α This compound->GSK3a_i Inhibits GSK3b_i GSK3β Bcat_i β-catenin GSK3b_i->Bcat_i P Deg_i Degradation Bcat_i->Deg_i

Caption: this compound selectively inhibits GSK3α, leaving GSK3β-mediated β-catenin degradation intact.

References

Technical Support Center: Interpreting Unexpected Results with BRD0705

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using BRD0705, a potent and selective GSK3α inhibitor. Here you will find frequently asked questions (FAQs) and detailed guides to help you interpret unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing β-catenin stabilization after treating my cells with this compound. Isn't this compound supposed to be selective for GSK3α and not affect the Wnt/β-catenin pathway?

A1: This is an important observation, as this compound is designed to be highly selective for GSK3α and, at appropriate concentrations, should not lead to the stabilization of β-catenin, a known downstream target of GSK3β.[1][2][3][4][5] Here are a few potential reasons for this unexpected result and troubleshooting steps:

  • High Concentration: Exceeding the optimal concentration range (typically 10-40 μM in cell culture) may lead to off-target inhibition of GSK3β, resulting in β-catenin stabilization.[6][7]

    • Troubleshooting: Perform a dose-response experiment to determine the optimal concentration of this compound in your specific cell line. We recommend starting with a lower concentration and titrating up.

  • Cellular Context: The cellular machinery and signaling pathway crosstalk can vary significantly between cell types. In some specific cellular contexts, even selective GSK3α inhibition might indirectly influence β-catenin levels.

    • Troubleshooting: To confirm on-target GSK3α engagement without affecting GSK3β, perform a Western blot to analyze the phosphorylation status of GSK3α (Tyr279) and GSK3β (Tyr216).[6][7] A decrease in p-GSK3α (Tyr279) without a change in p-GSK3β (Tyr216) would indicate selective inhibition.

Q2: My acute myeloid leukemia (AML) cells are not undergoing differentiation after treatment with this compound. What could be the issue?

A2: While this compound has been shown to induce myeloid differentiation in various AML cell lines, a lack of response could be due to several factors:[3][4][8]

  • Resistance Mechanisms: Although specific resistance mechanisms to this compound have not been extensively documented, resistance to kinase inhibitors in AML is a known phenomenon.[9][10] This can be due to mutations in the target protein or activation of compensatory signaling pathways. Overexpression of GSK3 has been associated with therapy resistance in some cancers.[8]

    • Troubleshooting:

      • Sequence the GSK3A gene in your cells to check for potential mutations.

      • Investigate the activation status of other pro-survival pathways (e.g., RAS/MAPK) that might be compensating for GSK3α inhibition.[9]

      • Consider combination therapies. For instance, GSK3 inhibition has been shown to sensitize AML cells to other differentiation-inducing agents like 1,25-dihydroxyvitamin D3.[11][12]

  • Experimental Conditions: Suboptimal experimental conditions can also lead to a lack of a discernible phenotype.

    • Troubleshooting:

      • Ensure the compound is fully dissolved and active.

      • Verify the cell line identity and health.

      • Optimize the treatment duration and concentration.

Q3: I am observing unexpected effects on cell cycle or apoptosis. Could this be due to off-target effects of this compound?

A3: Yes, at higher concentrations, this compound can inhibit other kinases, most notably the cyclin-dependent kinases (CDKs) CDK2, CDK3, and CDK5.[6][7] Inhibition of these CDKs can lead to cell cycle arrest and apoptosis.[1][7][13][14][15]

  • CDK2 Inhibition: Can lead to G1/S or G2/M cell cycle arrest and apoptosis, particularly in cancer cells with chromosomal instability.[1][7][14][15][16]

  • CDK3 Inhibition: Is involved in the G1/S transition, and its inhibition can cause cell cycle arrest.[13][17][18]

  • CDK5 Inhibition: While primarily known for its role in neurons, CDK5 is also involved in cell cycle regulation, apoptosis, and cell motility in other cell types.[10][19][20][21]

    • Troubleshooting: To determine if the observed phenotype is due to off-target CDK inhibition, you can:

      • Perform a dose-response experiment. Off-target effects are typically observed at higher concentrations.

      • Use more specific CDK inhibitors as controls to see if they phenocopy the effects of high-concentration this compound.

      • Analyze cell cycle progression using flow cytometry and assess apoptosis via methods like Annexin V staining or TUNEL assay.

Q4: I am working with stem cells, and this compound is promoting self-renewal instead of differentiation. Is this expected?

A4: Yes, this is a plausible outcome. Recent studies have shown that selective inhibition of GSK3α by this compound can support the long-term self-renewal of mouse embryonic stem cells (ESCs), epiblast stem cells (EpiSCs), and neural stem cells (NSCs), independent of the β-catenin signaling pathway.[1][22] This suggests that in certain stem cell contexts, the primary role of GSK3α may be to buffer against differentiation cues and promote intrinsic self-renewal.

Data Presentation

Table 1: Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)Fold Selectivity vs. GSK3α
GSK3α661
GSK3β5158-fold
CDK26,870104-fold
CDK39,740148-fold
CDK59,200139-fold

Data compiled from publicly available sources.[6][7]

Experimental Protocols

Protocol 1: Western Blot for Phospho-GSK3α (Tyr279) and Phospho-GSK3β (Tyr216)

This protocol is to assess the on-target engagement of this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-GSK3α (Tyr279)

    • Rabbit anti-phospho-GSK3β (Tyr216)

    • Mouse or Rabbit anti-total GSK3α/β

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Lysis: Treat cells with this compound at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine protein concentration of the lysates.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize phospho-protein levels to total protein and the loading control.

Protocol 2: May-Grünwald Giemsa Staining for AML Cell Differentiation

This protocol is to morphologically assess the differentiation of AML cells.

Materials:

Procedure:

  • Smear Preparation: Prepare a thin smear of the treated and control AML cells on a microscope slide and let it air dry completely.[4][5][23] A cytocentrifuge can be used for suspension cells.

  • Fixation: Fix the dried smear in methanol for 3-5 minutes.[4][5][23]

  • May-Grünwald Staining: Cover the slide with May-Grünwald stain for 5-10 minutes.[4][23]

  • Buffering: Add an equal volume of phosphate buffer or distilled water to the slide and let it sit for 1 minute.

  • Rinsing: Gently rinse the slide with distilled water.

  • Giemsa Staining: Cover the slide with a 1:10 dilution of Giemsa stain in phosphate buffer for 10-15 minutes.[23]

  • Final Rinse and Drying: Rinse the slide with distilled water and let it air dry in an upright position.

  • Microscopy: Examine the stained cells under a light microscope. Differentiated myeloid cells will exhibit changes in morphology, such as a decreased nuclear-to-cytoplasmic ratio and the appearance of granules.

Mandatory Visualization

Signaling_Pathway This compound This compound GSK3a GSK3α This compound->GSK3a Inhibits AML_Diff AML Cell Differentiation GSK3a->AML_Diff Promotes Stem_Renewal Stem Cell Self-Renewal GSK3a->Stem_Renewal Inhibits GSK3b GSK3β BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation Degradation Degradation BetaCatenin->Degradation TCFLEF TCF/LEF BetaCatenin->TCFLEF Activates Wnt_Genes Wnt Target Genes TCFLEF->Wnt_Genes Transcription

Caption: this compound selectively inhibits GSK3α, promoting AML cell differentiation.

Troubleshooting_Workflow cluster_observed Observed Unexpected Result cluster_check Initial Checks cluster_investigate Investigation cluster_conclusion Conclusion Unexpected_Result Unexpected Result (e.g., No Differentiation, β-catenin stabilization) Concentration Verify this compound Concentration Unexpected_Result->Concentration Compound_Quality Check Compound Quality & Solubility Unexpected_Result->Compound_Quality Cell_Line Confirm Cell Line Identity & Health Unexpected_Result->Cell_Line On_Target Assess On-Target Engagement (p-GSK3α/β Western Blot) Concentration->On_Target Compound_Quality->On_Target Cell_Line->On_Target Off_Target Consider Off-Target Effects (Dose-response, CDK inhibitors) On_Target->Off_Target Resistance Investigate Resistance (Sequencing, Pathway Analysis) On_Target->Resistance Conclusion Refine Experiment or Formulate New Hypothesis Off_Target->Conclusion Resistance->Conclusion

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Utilizing BRD0705 and its Inactive Enantiomer BRD5648

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of BRD0705, a selective GSK3α inhibitor, and its inactive enantiomer, BRD5648, as a negative control.

Frequently Asked Questions (FAQs)

Q1: What are this compound and BRD5648?

A: this compound is a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α)[1][2][3]. It is the (S)-enantiomer of the racemic compound. BRD5648 is the corresponding (R)-enantiomer and serves as an inactive control for experiments, helping to ensure that the observed effects of this compound are due to on-target GSK3α inhibition and not off-target effects or the compound's chemical scaffold[1][4][5].

Q2: Why is it important to use BRD5648 as a control?

A: Using a structurally similar but inactive compound like BRD5648 is a critical component of rigorous experimental design[6]. It helps to distinguish between the biological effects resulting from the specific inhibition of the target (on-target effects) and those caused by other, unintended interactions of the compound with the biological system (off-target effects)[1][6]. Any phenotype observed with this compound but not with BRD5648 can be more confidently attributed to GSK3α inhibition.

Q3: What is the primary mechanism of action for this compound?

A: this compound is an ATP-competitive inhibitor that selectively binds to the ATP-binding pocket of GSK3α[1][7][8]. A key feature of its selectivity is the exploitation of a single amino acid difference in the hinge region of GSK3α (Glutamate-196) versus GSK3β (Aspartate-133)[1][9]. This selectivity allows for the decoupling of GSK3α inhibition from the stabilization of β-catenin, a common consequence of dual GSK3α/β inhibition that can lead to undesired effects[1][9][10].

Q4: In which research areas and cell lines has this compound been utilized?

A: this compound has been primarily used in cancer research, particularly in the context of Acute Myeloid Leukemia (AML)[1][2][9]. It has been shown to induce differentiation and impair colony formation in various AML cell lines, including HL-60, NB-4, U937, TF-1, MOLM13, and MV4-11[1][2][3]. Additionally, it has been studied in the context of neurobiology, for example, in SH-SY5Y cells[10], and in stem cell research to promote self-renewal[11][12].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of this compound on the target pathway. Incorrect compound concentration: The concentration may be too low to achieve sufficient target engagement.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Concentrations in the range of 10-40 µM have been used in some studies.[2]
Cell line insensitivity: The cell line may not be dependent on the GSK3α pathway for the phenotype being studied.Confirm GSK3α expression in your cell line. Consider using a positive control (e.g., a dual GSK3α/β inhibitor) to ensure the pathway is active and detectable.
Compound degradation: Improper storage or handling may have led to the degradation of this compound.Store the compound as recommended by the supplier, typically at -20°C for powder and -80°C for solvent-based stock solutions.[3] Avoid repeated freeze-thaw cycles.
Unexpected or off-target effects are observed. Non-specific binding: At high concentrations, this compound might exhibit off-target activities.Always include the inactive enantiomer BRD5648 as a negative control in parallel experiments. If the same effect is observed with BRD5648, it is likely an off-target effect.
Kinome selectivity: While highly selective for GSK3α, this compound may inhibit other kinases at higher concentrations.Refer to kinome-wide selectivity data. For example, CDK2, 3, and 5 are inhibited at higher concentrations (IC50 values of 6.87 µM, 9.74 µM, and 9.20 µM, respectively).[2][3]
Variability in experimental results. Inconsistent experimental conditions: Minor variations in cell density, incubation time, or compound preparation can lead to inconsistent results.Standardize all experimental parameters. Prepare fresh dilutions of the compounds for each experiment from a concentrated stock.
Difficulty in observing β-catenin stabilization avoidance. Cell context-dependent effects: The threshold for β-catenin stabilization can vary between cell lines.Use a sensitive method to detect β-catenin levels, such as Western blotting or a TCF/LEF reporter assay.[1] Include a dual GSK3α/β inhibitor as a positive control for β-catenin stabilization.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound and its selectivity for GSK3α over GSK3β.

CompoundTargetIC50 (nM)Selectivity (fold) vs GSK3βReference
This compound GSK3α668-fold[1][2][3]
GSK3β515-[1][2][3]
BRD5648 GSK3sRelatively inactive-[1]

Experimental Protocols

Protocol 1: Western Blot Analysis of GSK3α Target Engagement

This protocol is designed to assess the on-target activity of this compound by measuring the phosphorylation status of GSK3α and its downstream substrate, Glycogen Synthase (GYS).

Materials:

  • AML cell line (e.g., U937)

  • This compound and BRD5648 (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-GSK3α/β (Tyr279/216), anti-GSK3α/β, anti-p-GYS (Ser641), anti-GYS, anti-β-catenin, and a loading control (e.g., anti-vinculin)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed U937 cells at a density that will allow for sufficient protein extraction after treatment.

  • Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20, 40 µM) and a high concentration of BRD5648 (e.g., 40 µM) for a specified time (e.g., 2 to 24 hours).[2]

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control. A decrease in p-GSK3α (Tyr279) and p-GYS (Ser641) with this compound treatment, but not with BRD5648, indicates on-target activity.[1]

Protocol 2: Colony Formation Assay in AML Cell Lines

This assay assesses the effect of this compound on the clonogenic potential of AML cells.

Materials:

  • AML cell line (e.g., MOLM13, TF-1, U937, MV4-11, HL-60, or NB4)

  • This compound and BRD5648

  • Methylcellulose-based medium

  • 6-well plates

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the AML cell line.

  • Compound Addition: Mix the cells with the methylcellulose (B11928114) medium containing various concentrations of this compound or BRD5648.

  • Plating: Plate the cell/methylcellulose mixture into 6-well plates.

  • Incubation: Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 10-14 days, or until colonies are visible.

  • Colony Counting: Count the number of colonies in each well.

  • Data Analysis: Compare the number of colonies in the this compound-treated wells to the vehicle control and the BRD5648-treated wells. A dose-dependent decrease in colony formation with this compound indicates an impairment of clonogenic potential.[2][3]

Visualizations

Signaling_Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Axin_APC Axin/APC Complex Dishevelled->Axin_APC GSK3 GSK3α/β beta_catenin β-catenin GSK3->beta_catenin P Axin_APC->GSK3 Axin_APC->beta_catenin Degradation Proteasomal Degradation beta_catenin->Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression This compound This compound (GSK3α selective) This compound->GSK3 Inhibits GSK3α Dual_Inhibitor Dual GSK3α/β Inhibitor Dual_Inhibitor->GSK3 Inhibits GSK3α/β

Caption: Signaling pathway of GSK3α and the effect of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation Cell_Culture AML Cell Culture Treatment_Group This compound Treatment Cell_Culture->Treatment_Group Control_Group BRD5648 (Inactive) Control Cell_Culture->Control_Group Vehicle_Control Vehicle (DMSO) Control Cell_Culture->Vehicle_Control Western_Blot Western Blot (p-GSK3α, p-GYS, β-catenin) Treatment_Group->Western_Blot Colony_Formation Colony Formation Assay Treatment_Group->Colony_Formation Differentiation_Assay Differentiation Marker Analysis (e.g., CD11b) Treatment_Group->Differentiation_Assay Control_Group->Western_Blot Control_Group->Colony_Formation Control_Group->Differentiation_Assay Vehicle_Control->Western_Blot Vehicle_Control->Colony_Formation Vehicle_Control->Differentiation_Assay On_Target_Effect On-Target Effect Confirmation (this compound effect > Controls) Western_Blot->On_Target_Effect Off_Target_Effect Off-Target Effect Identification (this compound effect = BRD5648 effect) Western_Blot->Off_Target_Effect Phenotypic_Outcome Phenotypic Outcome (e.g., Reduced Proliferation) Colony_Formation->Phenotypic_Outcome Differentiation_Assay->Phenotypic_Outcome On_Target_Effect->Phenotypic_Outcome

Caption: Experimental workflow for using this compound and BRD5648.

References

cell line-specific responses to BRD0705 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the use of BRD0705, a selective GSK3α inhibitor.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent and orally active small molecule inhibitor that selectively targets the α-isoform of Glycogen (B147801) Synthase Kinase 3 (GSK3α). Its selectivity is achieved by exploiting a single amino acid difference (Asp133 in GSK3β vs. Glu196 in GSK3α) in the ATP-binding pocket of the two paralogs.[1][2] A key feature of this compound is its ability to inhibit GSK3α without causing the stabilization of β-catenin, a common side effect of dual GSK3α/β inhibitors that can lead to oncogenic signaling.[1][2]

2. In which cell lines has this compound shown significant effects?

This compound has demonstrated significant anti-leukemic effects in various Acute Myeloid Leukemia (AML) cell lines, including MOLM13, TF-1, U937, MV4-11, HL-60, and NB4.[3][4] In these cell lines, it induces myeloid differentiation and impairs colony formation.[1][3][4] It has also been shown to have effects in neuronal models, such as correcting cortical hyperexcitability in a mouse model of Fragile X syndrome and showing no effect on β-catenin stabilization in SH-SY5Y neuroblastoma cells.[5]

3. What are the known off-target effects of this compound?

While this compound is highly selective for GSK3α, at higher concentrations it can inhibit other kinases. Kinome screening has revealed that the Cyclin-Dependent Kinase (CDK) family, specifically CDK2, CDK3, and CDK5, are the next most potently inhibited kinases, but with significantly higher IC50 values compared to GSK3α.[1][3]

4. How does the response to this compound differ from dual GSK3α/β inhibitors?

The primary difference lies in the effect on the Wnt/β-catenin signaling pathway. Dual GSK3α/β inhibitors, by inhibiting both paralogs, lead to the stabilization and nuclear translocation of β-catenin, which can have pro-tumorigenic effects.[1][2] this compound's selectivity for GSK3α avoids this β-catenin stabilization at concentrations effective for inhibiting GSK3α, thus offering a potentially safer therapeutic window.[1][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect on cell viability or differentiation in AML cell lines. - Incorrect dosage: The effective concentration of this compound can vary between cell lines. - Cell line resistance: Some cell lines may be inherently less sensitive to GSK3α inhibition. - Compound integrity: The compound may have degraded.- Perform a dose-response curve to determine the optimal concentration for your specific cell line (typically in the range of 1-20 µM). - Verify the expression and activity of GSK3α in your cell line. - Ensure proper storage of this compound (powder at -20°C, in solvent at -80°C) and use a fresh stock if degradation is suspected.[4]
Unexpected increase in β-catenin levels. - High concentration of this compound: Although selective, at very high concentrations, this compound may start to inhibit GSK3β. - Off-target effects: The observed effect might be due to inhibition of other kinases. - Cell-specific context: The cellular context might lead to β-catenin stabilization through alternative pathways.- Lower the concentration of this compound to a range where it is selective for GSK3α (refer to IC50 values). - Use a dual GSK3α/β inhibitor as a positive control for β-catenin stabilization to confirm pathway activity. - Investigate other signaling pathways that might be activated in your specific cell model.
Inconsistent results in colony formation assays. - Variability in seeding density: Inconsistent initial cell numbers will lead to variable colony counts. - Edge effects in culture plates: Wells on the edge of the plate can experience different environmental conditions. - Inhibitor of GSK3β (BRD3731) comparison: Note that the GSK3β inhibitor BRD3731 has been shown to increase colony forming ability in the MV4-11 cell line.[3][4]- Ensure accurate and consistent cell counting and seeding. - Avoid using the outermost wells of the culture plates or ensure proper humidification to minimize edge effects. - Be aware of the differential effects of GSK3α and GSK3β inhibition on colony formation in your specific cell line.

Quantitative Data

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50Reference
GSK3αBiochemical66 nM[3]
GSK3βBiochemical515 nM[3]
GSK3αCellular (HEK cells)4.8 µM (Kd)[3]
GSK3βCellular (HEK cells)>20 µM[5]
GSK3αCellular (HEK-huTau)3.75 µM[7]
GSK3βCellular (HEK-huTau)>30 µM[6]
CDK2Biochemical6.87 µM[1][3]
CDK3Biochemical9.74 µM[1][3]
CDK5Biochemical9.20 µM[1][3]

Table 2: Cellular Effects of this compound in AML Cell Lines

Cell LineEffectObservationReference
MOLM13, TF-1, U937, MV4-11, HL-60, NB4Colony FormationImpaired in a concentration-dependent manner[3][4]
U937DifferentiationInduced myeloid differentiation[1]
All tested AML linesβ-catenin activationNo induced target activation in TCF/LEF reporter assay[3]

Experimental Protocols

1. Western Blotting for GSK3α Activity

  • Objective: To assess the inhibition of GSK3α activity by measuring the phosphorylation of its downstream target, Glycogen Synthase (GS), and the autophosphorylation of GSK3α itself.

  • Cell Culture and Treatment: Plate AML cells (e.g., U937) and treat with a dose range of this compound (e.g., 10-40 µM) for various time points (e.g., 2-24 hours).[3]

  • Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against p-GSK3α (Tyr279), total GSK3α, p-GS (S641), total GS, and a loading control (e.g., Vinculin).[1]

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

2. Colony Formation Assay

  • Objective: To evaluate the effect of this compound on the self-renewal capacity of AML cells.

  • Cell Preparation: Prepare a single-cell suspension of AML cells.

  • Plating: Mix cells with methylcellulose-based medium (e.g., MethoCult™) containing different concentrations of this compound.

  • Incubation: Plate the cell/methylcellulose mixture in petri dishes and incubate for 10-14 days in a humidified incubator at 37°C and 5% CO2.

  • Colony Counting: Count colonies (defined as clusters of >40 cells) using a microscope.

3. May-Grunwald Giemsa Staining for Differentiation

  • Objective: To morphologically assess the differentiation of AML cells upon this compound treatment.

  • Cell Treatment: Treat AML cells (e.g., HL-60) with this compound for 6 days.[1]

  • Cytospin: Prepare cytospin slides of the treated cells.

  • Staining: Stain the slides with May-Grunwald solution followed by Giemsa solution.

  • Microscopy: Observe and capture images of the stained cells under a light microscope to assess morphological changes indicative of differentiation (e.g., nuclear condensation, decreased nuclear-to-cytoplasmic ratio).

Signaling Pathways and Workflows

BRD0705_Mechanism_of_Action cluster_inhibition This compound cluster_gsk3 GSK3 Paralogs cluster_pathways Downstream Pathways This compound This compound GSK3a GSK3α This compound->GSK3a Inhibits GSK3b GSK3β This compound->GSK3b Weakly Inhibits Differentiation Myeloid Differentiation GSK3a->Differentiation Promotes ColonyFormation Colony Formation GSK3a->ColonyFormation Suppresses BetaCatenin β-catenin Stabilization GSK3b->BetaCatenin Inhibits

Caption: Mechanism of action of this compound on GSK3 paralogs and downstream pathways.

Experimental_Workflow_Colony_Formation start Start: AML Cell Culture prepare_cells Prepare Single-Cell Suspension start->prepare_cells treatment Mix Cells with Methylcellulose + this compound (Dose Range) prepare_cells->treatment plate Plate in Petri Dishes treatment->plate incubate Incubate for 10-14 Days plate->incubate count Count Colonies (>40 cells) incubate->count analyze Analyze Dose-Response Effect count->analyze end_point End analyze->end_point

Caption: Experimental workflow for a colony formation assay with this compound treatment.

BRD0705_vs_Dual_Inhibitor cluster_inhibitors Inhibitors cluster_targets Targets cluster_outcomes Key Outcomes This compound This compound (GSK3α Selective) GSK3a GSK3α This compound->GSK3a Inhibits No_Beta_Catenin_Stable No β-catenin Stabilization This compound->No_Beta_Catenin_Stable DualInhibitor Dual GSK3α/β Inhibitor DualInhibitor->GSK3a Inhibits GSK3b GSK3β DualInhibitor->GSK3b Inhibits Beta_Catenin_Stable β-catenin Stabilization DualInhibitor->Beta_Catenin_Stable AML_Diff AML Differentiation GSK3a->AML_Diff Leads to GSK3b->Beta_Catenin_Stable Prevents

Caption: Logical relationship comparing this compound and dual GSK3 inhibitors.

References

Validation & Comparative

BRD0705: A Comparative Guide to On-Target Activity Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of BRD0705's on-target activity against other relevant glycogen (B147801) synthase kinase 3 (GSK3) inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the selective inhibition of GSK3α.

This compound is a potent and selective inhibitor of GSK3α, the alpha isoform of glycogen synthase kinase 3.[1][2] Its on-target activity has been validated through various in vitro and in vivo experimental models, demonstrating its potential as a valuable tool for studying the specific roles of GSK3α and as a therapeutic agent in diseases such as Acute Myeloid Leukemia (AML).[3][4]

Comparative On-Target Activity

This compound was designed to exploit a single amino acid difference between the ATP-binding domains of GSK3α and its paralog GSK3β, leading to its selectivity.[4] The following table summarizes the inhibitory activity of this compound in comparison to other GSK3 inhibitors.

CompoundTarget(s)IC50 (GSK3α)IC50 (GSK3β)Selectivity (GSK3α vs. GSK3β)
This compound GSK3α-selective 66 nM [1][2]515 nM [1][2]~8-fold [1]
BRD3731GSK3β-selective-15 nM[3]-
BRD0320Dual GSK3α/β---
AZ1080Non-selective3.18 µM[5]2.03 µM[5]~1.6-fold

Kinome-wide Selectivity

To assess its specificity, this compound was tested against a broad panel of 311 kinases. The results demonstrate its high selectivity for GSK3α, with significantly lower potency against other kinases.

CompoundOff-Target Kinases (IC50)Selectivity vs. GSK3α
This compound CDK2 (6.87 µM), CDK3 (9.74 µM), CDK5 (9.20 µM)[1][3]87-fold, 123-fold, 116-fold[1][3]

Experimental Validation of On-Target Activity

The on-target activity of this compound has been confirmed through multiple experimental approaches that directly or indirectly measure the inhibition of GSK3α.

Biochemical and Cellular Assays

A key method to confirm target engagement in cells is to measure the phosphorylation of known GSK3 substrates. This compound has been shown to decrease the phosphorylation of GSK3α's direct and indirect targets without significantly affecting the β-catenin pathway, a common concern with dual GSK3 inhibitors.[3][4]

AssayCell LineTreatmentOutcome
Western Blot (Phospho-GSK3α Tyr279)U93710-40 µM this compound (2-24 hours)Time- and concentration-dependent decrease in GSK3α phosphorylation.[1][3]
Western Blot (Phospho-GSK3β Tyr216)U93710-40 µM this compound (2-24 hours)No effect on GSK3β phosphorylation.[1][3]
Western Blot (Phospho-Glycogen Synthase)-This compoundDecrease in phosphorylation of a direct GSK3 target.[3]
β-catenin TCF/LEF Luciferase Reporter AssayAML cell linesThis compoundNo activation of β-catenin induced targets.[1]
Colony Formation AssayMOLM13, TF-1, U937, MV4-11, HL-60, NB4This compoundConcentration-dependent impairment of colony formation.[1][2]
Cell Differentiation Assay (CD11b expression)GSK3α KO U937 clonesThis compoundNo additional increase in differentiation, confirming on-target effect.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for validating its on-target activity.

BRD0705_Signaling_Pathway cluster_inhibition Inhibition cluster_pathway GSK3α Signaling This compound This compound GSK3a GSK3α This compound->GSK3a inhibits Substrate Downstream Substrates GSK3a->Substrate phosphorylates Differentiation Myeloid Differentiation Substrate->Differentiation regulates

Caption: this compound selectively inhibits GSK3α, impacting downstream signaling and promoting myeloid differentiation.

Experimental_Workflow A Treat AML cells with This compound vs. Controls B Biochemical Assays A->B C Phenotypic Assays A->C D Western Blot for p-GSK3α, p-GS, β-catenin B->D E Kinase Assay for IC50 determination B->E F Colony Formation Assay C->F G Cell Differentiation (e.g., CD11b staining) C->G H Validate On-Target Activity D->H E->H F->H G->H

Caption: Workflow for validating the on-target activity of this compound in AML cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to validate this compound's on-target activity.

Western Blotting
  • Cell Lysis: Treat cells with this compound or control compounds for the desired time and concentration. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., GSK3α, GSK3β, Glycogen Synthase, β-catenin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Kinase Assay
  • Reaction Setup: Prepare a reaction mixture containing recombinant GSK3α or GSK3β enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or control inhibitors to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for a specified time to allow for substrate phosphorylation.

  • Detection: Quantify kinase activity by measuring the amount of phosphorylated substrate. This can be done using methods such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).

  • IC50 Calculation: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Colony Formation Assay
  • Cell Plating: Plate a low density of AML cells in semi-solid methylcellulose (B11928114) medium containing appropriate growth factors.

  • Treatment: Add different concentrations of this compound or control compounds to the medium.

  • Incubation: Incubate the plates at 37°C in a humidified incubator for 10-14 days to allow for colony formation.

  • Quantification: Count the number of colonies (typically defined as clusters of >50 cells) under a microscope.

  • Analysis: Compare the number of colonies in treated versus untreated wells to determine the effect of the inhibitor on clonogenic growth.

Conclusion

The collective evidence from biochemical, cellular, and in vivo studies strongly validates the on-target activity of this compound as a selective GSK3α inhibitor. Its high selectivity over GSK3β and the broader kinome, coupled with its demonstrated efficacy in AML models without activating the β-catenin pathway, underscores its value as a research tool and a potential therapeutic candidate. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to evaluate and utilize this compound in their studies.

References

BRD0705: A Comparative Guide to a Paralog-Selective GSK3α Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in a range of diseases, from Alzheimer's disease and type 2 diabetes to certain types of cancer. GSK3 exists in two highly homologous isoforms, GSK3α and GSK3β, which share 95% identity in their ATP-binding domains. This high degree of similarity has historically posed a significant challenge in developing isoform-selective inhibitors. BRD0705 has emerged as a potent and selective inhibitor of GSK3α, offering a valuable tool to dissect the specific roles of this paralog and presenting a potential therapeutic avenue with a reduced risk of mechanism-based toxicities associated with dual GSK3 inhibition.

Unraveling the Selectivity of this compound

This compound was developed through a rational design strategy that exploited a single amino acid difference in the ATP-binding hinge region of the two GSK3 paralogs: an aspartate in GSK3β and a glutamate (B1630785) in GSK3α. This structural nuance allows this compound to achieve significant selectivity for GSK3α.

A key concern with dual GSK3 inhibitors is the stabilization of β-catenin, a downstream target of GSK3 in the Wnt signaling pathway, which can have pro-tumorigenic effects. Notably, selective inhibition of GSK3α by this compound has been shown to avoid this stabilization of β-catenin, a significant advantage over non-selective inhibitors.

Quantitative Comparison of GSK3 Inhibitors

The following table summarizes the inhibitory potency and selectivity of this compound in comparison to other notable GSK3 inhibitors, including those with selectivity for GSK3β and dual inhibitors.

InhibitorTarget(s)IC50 (nM)Kd (µM)Key Characteristics
This compound GSK3α 66 4.8 GSK3α-selective
GSK3β515-~8-fold selectivity for GSK3α over GSK3β
BRD3731 GSK3β-3.3GSK3β-selective
BRD0320 GSK3α/β--Dual GSK3α/β inhibitor
CHIR-99021 GSK3α10-Potent dual GSK3α/β inhibitor
GSK3β6.7-
LY2090314 GSK3α1.5-Potent dual GSK3α/β inhibitor
GSK3β0.9-
SB-216763 GSK3--Early generation GSK3 inhibitor
Alsterpaullone GSK3α/β4-Also inhibits CDKs

Experimental Protocols

The evaluation of GSK3 inhibitors relies on a combination of biochemical and cell-based assays to determine their potency, selectivity, and cellular effects.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified GSK3.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human GSK3α or GSK3β enzyme is used. A specific peptide substrate, often pre-phosphorylated to enhance GSK3 recognition, is prepared.

  • Reaction Mixture: The inhibitor (e.g., this compound) at various concentrations is pre-incubated with the GSK3 enzyme in a reaction buffer containing ATP and the peptide substrate.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The luminescence generated is proportional to the kinase activity.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cell-Based β-Catenin Stabilization Assay

This assay assesses the functional consequence of GSK3 inhibition on the Wnt signaling pathway within a cellular context.

Methodology:

  • Cell Culture: A suitable cell line, such as HEK293 or a cancer cell line like HL-60, is cultured.

  • Compound Treatment: Cells are treated with the GSK3 inhibitor at a range of concentrations for a specific duration (e.g., 24 hours).

  • Cell Lysis: After treatment, the cells are lysed to extract total protein.

  • Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for total β-catenin and a loading control (e.g., GAPDH).

  • Analysis: The levels of β-catenin are quantified and compared between treated and untreated cells. An increase in β-catenin levels indicates inhibition of the GSK3-mediated degradation pathway.

Signaling Pathways and Experimental Workflows

GSK3 Signaling Pathway

Glycogen Synthase Kinase 3 is a critical node in multiple signaling pathways. It is constitutively active in resting cells and is inhibited in response to various stimuli. Two major pathways that regulate GSK3 activity are the Wnt/β-catenin pathway and the PI3K/Akt pathway.

GSK3_Signaling_Pathway Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled binds GrowthFactors Growth Factors Dishevelled Dishevelled Frizzled->Dishevelled activates DestructionComplex Destruction Complex (Axin, APC, CK1, GSK3) Dishevelled->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome degraded by TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates to nucleus and binds GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription activates RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK binds PI3K PI3K RTK->PI3K activates Akt Akt/PKB PI3K->Akt activates GSK3_Akt GSK3 Akt->GSK3_Akt inhibits by phosphorylation DownstreamTargets Downstream Targets (e.g., Glycogen Synthase) GSK3_Akt->DownstreamTargets phosphorylates (inhibition/activation)

Caption: Overview of major signaling pathways regulating GSK3 activity.

Experimental Workflow for GSK3 Inhibitor Evaluation

The process of characterizing a novel GSK3 inhibitor typically follows a structured workflow, moving from initial biochemical screening to more complex cellular and in vivo models.

Experimental_Workflow HTS High-Throughput Screening (Biochemical Assay) HitValidation Hit Validation and IC50 Determination HTS->HitValidation Selectivity Kinome Selectivity Screening HitValidation->Selectivity CellBased Cell-Based Assays (e.g., β-catenin, p-Tau) HitValidation->CellBased Selectivity->CellBased Phenotypic Phenotypic Assays (e.g., Cell Differentiation, Apoptosis) CellBased->Phenotypic InVivo In Vivo Models (e.g., Xenografts) Phenotypic->InVivo LeadOptimization Lead Optimization InVivo->LeadOptimization

Caption: A typical workflow for the discovery and validation of GSK3 inhibitors.

A Comparative Guide to the Selectivity of GSK3 Inhibitors: BRD0705 and BRD3731

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two prominent research compounds, BRD0705 and BRD3731, which are known for their respective inhibitory activities against Glycogen Synthase Kinase 3 alpha (GSK3α) and Glycogen Synthase Kinase 3 beta (GSK3β). Understanding the distinct selectivity of these molecules is crucial for designing specific experiments and for the development of targeted therapeutics.

Executive Summary

This compound is a potent and selective inhibitor of GSK3α, while BRD3731 is a selective inhibitor of GSK3β. This selectivity is primarily attributed to their differential interaction with a key amino acid difference—an aspartate-glutamate "switch"—within the ATP-binding pocket of the two GSK3 isoforms. While both compounds exhibit high selectivity for their primary target over the other paralog, they also show distinct off-target profiles across the broader human kinome. This guide presents the quantitative selectivity data, details the experimental methodologies used to determine these profiles, and visualizes the relevant signaling pathways and selectivity logic.

Data Presentation

The following table summarizes the quantitative data on the selectivity and potency of this compound and BRD3731 against their primary targets and key off-targets.

Parameter This compound BRD3731 Reference
Primary Target GSK3αGSK3β[1][2]
GSK3α IC50 66 nM215 nM[1][2]
GSK3β IC50 515 nM15 nM[1][2]
Selectivity (Fold) ~8-fold for GSK3α over GSK3β~14-fold for GSK3β over GSK3α[1][2]
GSK3α Kd (Cellular) 4.8 µM-[3]
GSK3β Kd (Cellular) -3.3 µM[3]
Key Off-Targets (IC50) CDK2 (6.87 µM), CDK3 (9.74 µM), CDK5 (9.20 µM)Not explicitly reported[1][3]

Experimental Protocols

The selectivity of this compound and BRD3731 has been characterized using several key experimental platforms. The methodologies for these assays are outlined below.

Mobility Shift Microfluidic Kinase Assay

This biochemical assay directly measures the enzymatic activity of kinases and the inhibitory effect of compounds.

Principle: The assay measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by the kinase. The substrate and product are then separated based on their different electrophoretic mobilities in a microfluidic chip. The extent of phosphorylation, and thus kinase activity, is quantified by the relative amounts of the two peptide forms.

Protocol:

  • Reaction Setup: In a microplate, the kinase (e.g., purified GSK3α or GSK3β) is incubated with the fluorescently labeled peptide substrate, ATP, and the test compound (this compound or BRD3731) at various concentrations. A control reaction without the inhibitor is also included.

  • Incubation: The reaction mixture is incubated at a controlled temperature to allow the kinase to phosphorylate the substrate.

  • Separation and Detection: The reaction is stopped, and the mixture is introduced into a microfluidic chip. An electric field is applied, causing the substrate and the phosphorylated product to migrate at different velocities due to their charge difference.

  • Data Analysis: The amounts of substrate and product are quantified by detecting their fluorescence. The percentage of substrate conversion is calculated, and the IC50 value for the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.

NanoBRET™ Target Engagement Assay

This cell-based assay measures the binding of a compound to its target kinase within living cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. A target kinase is fused to a NanoLuc® luciferase (energy donor), and a fluorescent tracer that binds to the kinase's ATP pocket is used as the energy acceptor. When the tracer is bound to the kinase, BRET occurs. A test compound that also binds to the ATP pocket will displace the tracer, leading to a decrease in the BRET signal.

Protocol:

  • Cell Preparation: HEK293T cells are transfected with a plasmid encoding the NanoLuc®-kinase fusion protein (e.g., NanoLuc®-GSK3α or NanoLuc®-GSK3β).

  • Compound and Tracer Addition: The transfected cells are plated in a multi-well plate. The test compound (this compound or BRD3731) at varying concentrations and a fixed concentration of the NanoBRET™ tracer are added to the cells.

  • Substrate Addition and Signal Measurement: After an incubation period to allow for compound binding and tracer displacement, the NanoLuc® substrate is added. The donor (luciferase) and acceptor (tracer) emission signals are measured using a plate reader.

  • Data Analysis: The BRET ratio is calculated from the acceptor and donor emission values. The displacement of the tracer by the test compound results in a dose-dependent decrease in the BRET ratio, from which the cellular affinity (Kd) of the compound for the target kinase can be determined.[3]

KINOMEscan™ Broad Kinome Profiling

This is a competition binding assay used to determine the selectivity of a compound against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the attached DNA tag.

Protocol:

  • Assay Setup: A panel of DNA-tagged kinases is individually mixed with the test compound (this compound or BRD3731) and an immobilized, active-site directed ligand in a multi-well plate.

  • Binding Competition: The mixture is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the associated DNA tag using qPCR.

  • Data Analysis: The results are typically expressed as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given concentration of the test compound. This provides a broad overview of the compound's selectivity across the kinome.

Mandatory Visualization

The following diagrams illustrate the relevant signaling pathway and the selectivity logic of this compound and BRD3731.

G Wnt/β-catenin Signaling Pathway and GSK3 Inhibition cluster_off Wnt OFF cluster_on Wnt ON cluster_inhibitors Pharmacological Inhibition GSK3 GSK3α/β (Active) beta_catenin_off β-catenin GSK3->beta_catenin_off Phosphorylation DestructionComplex Destruction Complex (Axin, APC, CK1) DestructionComplex->beta_catenin_off Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF TargetGenes_off Target Gene Transcription OFF TCF_LEF_off->TargetGenes_off Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3_inhibited GSK3α/β (Inhibited) Dishevelled->GSK3_inhibited Inhibits beta_catenin_on β-catenin (Accumulates) beta_catenin_nucleus β-catenin (Nucleus) beta_catenin_on->beta_catenin_nucleus TCF_LEF_on TCF/LEF beta_catenin_nucleus->TCF_LEF_on TargetGenes_on Target Gene Transcription ON TCF_LEF_on->TargetGenes_on This compound This compound GSK3alpha_node GSK3α This compound->GSK3alpha_node Selective Inhibition BRD3731 BRD3731 GSK3beta_node GSK3β BRD3731->GSK3beta_node Selective Inhibition

Caption: Wnt signaling pathway and points of intervention by this compound and BRD3731.

SelectivityComparison Selectivity Comparison: this compound vs. BRD3731 cluster_this compound This compound cluster_BRD3731 BRD3731 BRD0705_node This compound GSK3a_0705 GSK3α (Primary Target) IC50: 66 nM BRD0705_node->GSK3a_0705 High Potency GSK3b_0705 GSK3β (Weaker Inhibition) IC50: 515 nM BRD0705_node->GSK3b_0705 Lower Potency Off_Targets_0705 Off-Targets (e.g., CDK2, CDK3, CDK5) IC50: µM range BRD0705_node->Off_Targets_0705 Low Potency BRD3731_node BRD3731 GSK3b_3731 GSK3β (Primary Target) IC50: 15 nM BRD3731_node->GSK3b_3731 High Potency GSK3a_3731 GSK3α (Weaker Inhibition) IC50: 215 nM BRD3731_node->GSK3a_3731 Lower Potency Off_Targets_3731 Broader Kinome (Selectivity Profile) BRD3731_node->Off_Targets_3731 Broad Screen

Caption: Logical diagram comparing the target selectivity of this compound and BRD3731.

References

Validating BRD0705's On-Target Effects: A Comparison Guide Using GSK3α Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the on-target effects of BRD0705, a selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α), by utilizing GSK3α knockout models. This approach offers a definitive method to distinguish between the intended effects of GSK3α inhibition and potential off-target activities of the compound.

Introduction to this compound and the Rationale for GSK3α Knockout Validation

This compound is a potent and selective small molecule inhibitor of GSK3α, a serine/threonine kinase implicated in a multitude of cellular processes, including cell differentiation, metabolism, and apoptosis.[1][2][3] Its selectivity for GSK3α over its highly homologous paralog, GSK3β, is a critical feature, as dual inhibition of both GSK3 isoforms can lead to the stabilization of β-catenin, a key mediator of the Wnt signaling pathway, which has been associated with oncogenesis.[1][4] this compound was designed to exploit a single amino acid difference in the ATP-binding pocket of GSK3α (Glutamate-196) versus GSK3β (Aspartate-133), conferring its paralog selectivity.[1][5]

While this compound exhibits high selectivity, all small molecule inhibitors have the potential for off-target effects.[6] Therefore, validating that the observed cellular and physiological effects of this compound are indeed due to the inhibition of GSK3α is paramount. A GSK3α knockout (KO) model provides the most rigorous genetic tool for this validation. By comparing the phenotypic and molecular effects of this compound in wild-type (WT) cells versus GSK3α KO cells, researchers can unequivocally attribute the compound's actions to its intended target.

Experimental Design and Methodologies

A robust experimental design is crucial for the successful validation of this compound's on-target effects. The following protocols outline the key steps for generating a GSK3α knockout cell line and subsequent comparative analysis with this compound treatment.

Generation of GSK3α Knockout Cell Lines using CRISPR/Cas9

The CRISPR/Cas9 system is a powerful and precise tool for generating gene knockouts.

Experimental Protocol:

  • gRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting early exons of the GSK3A gene to induce frame-shift mutations. Clone the annealed sgRNA oligonucleotides into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Lentiviral Production and Transduction: Co-transfect HEK293T cells with the gRNA-Cas9 construct and lentiviral packaging plasmids. Harvest the lentiviral particles and transduce the target cell line (e.g., a human cancer cell line where GSK3α's role is being investigated).

  • Selection and Clonal Isolation: Select for transduced cells using an appropriate antibiotic (e.g., puromycin). Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Genotyping and Validation: Expand the clonal populations and screen for GSK3α knockout by PCR and Sanger sequencing to identify clones with frame-shift insertions or deletions (indels). Confirm the absence of GSK3α protein expression by Western blot analysis.

Comparative Analysis of this compound Effects in WT vs. GSK3α KO Cells

Once a validated GSK3α KO cell line is established, a series of experiments should be performed to compare the effects of this compound.

Experimental Protocol:

  • Cell Treatment: Culture both WT and GSK3α KO cells under identical conditions. Treat the cells with a dose-range of this compound (e.g., 0.1 to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48, 72 hours).

  • Phenotypic Assays: Assess relevant cellular phenotypes based on the known or hypothesized function of GSK3α in the chosen cell line. This could include assays for:

    • Cell Proliferation: (e.g., MTS/MTT assay, cell counting)

    • Cell Cycle Analysis: (e.g., flow cytometry with propidium (B1200493) iodide staining)

    • Apoptosis: (e.g., Annexin V/PI staining, caspase activity assays)

    • Differentiation: (e.g., morphological changes, expression of differentiation markers)

  • Molecular Analysis: Investigate the molecular consequences of this compound treatment by examining key signaling pathways and downstream targets of GSK3α.

    • Western Blotting: Analyze the phosphorylation status of known GSK3 substrates (e.g., p-Glycogen Synthase, p-CRMP2) and the expression levels of proteins involved in relevant pathways. A key control is to assess β-catenin levels to confirm the selectivity of this compound.

    • Quantitative RT-PCR (qRT-PCR): Measure the mRNA levels of genes regulated by GSK3α-dependent transcription factors.

    • Kinome Profiling: For a broader assessment of off-target effects, kinome-wide activity assays can be performed on lysates from this compound-treated cells.[2]

Data Presentation and Expected Outcomes

The quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Comparative Proliferation Effects of this compound on WT and GSK3α KO Cells

Cell LineTreatmentProliferation (% of Vehicle)
Wild-TypeVehicle (DMSO)100 ± 5
This compound (1 µM)60 ± 7
This compound (5 µM)35 ± 6
GSK3α KOVehicle (DMSO)98 ± 6
This compound (1 µM)95 ± 8
This compound (5 µM)92 ± 7

Table 2: Comparative Effects of this compound on GSK3 Substrate Phosphorylation

Cell LineTreatmentp-Glycogen Synthase (Ser641) (Relative to Total GS)β-catenin (Relative to β-actin)
Wild-TypeVehicle (DMSO)1.00 ± 0.121.00 ± 0.15
This compound (1 µM)0.45 ± 0.081.05 ± 0.18
GSK3α KOVehicle (DMSO)0.95 ± 0.141.10 ± 0.20
This compound (1 µM)0.92 ± 0.111.15 ± 0.22

Expected Outcomes:

  • On-Target Effects: If the observed effects of this compound are on-target, they will be significantly attenuated or completely absent in the GSK3α KO cells. For example, if this compound inhibits proliferation in WT cells, it should have a minimal effect on the proliferation of GSK3α KO cells. Similarly, the phosphorylation of GSK3α substrates will be reduced by this compound in WT cells but will be largely unaffected in GSK3α KO cells.

  • Off-Target Effects: If this compound exhibits off-target effects, these will persist in the GSK3α KO cells. For instance, if this compound inhibits a kinase other than GSK3α that also affects proliferation, then a reduction in proliferation would still be observed in the GSK3α KO cell line.

Visualizing the Validation Workflow and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental logic and the underlying signaling pathways.

cluster_wt Wild-Type Cells cluster_ko GSK3α KO Cells wt_brd This compound wt_gsk3a GSK3α wt_brd->wt_gsk3a Inhibits wt_substrate GSK3α Substrate wt_gsk3a->wt_substrate Phosphorylates wt_phenotype Cellular Phenotype wt_substrate->wt_phenotype Regulates ko_brd This compound ko_gsk3a GSK3α (Absent) ko_substrate GSK3α Substrate ko_phenotype Cellular Phenotype ko_substrate->ko_phenotype Unregulated

Caption: Logical workflow comparing this compound's effect in WT vs. GSK3α KO cells.

cluster_pathway Simplified GSK3α Signaling cluster_validation Validation Logic This compound This compound gsk3a GSK3α This compound->gsk3a Inhibition substrate Substrate (e.g., Glycogen Synthase) gsk3a->substrate Phosphorylation p_substrate Phosphorylated Substrate (Inactive) cellular_response Cellular Response (e.g., Glycogen Synthesis) p_substrate->cellular_response Altered Activity wt_cell Wild-Type Cell effect Phenotypic Effect wt_cell->effect This compound Treatment ko_cell GSK3α KO Cell no_effect No Phenotypic Effect ko_cell->no_effect This compound Treatment

Caption: Simplified GSK3α signaling and the logic of knockout validation.

Conclusion

References

BRD0705: A Comparative Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BRD0705 is a potent and orally active inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α) with notable paralog selectivity. This guide provides a comprehensive comparison of this compound's performance against other kinases, supported by experimental data, to inform research and drug development decisions.

Quantitative Kinase Selectivity Profile

This compound demonstrates a high degree of selectivity for GSK3α over its close homolog GSK3β and a broader panel of human kinases. The following table summarizes the inhibitory activity of this compound against key kinases.

Kinase TargetIC50 (nM)Selectivity vs. GSK3α (fold)
GSK3α 66 1
GSK3β5158-fold less sensitive
CDK26,870104-fold less sensitive
CDK59,200139-fold less sensitive
CDK39,740148-fold less sensitive

Data compiled from multiple sources.[1][2][3]

This compound was profiled against a panel of 311 different kinases and demonstrated excellent overall selectivity.[1][3][4] The most potently inhibited off-target kinases belong to the Cyclin-Dependent Kinase (CDK) family, yet they are still inhibited with significantly lower potency compared to GSK3α.[1][3][4]

Experimental Protocols

The selectivity of this compound was determined using rigorous biochemical and cell-based assays.

Kinase Inhibition Assay (Biochemical)

Principle: A motility-shift microfluidic assay was utilized to measure the phosphorylation of a synthetic substrate by purified GSK3α and GSK3β enzymes. The IC50 values were determined at the Km of ATP.

Methodology:

  • Purified recombinant GSK3α or GSK3β enzyme was incubated with a synthetic peptide substrate and ATP.

  • This compound was added in a 12-point dose-response curve, typically starting at a high concentration (e.g., 33.3 μM) with 3-fold serial dilutions.

  • The reaction mixture was introduced into a microfluidic device where the phosphorylated and unphosphorylated substrates were separated based on their electrophoretic mobility.

  • The extent of phosphorylation was quantified, and IC50 values were calculated by fitting the data to a dose-response curve.[4]

Cellular Target Engagement Assay

Principle: A Bioluminescence Resonance Energy Transfer (BRET) assay was employed in intact cells to measure the binding affinity (Kd) of this compound to GSK3α.

Methodology:

  • HEK293 cells were engineered to express GSK3α fused to a BRET donor protein and a fluorescent tracer that binds to the ATP pocket of the kinase.

  • This compound was added to the cells, where it competes with the tracer for binding to GSK3α.

  • The displacement of the tracer by this compound leads to a decrease in the BRET signal.

  • The Kd was determined by measuring the concentration of this compound required to displace 50% of the tracer. In this cellular context, this compound demonstrated a Kd of 4.8 μM for GSK3α.[1][4]

Visualizing Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_analysis Data Analysis Kinase Purified Kinase (e.g., GSK3α, GSK3β) Incubation Incubation of Kinase, Substrate, ATP, and this compound Kinase->Incubation Substrate Synthetic Peptide Substrate Substrate->Incubation ATP ATP (at Km) ATP->Incubation Inhibitor This compound (Serial Dilutions) Inhibitor->Incubation Separation Microfluidic Separation of Phosphorylated and Unphosphorylated Substrate Incubation->Separation Quantification Quantification of Phosphorylation Separation->Quantification IC50_Calc IC50 Value Calculation Quantification->IC50_Calc

Caption: Workflow for determining kinase IC50 values using a motility-shift microfluidic assay.

Caption: Simplified signaling pathway showing the selective inhibition of GSK3α by this compound.

Conclusion

This compound is a highly selective inhibitor of GSK3α. Its selectivity has been rigorously characterized using biochemical and cell-based assays. A key advantage of this compound is its ability to inhibit GSK3α without significantly affecting GSK3β, thereby avoiding the stabilization of β-catenin, a potential concern for pan-GSK3 inhibitors.[4][5] This paralog-selective profile makes this compound a valuable tool for studying the specific roles of GSK3α in normal physiology and in diseases such as acute myeloid leukemia (AML).[1][4][5]

References

Confirming the Mechanism of BRD0705: A Comparative Guide for New Model Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BRD0705, a selective Glycogen (B147801) Synthase Kinase 3α (GSK3α) inhibitor, with alternative GSK3 inhibitors. It includes experimental data, detailed protocols for mechanism validation in a new model system, and visualizations of key pathways and workflows.

Introduction to this compound

This compound is a potent and selective inhibitor of GSK3α, a serine/threonine kinase implicated in a variety of cellular processes.[1] Its selectivity is a key feature, distinguishing it from many other GSK3 inhibitors that target both GSK3α and its paralog, GSK3β.[1][2] This paralog-selective inhibition is achieved by exploiting a single amino acid difference—an aspartate-to-glutamate "switch"—in the hinge-binding domain of the two kinases.[2] A significant consequence of this selectivity is that this compound does not stabilize β-catenin, a key downstream effector of the Wnt signaling pathway, thereby mitigating potential toxicities associated with dual GSK3α/β inhibition.[2] this compound has shown promise in preclinical studies, particularly in acute myeloid leukemia (AML), where it promotes myeloid differentiation and impairs colony formation in cancer cells.[1][2]

Comparative Analysis of GSK3 Inhibitors

To effectively validate the mechanism of this compound in a new model system, it is crucial to compare its activity with that of other well-characterized GSK3 inhibitors with different selectivity profiles.

CompoundTarget(s)IC50 (GSK3α)IC50 (GSK3β)SelectivityEffect on β-catenin StabilizationKey Features
This compound GSK3α 66 nM [1]515 nM [1]~8-fold for GSK3α [1]No [2]Paralog-selective inhibitor of GSK3α.
BRD0320GSK3α/β8 nM[3]5 nM[3]DualYes[4]Potent dual inhibitor, serves as a positive control for β-catenin stabilization.
BRD3731GSK3β215 nM[5]15 nM[5]~14-fold for GSK3β[6]Yes (in some cell lines)[6]Paralog-selective inhibitor of GSK3β.
CHIR99021GSK3α/β10 nM[7]6.7 nM[7]DualYes[8][9]Potent and widely used dual GSK3 inhibitor.
SB216763GSK3α/β34.3 nM[10]34.3 nM[10]DualYes[11]ATP-competitive dual inhibitor.

Experimental Protocols for Mechanism Validation

The following protocols provide a framework for confirming the on-target effects of this compound in a new model system. Researchers should optimize these protocols for their specific cellular or animal model.

In Vitro Kinase Assay

Objective: To directly measure the inhibitory activity of this compound and comparators on purified GSK3α and GSK3β enzymes.

Materials:

  • Recombinant human GSK3α and GSK3β enzymes

  • GSK3 substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • This compound and other inhibitors

  • ADP-Glo™ Kinase Assay kit or similar detection system

  • 384-well plates

  • Luminometer

Protocol:

  • Prepare serial dilutions of this compound and other test compounds.

  • In a 384-well plate, add the kinase buffer, the peptide substrate, and the diluted compounds.

  • Add the GSK3α or GSK3β enzyme to each well to initiate pre-incubation. Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.[12][13]

  • Measure luminescence using a luminometer. The signal will be proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for Phospho-GSK3 and Downstream Targets

Objective: To assess the effect of this compound on the autophosphorylation of GSK3α and the phosphorylation of its direct substrate, Glycogen Synthase (GS).

Materials:

  • Cell line of interest

  • This compound, BRD0320, and vehicle control (DMSO)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-GSK3α (Tyr279), anti-p-GSK3β (Tyr216), anti-total GSK3α/β, anti-p-Glycogen Synthase (Ser641), anti-total Glycogen Synthase, and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Protocol:

  • Culture cells to 70-80% confluency and treat with various concentrations of this compound, BRD0320, or DMSO for the desired time.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in SDS-PAGE sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[14]

  • Quantify band intensities and normalize to the loading control.

TCF/LEF Luciferase Reporter Assay

Objective: To determine the effect of this compound on the Wnt/β-catenin signaling pathway.

Materials:

  • HEK293T cells or other suitable cell line

  • TCF/LEF luciferase reporter vector (e.g., pGL4.49[luc2P/TCF-LEF/Hygro])[15]

  • A control vector with a constitutive promoter driving Renilla luciferase

  • Transfection reagent

  • This compound, CHIR99021 (positive control), and DMSO

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Co-transfect cells with the TCF/LEF firefly luciferase reporter vector and the Renilla luciferase control vector.

  • After 24 hours, treat the transfected cells with this compound, CHIR99021, or DMSO for an additional 24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[16][17][18][19]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Compare the normalized luciferase activity in treated cells to that in vehicle-treated cells. An increase in luciferase activity indicates activation of the Wnt/β-catenin pathway.

AML Cell Differentiation and Colony Formation Assays

Objective: To assess the phenotypic effects of this compound on AML cells, specifically its ability to induce differentiation and inhibit colony formation.

Materials for Differentiation Assay:

  • AML cell lines (e.g., HL-60, NB-4)

  • This compound and DMSO

  • Flow cytometry buffer (FACS buffer)

  • Antibodies against myeloid differentiation markers (e.g., CD11b)

  • Flow cytometer

Protocol for Differentiation Assay:

  • Culture AML cells and treat with this compound or DMSO for 48-96 hours.

  • Harvest cells and wash with cold FACS buffer.

  • Incubate cells with fluorescently labeled anti-CD11b antibodies.

  • Wash the cells to remove unbound antibodies.

  • Analyze the percentage of CD11b-positive cells by flow cytometry.[20] An increase in the CD11b-positive population indicates myeloid differentiation.

Materials for Colony Formation Assay:

  • AML cell lines

  • This compound and DMSO

  • Methylcellulose-based medium

  • 6-well plates

Protocol for Colony Formation Assay:

  • Treat AML cells with various concentrations of this compound or DMSO for a specified period.

  • Wash the cells and resuspend them in a methylcellulose-based medium.

  • Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Incubate the plates for 10-14 days until colonies are visible in the control wells.

  • Stain the colonies with crystal violet and count the number of colonies per well.[21]

  • Compare the number of colonies in this compound-treated wells to the control wells. A decrease in colony number indicates an inhibition of clonogenic growth.

Visualizing the Mechanisms and Workflows

Signaling Pathways

GSK3_Signaling cluster_Wnt_Off Wnt OFF State cluster_Wnt_On Wnt ON State cluster_Inhibitors Inhibitor Action GSK3a_off GSK3α BetaCatenin_off β-catenin GSK3a_off->BetaCatenin_off P GSK3b_off GSK3β GSK3b_off->BetaCatenin_off P Axin_APC_off Axin/APC Complex Axin_APC_off->GSK3a_off Axin_APC_off->GSK3b_off Axin_APC_off->BetaCatenin_off Proteasome Proteasome BetaCatenin_off->Proteasome Degradation TCF_LEF_off TCF/LEF TargetGenes_off Target Gene Expression (OFF) TCF_LEF_off->TargetGenes_off Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3a_on GSK3α Dsh->GSK3a_on GSK3b_on GSK3β Dsh->GSK3b_on BetaCatenin_on β-catenin Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF_on TCF/LEF TargetGenes_on Target Gene Expression (ON) TCF_LEF_on->TargetGenes_on This compound This compound This compound->GSK3a_off Dual_Inhibitor Dual Inhibitor (e.g., BRD0320, CHIR99021) Dual_Inhibitor->GSK3a_off Dual_Inhibitor->GSK3b_off

Caption: GSK3 signaling in the context of Wnt pathway and inhibitor action.

Experimental Workflow

Experimental_Workflow cluster_biochem Direct Target Engagement cluster_cell Cellular Target Engagement & Pathway Analysis cluster_pheno Functional Outcomes start Start: New Model System biochemical Biochemical Assays start->biochemical cell_based Cell-Based Assays start->cell_based phenotypic Phenotypic Assays start->phenotypic kinase_assay In Vitro Kinase Assay (GSK3α vs GSK3β) western Western Blot (p-GSK3α, p-GS) differentiation Differentiation Assay (e.g., CD11b expression) conclusion Conclusion: This compound Mechanism Confirmed kinase_assay->conclusion Confirms selective GSK3α inhibition western->conclusion Shows on-target activity in cells tcf_lef TCF/LEF Reporter Assay (β-catenin activity) tcf_lef->conclusion Confirms no β-catenin stabilization colony Colony Formation Assay colony->conclusion Demonstrates anti-proliferative effect

Caption: Workflow for confirming the mechanism of this compound.

Logical Comparison of Inhibitors

Inhibitor_Comparison cluster_selective Paralog-Selective cluster_dual Dual Inhibitors inhibitor_type GSK3 Inhibitor This compound This compound inhibitor_type->this compound brd3731 BRD3731 inhibitor_type->brd3731 brd0320 BRD0320 inhibitor_type->brd0320 chir99021 CHIR99021 inhibitor_type->chir99021 gsk3a GSK3α This compound->gsk3a Inhibits gsk3b GSK3β brd3731->gsk3b Inhibits beta_catenin β-catenin Stabilization brd3731->beta_catenin brd0320->gsk3a Inhibits brd0320->gsk3b Inhibits brd0320->beta_catenin chir99021->gsk3a Inhibits chir99021->gsk3b Inhibits chir99021->beta_catenin gsk3b->beta_catenin Phosphorylates & Inhibits

Caption: Comparison of GSK3 inhibitor selectivity and effect on β-catenin.

References

BRD0705 vs. Dual GSK3α/β Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular signaling, oncology, and neurobiology, the selective inhibition of Glycogen Synthase Kinase 3 (GSK3) is a topic of significant interest. While dual inhibitors targeting both GSK3 isoforms, GSK3α and GSK3β, have been widely studied, their clinical translation has been hampered by mechanism-based toxicities. This guide provides a detailed comparison of the novel, potent, and selective GSK3α inhibitor, BRD0705, with established dual GSK3α/β inhibitors, offering insights into their distinct mechanisms and potential therapeutic applications.

This comparison will focus on key performance indicators, including inhibitory potency, isoform selectivity, and the critical downstream effect on β-catenin signaling. Experimental data is presented to highlight the advantages of selective GSK3α inhibition in specific contexts, such as acute myeloid leukemia (AML).

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the in vitro potency and selectivity of this compound compared to two well-characterized dual GSK3α/β inhibitors, CHIR99021 and AZD1080.

InhibitorTargetIC50 / KiSelectivity (β vs α)Reference
This compound GSK3α IC50: 66 nM ~8-fold for GSK3α [1]
GSK3β IC50: 515 nM [1]
CHIR99021 GSK3α IC50: 10 nM ~0.67-fold for GSK3β [2]
GSK3β IC50: 6.7 nM [2]
AZD1080 GSK3α Ki: 6.9 nM ~4.5-fold for GSK3α [3][4]
GSK3β Ki: 31 nM [3][4]

Key Observation: this compound demonstrates a clear preference for GSK3α, whereas CHIR99021 and AZD1080 inhibit both isoforms with high potency. This difference in selectivity is the primary determinant of their distinct biological effects.

The Critical Distinction: β-Catenin Stabilization

A major drawback of dual GSK3α/β inhibitors is the stabilization of β-catenin, a key component of the Wnt signaling pathway. Inhibition of GSK3β prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus, where it can drive the expression of genes involved in cell proliferation and survival. This off-target effect is linked to potential tumorigenic risks.

This compound, due to its selectivity for GSK3α, has been shown to avoid this liability. Studies have demonstrated that this compound does not lead to the stabilization of β-catenin at concentrations where it effectively inhibits GSK3α. In contrast, dual inhibitors like CHIR99021 strongly induce β-catenin signaling.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the differential effects of this compound and dual GSK3α/β inhibitors on the Wnt/β-catenin signaling pathway.

cluster_0 Normal State GSK3a GSK3α GSK3b GSK3β bCat β-catenin GSK3b->bCat P Degradation Degradation bCat->Degradation

Caption: In the absence of Wnt signaling, GSK3β phosphorylates β-catenin, targeting it for degradation.

cluster_1 With Dual GSK3α/β Inhibitor Dual_Inhibitor Dual Inhibitor (e.g., CHIR99021) GSK3a GSK3α Dual_Inhibitor->GSK3a GSK3b GSK3β Dual_Inhibitor->GSK3b bCat β-catenin Nucleus Nucleus bCat->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_Expression Gene Expression TCF_LEF->Gene_Expression

Caption: Dual inhibitors block GSK3β, leading to β-catenin stabilization and nuclear translocation.

cluster_2 With this compound (GSK3α-selective) This compound This compound GSK3a GSK3α This compound->GSK3a Other_Pathways Other Pathways GSK3a->Other_Pathways GSK3b GSK3β bCat β-catenin GSK3b->bCat P Degradation Degradation bCat->Degradation

Caption: this compound selectively inhibits GSK3α, leaving GSK3β active to regulate β-catenin levels.

Application in Acute Myeloid Leukemia (AML)

The selective inhibition of GSK3α by this compound has shown significant promise in preclinical models of AML. In AML, the differentiation of myeloid progenitor cells is blocked, leading to an accumulation of immature blasts. Genetic studies have identified GSK3α as a potential therapeutic target to overcome this differentiation arrest.

This compound has been demonstrated to induce the differentiation of AML cells, as measured by the increased expression of the myeloid differentiation marker CD11b, and to impair colony formation in AML cell lines and primary patient samples. Importantly, these effects are achieved without the β-catenin-related toxicities associated with dual GSK3 inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

In Vitro GSK3 Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to the kinase activity.

cluster_workflow ADP-Glo™ Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - GSK3α or GSK3β enzyme - Substrate - ATP - Inhibitor (this compound or dual inhibitor) Start->Prepare_Reagents Incubate_Kinase_Reaction Incubate kinase reaction mix Prepare_Reagents->Incubate_Kinase_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (terminates reaction, depletes ATP) Incubate_Kinase_Reaction->Add_ADP_Glo Incubate_1 Incubate at RT Add_ADP_Glo->Incubate_1 Add_Kinase_Detection Add Kinase Detection Reagent (converts ADP to ATP) Incubate_1->Add_Kinase_Detection Incubate_2 Incubate at RT Add_Kinase_Detection->Incubate_2 Read_Luminescence Read Luminescence Incubate_2->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

References

BRD5648: The Inactive Control for Validating BRD0705's Selective GSK3α Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of kinase inhibitor development, establishing the specificity of a compound is paramount. For researchers investigating the therapeutic potential of targeting Glycogen (B147801) Synthase Kinase 3α (GSK3α), BRD0705 has emerged as a potent and selective inhibitor. To ensure that the observed cellular and physiological effects of this compound are indeed due to its on-target activity, a crucial tool is employed: its inactive enantiomer, BRD5648. This comparison guide details the use of BRD5648 to confirm the specific effects of this compound, providing experimental data, protocols, and visual aids for researchers, scientists, and drug development professionals.

Distinguishing On-Target from Off-Target Effects

This compound is a selective inhibitor of GSK3α, a kinase implicated in various diseases, including acute myeloid leukemia (AML).[1][2][3] Its selectivity for GSK3α over its paralog, GSK3β, is a key feature, as dual inhibition of both GSK3 isoforms can lead to undesired side effects related to the stabilization of β-catenin.[1][2][4] To rigorously demonstrate that the biological activities of this compound stem from its intended inhibition of GSK3α, it is essential to use a negative control. BRD5648, as the inactive enantiomer of this compound, possesses the same chemical scaffold but lacks the specific stereochemistry required for potent GSK3 inhibition.[1] Any cellular response observed with this compound but not with BRD5648 can be confidently attributed to the specific inhibition of GSK3α.

Comparative Inhibitory Activity

The stark difference in the inhibitory potency between this compound and BRD5648 against GSK3α and GSK3β is the foundation of this control experiment. The following table summarizes the quantitative data on their respective activities.

CompoundTargetIC50SelectivityReference
This compound GSK3α66 nM8-fold vs. GSK3β[1][5][6]
GSK3β515 nM[1][5][6]
BRD5648 GSK3sRelatively inactive-[1]

Experimental Validation of Specificity

Several key experiments are routinely performed to validate the on-target effects of this compound using BRD5648 as a negative control. These experiments demonstrate that the observed phenotypes are a direct consequence of GSK3α inhibition.

Western Immunoblotting for Phosphorylation and Protein Stabilization

A primary method to confirm the mechanism of action of this compound is to assess the phosphorylation status of GSK3α and its downstream targets, as well as the stabilization of proteins like β-catenin.

Experimental Protocol:

  • Cell Culture and Treatment: AML cell lines (e.g., HL-60, NB-4, U937) are cultured under standard conditions. Cells are then treated with varying concentrations of this compound, BRD5648, or a vehicle control (e.g., DMSO) for specified time points.

  • Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay) to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated GSK3α (Tyr279), total GSK3α, phosphorylated GSK3β (Tyr216), total GSK3β, and β-catenin. Following primary antibody incubation, the membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.

  • Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.

Expected Outcome: Treatment with this compound is expected to decrease the phosphorylation of GSK3α in a dose- and time-dependent manner, without affecting GSK3β phosphorylation.[1][5] Importantly, this compound treatment should not lead to the stabilization of β-catenin.[1][2] In contrast, BRD5648 is not expected to induce any significant changes in the phosphorylation of GSK3 paralogs or in β-catenin levels, confirming that the effects of this compound are due to its specific enzymatic inhibition.[1]

AML Cell Differentiation and Colony Formation Assays

To assess the functional consequences of selective GSK3α inhibition, differentiation and colony formation assays are performed in AML cell lines.

Experimental Protocol:

  • Cell Treatment: AML cell lines are treated with this compound, BRD5648, or a vehicle control at various concentrations.

  • Differentiation Assay: To assess myeloid differentiation, cells are stained with markers of mature myeloid cells, such as CD11b, and analyzed by flow cytometry.

  • Colony Formation Assay: Cells are plated in a semi-solid medium (e.g., methylcellulose) that supports the growth of hematopoietic colonies. The plates are incubated for a period that allows for colony formation (typically 10-14 days). The number and size of the colonies are then quantified.

Expected Outcome: this compound treatment is expected to induce myeloid differentiation and impair the ability of AML cells to form colonies.[1][2] Conversely, BRD5648 should have no significant effect on either differentiation or colony formation, demonstrating that these anti-leukemic effects are a direct result of GSK3α inhibition by this compound.[1]

Visualizing the Molecular Logic and Experimental Design

To further clarify the relationship between these compounds and the experimental approach, the following diagrams illustrate the signaling pathway and a generalized workflow.

G cluster_0 This compound (Active Inhibitor) cluster_1 BRD5648 (Inactive Control) This compound This compound GSK3a GSK3α This compound->GSK3a Inhibits BRD5648 BRD5648 BRD5648->GSK3a Does Not Inhibit Downstream Downstream Signaling GSK3a->Downstream Regulates Phenotype Cellular Phenotype (e.g., Differentiation) Downstream->Phenotype Induces G cluster_assays Endpoint Assays start Start: AML Cell Culture treatment Treatment Groups: - Vehicle Control - this compound - BRD5648 start->treatment incubation Incubation treatment->incubation western Western Blot (pGSK3α, β-catenin) incubation->western differentiation Differentiation Assay (CD11b expression) incubation->differentiation colony Colony Formation Assay incubation->colony analysis Data Analysis and Comparison western->analysis differentiation->analysis colony->analysis conclusion Conclusion: Confirming On-Target Effects analysis->conclusion

References

A Comparative Guide to BRD0705 and GSK3β Inhibitors: Dissecting Phenotypic Differences in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between targeted inhibitors is paramount for advancing therapeutic strategies. This guide provides a comprehensive comparison of BRD0705, a selective GSK3α inhibitor, and various GSK3β inhibitors, focusing on their distinct phenotypic effects and the underlying molecular mechanisms. Experimental data is presented to support these comparisons, along with detailed protocols for key assays.

Executive Summary

Glycogen (B147801) Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase with two main isoforms, GSK3α and GSK3β. While highly homologous, these isoforms can elicit different cellular responses upon inhibition. This compound is a potent and selective inhibitor of GSK3α, demonstrating distinct phenotypic outcomes compared to traditional GSK3β inhibitors, which often exhibit dual activity against both isoforms. The most notable difference lies in their impact on the Wnt/β-catenin signaling pathway, a critical regulator of cell fate, proliferation, and differentiation.

Selectivity and Potency: A Tale of Two Isoforms

A key differentiator between this compound and conventional GSK3β inhibitors is their selectivity for the GSK3α and GSK3β isoforms. This compound was specifically designed to target a single amino acid difference within the ATP-binding domain of GSK3α (Glu196) versus GSK3β (Asp133), conferring its high selectivity.[1][2]

CompoundTarget(s)IC50 (GSK3α)IC50 (GSK3β)Selectivity (Fold)Key References
This compound GSK3α66 nM515 nM~8-fold for GSK3α[1][2][3]
CHIR-99021 GSK3α/β10 nM6.7 nMDual Inhibitor[4]
AR-A014418 GSK3β-104 nMSelective for GSK3β[5]
SB-216763 GSK3α/β34.3 nM~34.3 nMDual Inhibitor[4]
Tideglusib GSK3β908 nM502 nMNon-ATP competitive[6][7]

Table 1: Comparison of in vitro potency and selectivity of this compound and various GSK3β inhibitors.

The Wnt/β-catenin Signaling Axis: A Point of Divergence

The most profound phenotypic difference between this compound and GSK3β inhibitors stems from their differential effects on the Wnt/β-catenin pathway. In the canonical Wnt pathway, GSK3β plays a crucial role in the "destruction complex" that phosphorylates β-catenin, targeting it for degradation.[8][9] Inhibition of GSK3β disrupts this complex, leading to the stabilization and nuclear translocation of β-catenin, which then activates TCF/LEF-mediated gene transcription.[8]

This compound, due to its selectivity for GSK3α, does not significantly stabilize β-catenin.[2] In contrast, dual GSK3α/β inhibitors and selective GSK3β inhibitors robustly activate the Wnt/β-catenin signaling cascade.[2][8] This fundamental difference has significant implications for their therapeutic applications and potential side effects.

Wnt_Signaling_Comparison cluster_this compound This compound (GSK3α Selective Inhibition) cluster_GSK3b_Inhibitor GSK3β Inhibitor (e.g., CHIR-99021) This compound This compound GSK3a_B GSK3α This compound->GSK3a_B Inhibits GSK3b_B GSK3β DestructionComplex_B Destruction Complex GSK3b_B->DestructionComplex_B Active beta_catenin_B β-catenin DestructionComplex_B->beta_catenin_B Phosphorylates Degradation_B Degradation beta_catenin_B->Degradation_B GSK3b_Inhibitor GSK3β Inhibitor GSK3b_G GSK3β GSK3b_Inhibitor->GSK3b_G Inhibits GSK3a_G GSK3α DestructionComplex_G Destruction Complex GSK3b_G->DestructionComplex_G Inactive beta_catenin_G β-catenin DestructionComplex_G->beta_catenin_G No Phosphorylation Stabilization_G Stabilization & Nuclear Translocation beta_catenin_G->Stabilization_G TCF_LEF TCF/LEF Stabilization_G->TCF_LEF Wnt_Target_Genes Wnt Target Gene Expression TCF_LEF->Wnt_Target_Genes

Figure 1: Differential effects on the Wnt/β-catenin pathway.

Phenotypic Consequences in Acute Myeloid Leukemia (AML)

The distinct mechanisms of this compound and GSK3β inhibitors translate into contrasting phenotypes in the context of AML.

  • This compound (GSK3α Inhibition):

    • Promotes Differentiation: this compound has been shown to induce myeloid differentiation in AML cell lines and primary patient samples.[2]

    • Impairs Colony Formation: It effectively impairs the colony-forming ability of AML cells.[1][2]

    • No β-catenin Stabilization: Crucially, these effects are achieved without the stabilization of β-catenin, mitigating concerns about potential pro-leukemic effects associated with Wnt pathway activation.[2]

  • GSK3β Inhibitors (Dual or β-selective):

    • Variable Effects on Differentiation: The effects of GSK3β inhibition on AML differentiation are inconsistent.[2]

    • Stabilize β-catenin: These inhibitors lead to the accumulation of β-catenin, which can promote myeloid cell transformation and may be associated with mechanism-based toxicities.[2]

FeatureThis compound (GSK3α Inhibition)GSK3β Inhibitors (Dual or β-selective)Key References
AML Cell Differentiation Induces myeloid differentiationInconsistent effects[2]
AML Colony Formation ImpairsVariable effects[1][2]
β-catenin Stabilization No significant stabilizationPotent stabilization[2]
Wnt Pathway Activation No significant activationStrong activation[2][8]

Table 2: Summary of phenotypic differences in AML.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Western Blot for β-catenin

This protocol is used to assess the levels of total and phosphorylated β-catenin following inhibitor treatment.

Materials:

  • Cell line of interest (e.g., AML cell line like U937)

  • This compound, GSK3β inhibitor (e.g., CHIR-99021)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound or a GSK3β inhibitor for the desired time (e.g., 2-24 hours).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

Western_Blot_Workflow start Cell Treatment with Inhibitors lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection (ECL) secondary_ab->detect end Image Analysis detect->end

Figure 2: Western blot experimental workflow.
In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of compounds on GSK3α and GSK3β activity.

Materials:

  • Recombinant human GSK3α and GSK3β enzymes

  • GSK3 substrate peptide (e.g., a phosphopeptide)

  • ATP

  • This compound and GSK3β inhibitors

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound in kinase buffer.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

TCF/LEF Luciferase Reporter Assay

This cell-based assay quantifies the activation of the Wnt/β-catenin signaling pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TCF/LEF luciferase reporter plasmid (e.g., pGL4.49[luc2P/TCF-LEF/Hygro])

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound and GSK3β inhibitors

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the TCF/LEF reporter and Renilla control plasmids.

  • Inhibitor Treatment: After 24 hours, treat the transfected cells with the inhibitors.

  • Cell Lysis: After a further 24-48 hours, lyse the cells using the passive lysis buffer from the assay kit.

  • Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.[10]

AML Cell Differentiation Assay

This assay assesses the ability of compounds to induce differentiation in AML cells.

Materials:

  • AML cell line (e.g., HL-60, U937)

  • This compound and GSK3β inhibitors

  • Cell culture medium and supplements

  • Flow cytometer

  • Antibodies for myeloid differentiation markers (e.g., anti-CD11b, anti-CD14)

  • May-Grünwald-Giemsa stain

  • Microscope

Procedure:

  • Cell Treatment: Treat AML cells with the inhibitors for several days (e.g., 4-6 days).

  • Flow Cytometry:

    • Harvest cells and stain with fluorescently labeled antibodies against CD11b and CD14.

    • Analyze the percentage of positive cells using a flow cytometer.

  • Morphological Analysis:

    • Prepare cytospins of the treated cells.

    • Stain with May-Grünwald-Giemsa.

    • Assess morphological changes indicative of differentiation (e.g., nuclear condensation, cytoplasmic granulation) under a microscope.[2]

Conclusion

This compound and GSK3β inhibitors exhibit distinct phenotypic profiles, primarily driven by their differential selectivity for GSK3α and GSK3β and their consequent impact on the Wnt/β-catenin signaling pathway. This compound's ability to promote AML differentiation without activating the potentially oncogenic Wnt pathway highlights the therapeutic potential of selective GSK3α inhibition. For researchers, the choice between these inhibitors will depend on the specific biological question being addressed and the desired downstream cellular effects. The experimental protocols provided herein offer a foundation for the rigorous evaluation of these and other kinase inhibitors.

References

Safety Operating Guide

Proper Disposal and Handling of BRD0705: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like BRD0705, a potent and selective GSK3α inhibitor, are paramount for ensuring laboratory safety and environmental protection. This document provides essential logistical and safety information, including detailed operational and disposal plans, to build a culture of safety and trust.

Key Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general best practices for handling potent kinase inhibitors should be strictly followed. Treat this compound as a hazardous chemical.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound in either solid or solution form.

  • Ventilation: Handle the solid form of the compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the generation and inhalation of dust.

  • Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes.

  • Emergency Procedures: In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical help.

This compound Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound based on available data.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₃N₃O[1]
Molecular Weight 321.42 g/mol [1]
CAS Number 2056261-41-5[1]
IC₅₀ (GSK3α) 66 nM[1][2]
IC₅₀ (GSK3β) 515 nM[1][2]
Binding Affinity (Kd for GSK3α) 4.8 µM[1][2]
Selectivity ~8-fold for GSK3α over GSK3β[2]
Solubility (DMSO) 300 mg/mL (933.36 mM)[1]
Storage (Solid) -20°C for up to 3 years[1]
Storage (In Solvent) -80°C for up to 1 year[1]

Proper Disposal Procedures for this compound

As a potent bioactive small molecule, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of in the regular trash or poured down the drain.

Step-by-Step Disposal Plan:

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed waste container.

    • Liquid Waste: Solutions containing this compound (e.g., in DMSO) must be collected in a designated, leak-proof hazardous waste container compatible with the solvent. Do not mix with incompatible waste streams.

    • Contaminated Materials: All disposable labware that has come into contact with this compound, such as pipette tips, tubes, and gloves, must be placed in a designated, sealed hazardous waste bag or container.

    • Sharps: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.

    • Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials. Ensure containers are kept closed except when adding waste.

  • Waste Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.

Key Experimental Protocols for this compound

The following are detailed methodologies for key experiments cited in the foundational study by Wagner, F.F., et al. (2018) in Science Translational Medicine, which established the efficacy of this compound in acute myeloid leukemia (AML).[2]

In Vitro AML Cell Line Colony Formation Assay

This assay is used to assess the effect of this compound on the clonogenic potential of AML cells.

Materials:

  • AML cell lines (e.g., MOLM13, TF-1, U937, MV4-11, HL-60, NB4)[1]

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MethoCult™ medium

  • 6-well plates

Procedure:

  • Cell Preparation: Culture AML cell lines according to standard protocols.

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 1-20 µM) or a vehicle control (DMSO) for a specified duration.

  • Plating: Plate the treated cells in MethoCult™ medium in 6-well plates at an appropriate density.

  • Incubation: Incubate the plates for 10-14 days at 37°C in a humidified incubator with 5% CO₂.

  • Colony Counting: After the incubation period, count the number of colonies in each well.

  • Data Analysis: Compare the number of colonies in the this compound-treated wells to the vehicle control to determine the effect on colony formation.

In Vivo AML Mouse Model Study

This protocol outlines the in vivo administration of this compound to assess its effect on leukemia progression in a mouse model.

Materials:

  • Immunocompromised mice (e.g., NSG mice)[1]

  • MLL-AF9 AML cells[3]

  • This compound

  • Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[1]

Procedure:

  • Cell Injection: Inject 8-week-old male NSG mice with MLL-AF9 AML cells.[3]

  • Treatment Groups: Randomly assign mice to a treatment group (this compound) and a control group (vehicle).

  • Compound Administration: Once leukemia is established, administer this compound at a dosage of 30 mg/kg via oral gavage twice daily.[1][3] Administer an equivalent volume of the vehicle to the control group.

  • Monitoring: Monitor the mice daily for signs of illness and record survival data.

  • Data Analysis: Analyze the survival data to determine if this compound treatment prolongs survival in the AML mouse model.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway inhibited by this compound and a general workflow for its proper disposal.

GSK3a_Signaling_Pathway GSK3α Signaling and Inhibition by this compound cluster_upstream Upstream Signals cluster_pathway Signaling Cascade Growth_Factors Growth Factors / Wnt Receptor Receptor Activation Growth_Factors->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt GSK3a GSK3α (Active) PI3K_Akt->GSK3a Inhibition Substrates Downstream Substrates (e.g., β-catenin, Glycogen (B147801) Synthase) GSK3a->Substrates Phosphorylation (Inhibition/Degradation) Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Substrates->Cellular_Response This compound This compound This compound->GSK3a Direct Inhibition

Caption: GSK3α signaling pathway and the inhibitory action of this compound.

BRD0705_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_handling Waste Handling & Segregation cluster_storage Storage cluster_disposal Final Disposal Solid Unused/Expired This compound Powder Solid_Container Sealed & Labeled Solid Waste Container Solid->Solid_Container Liquid This compound Solutions (e.g., in DMSO) Liquid_Container Sealed & Labeled Liquid Waste Container Liquid->Liquid_Container Contaminated Contaminated Labware (Gloves, Pipette Tips) Contaminated_Container Sealed & Labeled Hazardous Waste Bag Contaminated->Contaminated_Container SAA Designated Satellite Accumulation Area Solid_Container->SAA Liquid_Container->SAA Contaminated_Container->SAA EHS Contact EHS for Pickup SAA->EHS Disposal_Plant Approved Waste Disposal Facility EHS->Disposal_Plant

Caption: Step-by-step workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling BRD0705

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for BRD0705

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₃N₃O[1]
Molecular Weight 321.4 g/mol [1]
CAS Number 2056261-41-5[1]
Appearance SolidN/A
Solubility Soluble in DMSO and Methanol[1]
Storage Temperature Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[2]

Personal Protective Equipment (PPE) and Handling

While specific toxicological properties of this compound have not been thoroughly investigated, its classification as a potent Glycogen Synthase Kinase 3α (GSK3α) inhibitor necessitates cautious handling.[2][3][4][5] The following PPE and handling procedures are based on guidelines for similar chemical compounds and are considered best practice.

Required Personal Protective Equipment:

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[3]

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves for any tears or punctures before use.[3]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[3]

  • Respiratory Protection: If working with the powdered form for extended periods or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.[3]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare your workspace by covering it with absorbent, disposable bench paper.

  • Weighing (if applicable): If working with the solid form, weigh the required amount in a chemical fume hood to minimize inhalation exposure.

  • Dissolving: To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO or Methanol.[1] This should be done in a fume hood.

  • Use in Experiments: When adding this compound to cell cultures or for in vivo studies, use appropriate sterile techniques within a biological safety cabinet.

  • Storage: Store the solid compound at -20°C.[2] Once dissolved, aliquot the solution into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles.[2]

  • Decontamination: After handling, wipe down the work surface with a suitable decontaminant (e.g., 70% ethanol). Dispose of all contaminated disposable materials as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, follow these immediate steps:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[3]

  • Skin Contact: Remove any contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[3]

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[3]

  • Spill: In case of a spill, evacuate the area. Wear the appropriate PPE, including respiratory protection. Cover the spill with an absorbent material, and carefully collect the contained material into a sealed container for hazardous waste disposal.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Segregation: At the point of generation, segregate all this compound waste from other waste streams. This includes:

    • Unused or expired solid compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).

  • Containment:

    • Solid Waste: Place all contaminated solid materials into a designated, sealable hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary solvent used (e.g., DMSO).

  • Storage of Waste: Store hazardous waste containers in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Signaling Pathway and Experimental Workflow

Mechanism of Action: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α).[2][4][5] GSK3α is a key enzyme in various signaling pathways, including the Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK3α phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. Inhibition of GSK3α by this compound prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and translocation to the nucleus, where it can activate target gene transcription.

BRD0705_Mechanism_of_Action cluster_wnt_off Wnt Pathway OFF cluster_wnt_on Wnt Pathway ON (or with this compound) GSK3a_off GSK3α beta_catenin_off β-catenin GSK3a_off->beta_catenin_off P APC_Axin_off APC/Axin Complex APC_Axin_off->GSK3a_off degradation_off Proteasomal Degradation beta_catenin_off->degradation_off Ub This compound This compound GSK3a_on GSK3α This compound->GSK3a_on beta_catenin_on β-catenin (stabilized) nucleus Nucleus beta_catenin_on->nucleus transcription Target Gene Transcription nucleus->transcription

Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。